STING agonist-21
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H11F6N5O2 |
|---|---|
Molecular Weight |
431.29 g/mol |
IUPAC Name |
N-[2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-6-imidazol-1-ylpyridazine-3-carboxamide |
InChI |
InChI=1S/C17H11F6N5O2/c18-16(19,20)15(30,17(21,22)23)10-3-1-2-4-11(10)25-14(29)12-5-6-13(27-26-12)28-8-7-24-9-28/h1-9,30H,(H,25,29) |
InChI Key |
COFASYKPDRGFKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)NC(=O)C2=NN=C(C=C2)N3C=CN=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Elucidation of STING Agonist Structure and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or from damaged host cells. Activation of STING triggers a potent downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, orchestrates a robust anti-tumor and anti-viral immune response. Consequently, STING has emerged as a promising therapeutic target for immunotherapy, particularly in the context of oncology.
This technical guide provides an in-depth overview of the structure and function of STING agonists, with a focus on two well-characterized examples: the cyclic dinucleotide (CDN) agonist ADU-S100 (MIW815) and the non-cyclic dinucleotide agonist diABZI . The absence of specific public information on a "STING agonist-21" necessitates the use of these representative molecules to illustrate the core principles of STING agonism. This guide will detail their structural features, mechanism of action, and present key quantitative data. Furthermore, it will provide an overview of essential experimental protocols for the evaluation of STING agonists and visualize the core signaling pathways.
The STING Signaling Pathway
Upon binding of a STING agonist, the STING protein, resident on the endoplasmic reticulum (ER), undergoes a conformational change and dimerization. This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of genes encoding type I interferons. Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.
Figure 1: Simplified STING signaling pathway upon agonist binding.
Representative STING Agonists: Structure and Function
ADU-S100 (MIW815): A Cyclic Dinucleotide Agonist
ADU-S100 is a synthetic cyclic dinucleotide (CDN) and a potent agonist of the STING pathway.[1] It is an analogue of cyclic di-AMP (c-di-AMP) with mixed phosphodiester and phosphorothioate linkages, which enhance its stability.
Structure:
-
Chemical Formula: C₂₀H₂₂N₁₀O₁₀P₂S₂[2]
-
Description: A synthetic cyclic dinucleotide composed of two adenosine monophosphates linked by 2'-5' and 3'-5' phosphodiester bonds with phosphorothioate modifications.[2]
Function and Mechanism of Action:
ADU-S100 directly binds to the STING protein, inducing a conformational change that leads to its activation.[3] This mimics the action of the endogenous STING ligand, 2'3'-cGAMP. A key feature of ADU-S100 is its ability to activate all known human STING variants, a limitation of some other STING agonists.[2] Upon binding, it triggers the full downstream signaling cascade, resulting in the production of type I IFNs and other cytokines. This robust activation of the innate immune system leads to the priming of T cells and a potent anti-tumor immune response.
diABZI: A Non-Cyclic Dinucleotide Agonist
diABZI is a potent, systemically active, non-cyclic dinucleotide STING agonist. It belongs to the amidobenzimidazole class of compounds.
Structure:
-
Chemical Formula: C₄₂H₅₁N₁₃O₇
-
Description: A dimeric amidobenzimidazole-based small molecule.
Function and Mechanism of Action:
Unlike CDN agonists that bind to the 'closed' conformation of the STING dimer, diABZI has a unique mechanism of action. It binds to and activates STING while the protein maintains an 'open' conformation. Despite this difference, diABZI effectively initiates the downstream signaling through TBK1 and IRF3, leading to a strong induction of type I interferons and pro-inflammatory cytokines. Its favorable pharmacokinetic properties allow for systemic administration.
Quantitative Data Summary
The following table summarizes key quantitative data for ADU-S100 and diABZI, providing a basis for comparison of their potency and activity.
| Parameter | ADU-S100 (MIW815) | diABZI | Reference(s) |
| STING Activation (EC₅₀) | Not explicitly found in searches | Human STING: 130 nMMouse STING: 186 nM | |
| IFN-β Induction (EC₅₀) | Not explicitly found in searches | Human PBMCs: 130 nM | |
| In Vivo Administration (Mouse Models) | 50 µ g/tumor , intratumoral | 3 mg/kg, intravenous |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of STING agonist activity. Below are outlines of key experimental protocols.
STING Binding Affinity Assay
A common method to determine the binding affinity of a compound to STING is Isothermal Titration Calorimetry (ITC). This technique directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Hypothetical ITC Experimental Workflow:
Figure 2: Workflow for determining STING binding affinity using ITC.
Cellular STING Activation Assay
To assess the functional activity of STING agonists in a cellular context, reporter gene assays are frequently employed. For instance, THP-1 dual reporter cells, which express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, can be used.
Methodology:
-
Cell Culture: Culture THP-1 dual reporter cells according to the supplier's recommendations.
-
Cell Plating: Seed the cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the STING agonist. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
Luciferase Assay: Measure the luciferase activity in the cell supernatant using a luciferase assay kit and a luminometer.
-
Data Analysis: Plot the luciferase activity against the agonist concentration and determine the EC₅₀ value using a non-linear regression model.
Cytokine Production Measurement (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is a standard method to quantify the production of specific cytokines, such as IFN-β, from cells treated with a STING agonist.
Methodology:
-
Cell Treatment: Treat immune cells, such as human peripheral blood mononuclear cells (PBMCs), with the STING agonist for a defined period.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an ELISA for the cytokine of interest (e.g., IFN-β) according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the absorbance.
-
Quantification: Determine the concentration of the cytokine in the samples by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.
Conclusion
STING agonists, exemplified by the cyclic dinucleotide ADU-S100 and the non-cyclic dinucleotide diABZI, represent a promising class of immunotherapeutic agents. Their ability to potently activate the innate immune system provides a strong rationale for their development in oncology and infectious diseases. A thorough understanding of their structure, mechanism of action, and the application of robust experimental protocols for their characterization are essential for the successful translation of these molecules into clinical therapies. The data and methodologies presented in this guide offer a foundational resource for researchers and drug developers working in this exciting field.
References
Activating the cGAS-STING Pathway: A Technical Guide to Synthetic Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can signal viral or bacterial infection, or cellular damage.[1] Upon activation, this pathway orchestrates a powerful immune response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] This response is crucial for activating adaptive immunity, particularly the recruitment and activation of CD8+ T cells, which are essential for clearing pathogens and eliminating tumor cells.[4]
The potent immunostimulatory effects of the cGAS-STING pathway have positioned it as a highly attractive target for therapeutic intervention, especially in the field of cancer immunotherapy.[5] Synthetic STING agonists are designed to mimic the natural ligands of STING, thereby intentionally triggering this pathway to convert immunologically "cold" tumors, which lack T-cell infiltration, into "hot" tumors that are responsive to the immune system and therapies like immune checkpoint inhibitors. This guide provides an in-depth overview of the cGAS-STING signaling cascade, details the types and characteristics of synthetic agonists, and presents key experimental protocols for their evaluation.
The cGAS-STING Signaling Pathway
The activation of the cGAS-STING pathway is a multi-step process that bridges the detection of aberrant DNA in the cytoplasm with the transcription of immune response genes.
-
DNA Sensing by cGAS : The pathway is initiated when cyclic GMP-AMP synthase (cGAS), a cytosolic DNA sensor, recognizes and binds to double-stranded DNA (dsDNA). This binding event triggers a conformational change in cGAS.
-
cGAMP Synthesis : Activated cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.
-
STING Activation : cGAMP binds directly to the STING protein, which is an endoplasmic reticulum (ER) transmembrane protein. This binding induces a conformational change in STING, leading to its dimerization and subsequent translocation.
-
Translocation and Recruitment : The activated STING dimer traffics from the ER through the Golgi apparatus to perinculear vesicles. During this translocation, STING recruits TANK-binding kinase 1 (TBK1).
-
Downstream Signaling : TBK1 phosphorylates both itself and STING, creating a signaling scaffold. This complex then recruits and phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). The pathway can also activate NF-κB signaling.
-
Gene Transcription : Phosphorylated IRF3 forms a homodimer, translocates to the nucleus, and binds to interferon-stimulated response elements (ISREs). This drives the transcription of type I interferons (e.g., IFN-β) and other IFN-stimulated genes (ISGs), leading to a robust anti-viral and anti-tumor immune response.
Synthetic STING Agonists
A variety of synthetic molecules have been developed to activate the STING pathway for therapeutic purposes. These can be broadly categorized into cyclic dinucleotide (CDN) and non-CDN agonists.
-
Cyclic Dinucleotide (CDN) Analogs : These molecules are structurally similar to the endogenous STING ligand, cGAMP. They directly bind to and activate STING, initiating the downstream signaling cascade. Many CDN analogs are in clinical development, though their use can be limited by poor membrane permeability and stability, often necessitating intratumoral injection.
-
Non-Cyclic Dinucleotide (Non-CDN) Agonists : This diverse class of small molecules activates STING through various mechanisms, sometimes binding to different sites on the protein than CDNs. A significant advantage is that some non-CDN agonists have improved pharmacokinetic properties, with several orally bioavailable candidates under investigation.
The table below summarizes quantitative data for selected synthetic STING agonists.
| Agonist | Class | Target | Assay System | Potency (EC50) | Reference |
| MK-1454 | CDN Analog | Human STING | Phase I/II Clinical Trials | N/A (Clinical Data) | |
| ADU-S100 (MIW815) | CDN Analog | Human STING | Phase I Clinical Trial | N/A (Clinical Data) | |
| SB 11285 | CDN Analog | Human STING | Phase I/II Clinical Trials | N/A (Clinical Data) | |
| MSA-2 | Non-CDN | Human STING | THP-1 Cells (IFN-β Secretion) | 8 ± 7 nM (covalent dimer) | |
| ZSA-51 | Non-CDN | Human STING | THP-1 Cells (STING Activation) | 100 nM | |
| SNX281 | Non-CDN | Human STING | Systemic administration in mice | Cmax-driven response |
Note: EC50 values are highly dependent on the specific assay, cell type, and endpoint measured. N/A indicates that specific preclinical potency values were not the focus of the cited clinical trial summaries.
Key Experimental Protocols for Agonist Evaluation
A multi-faceted approach is required to characterize the activity of novel synthetic STING agonists, from confirming target engagement to quantifying downstream biological effects.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein within the complex environment of a cell. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.
Methodology:
-
Cell Treatment : Treat intact cells with the synthetic STING agonist or a vehicle control for a defined period.
-
Thermal Challenge : Heat the cell suspensions across a range of temperatures. Unbound STING will denature and aggregate at its characteristic melting temperature (Tm), while agonist-bound STING will remain soluble at higher temperatures.
-
Cell Lysis & Separation : Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.
-
Detection : Quantify the amount of soluble STING remaining at each temperature using methods like Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Reporter Gene Assay for Pathway Activation
Reporter assays are used to quantify the activation of transcription factors downstream of STING, such as IRF3 or NF-κB. These assays typically use a cell line engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a promoter containing response elements for the transcription factor of interest.
Methodology:
-
Cell Line : Use a suitable reporter cell line, such as THP-1-Dual™ KI-hSTING cells, which contain an IRF-inducible luciferase reporter.
-
Seeding : Plate the reporter cells in a 96-well plate at a predetermined density.
-
Compound Treatment : Add serial dilutions of the synthetic STING agonist to the cells and incubate for a specified time (e.g., 4-24 hours).
-
Lysis and Reagent Addition : Lyse the cells and add a luciferase substrate, such as QUANTI-Luc™.
-
Signal Measurement : Measure the luminescence signal using a luminometer. The intensity of the signal is directly proportional to the level of IRF3 activation.
-
Data Analysis : Plot the luminescence signal against the agonist concentration to determine the EC50 value.
Cytokine Production Assays
The ultimate biological output of STING activation is the production and secretion of cytokines. Measuring the levels of key cytokines like IFN-β, TNF-α, and IL-6 is essential to confirm the functional consequences of agonist treatment.
Methodology:
-
Cell Culture : Culture immune cells, such as peripheral blood mononuclear cells (PBMCs) or a responsive cell line like THP-1, in appropriate media.
-
Stimulation : Treat the cells with the synthetic STING agonist at various concentrations for a defined period (e.g., 6-24 hours).
-
Supernatant Collection : Centrifuge the cell plates and carefully collect the culture supernatant.
-
Quantification (ELISA) : Use an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., human IFN-β).
-
Coat a 96-well plate with a capture antibody.
-
Add standards and the collected supernatants.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a colorimetric or chemiluminescent signal.
-
Measure the signal with a plate reader and calculate cytokine concentrations based on the standard curve.
-
-
Alternative Methods : Multiplex assays (e.g., Luminex) can be used to measure multiple cytokines simultaneously from a single sample.
Conclusion and Future Directions
The cGAS-STING pathway represents a powerful and druggable node in the anti-tumor immune response. Synthetic STING agonists have shown significant promise in preclinical models and are advancing through clinical trials, particularly in combination with other immunotherapies. However, challenges remain, including optimizing delivery methods to enhance systemic efficacy while mitigating potential off-target inflammatory effects. The development of next-generation agonists with improved pharmacokinetic profiles, such as orally available non-CDN molecules, is a key area of ongoing research. The rigorous application of the experimental protocols detailed in this guide is essential for the continued discovery and characterization of novel, potent, and safe STING agonists for the next wave of cancer immunotherapy.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
Structural Biology of STING Agonist Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferator Genes (STING) protein is a critical component of the innate immune system, playing a key role in the response to cytosolic DNA from pathogens or damaged host cells. Activation of STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, making it a highly attractive target for therapeutic intervention in oncology and infectious diseases. A growing number of synthetic STING agonists are being developed to harness this pathway for therapeutic benefit. This guide provides an in-depth technical overview of the structural biology of STING in complex with a representative synthetic agonist, drawing upon the wealth of publicly available structural and biophysical data. While the specific term "agonist-21" did not yield distinct results in a literature search, this document synthesizes findings from several well-characterized synthetic STING agonists to provide a comprehensive and instructive resource.
STING Activation and Conformation
STING is a transmembrane protein residing in the endoplasmic reticulum. It exists as a dimer, and upon binding to its natural ligand, cyclic GMP-AMP (cGAMP), or synthetic agonists, it undergoes a significant conformational change. This change involves a 180° rotation of the ligand-binding domain (LBD) relative to the transmembrane domain, leading to the formation of STING tetramers and higher-order oligomers.[1][2] This oligomerization is a crucial step in the activation of the downstream signaling pathway. The STING dimer in its inactive, or apo, form is in an "open" conformation, which transitions to a "closed" conformation upon agonist binding.[3][4]
Quantitative Data on STING Agonist Interactions
The binding of synthetic agonists to STING has been characterized by various biophysical techniques, providing quantitative data on their affinity and the structural basis of their interaction. The following tables summarize key quantitative data for several representative STING agonists.
| Agonist | Human STING Variant | Binding Affinity (KD) | Method | PDB ID | Resolution (Å) | Reference |
| cGAMP | H232 | - | X-ray Crystallography | 4KSY | 2.25 | [5] |
| MSA-2 | - | 8 nM | - | 6UKM | - | |
| BDW-OH | A230 | - | X-ray Crystallography | 8T5K | 1.95 | |
| 3'3'-c-(2'F,2'dA-isonucA)MP | - | - | X-ray Crystallography | 7Q3B | 2.56 | |
| MD1193 | - | - | X-ray Crystallography | 7Q85 | 2.36 | |
| MD1202D | - | - | X-ray Crystallography | 8P45 | 3.23 |
Note: The table is populated with data available from the search results. A comprehensive table would require a more exhaustive literature search for each specific agonist.
Experimental Protocols
The determination of the structure of STING in complex with its agonists and the characterization of their binding interactions involve a series of detailed experimental protocols. Below are generalized methodologies for key experiments.
1. Protein Expression and Purification of STING C-terminal Domain (CTD)
A common method for obtaining the ligand-binding domain of STING for structural and biophysical studies involves expressing a truncated form of the protein in Escherichia coli.
-
Construct Design: The human STING C-terminal domain (residues 139-379 or a similar construct) is cloned into an expression vector, often with a cleavable N-terminal tag (e.g., His-tag, GST-tag) for purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3). Cells are grown in a rich medium (e.g., LB or TB) at 37°C to an optimal density (OD600 of 0.6-0.8). Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 16-20°C) overnight.
-
Lysis and Purification: Cells are harvested by centrifugation and lysed by sonication or high-pressure homogenization in a buffer containing protease inhibitors. The lysate is clarified by centrifugation, and the supernatant containing the soluble STING protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged protein).
-
Tag Cleavage and Further Purification: The affinity tag is cleaved by a specific protease (e.g., TEV or thrombin). The protein is further purified by ion-exchange chromatography and size-exclusion chromatography to obtain a highly pure and homogenous sample.
2. X-ray Crystallography
Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional atomic structure of protein-ligand complexes.
-
Crystallization: The purified STING CTD is concentrated to a high concentration (e.g., 5-10 mg/mL) and mixed with the synthetic agonist in a molar excess. Crystallization conditions are screened using vapor diffusion methods (sitting drop or hanging drop) with various commercial or in-house screens. Crystals are grown by equilibrating the protein-ligand drop against a reservoir solution.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a known STING structure as a search model. The model is then refined against the experimental data to obtain the final structure.
3. Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful technique for determining the structure of large protein complexes and transmembrane proteins like full-length STING.
-
Sample Preparation: The purified full-length STING protein is mixed with the agonist. A small volume of the sample is applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane.
-
Data Collection: The frozen grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large number of particle images are collected.
-
Image Processing and 3D Reconstruction: The particle images are processed to generate 2D class averages, followed by 3D reconstruction to obtain a high-resolution electron density map. A model of the STING-agonist complex is then built into the map.
Signaling Pathway and Experimental Workflow Visualizations
STING Signaling Pathway
The following diagram illustrates the canonical STING signaling pathway upon activation by an agonist.
Caption: Canonical STING signaling pathway upon agonist binding.
Experimental Workflow for STING-Agonist Structure Determination
This diagram outlines the typical workflow for determining the crystal structure of a STING-agonist complex.
Caption: Workflow for STING-agonist structure determination.
Logical Relationship of STING Conformational States
This diagram illustrates the conformational changes of STING upon agonist binding and subsequent oligomerization.
Caption: STING conformational states during activation.
The structural and biophysical characterization of STING in complex with its agonists has provided invaluable insights into its mechanism of action and has paved the way for the rational design of novel therapeutics. This guide provides a foundational understanding of the key concepts, quantitative data, and experimental methodologies in the field. As research progresses, we can expect to see the development of even more potent and specific STING agonists with improved therapeutic profiles.
References
- 1. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM structures of STING reveal ... | Article | H1 Connect [archive.connect.h1.co]
- 3. Structural and Biological Evaluations of a Non-Nucleoside STING Agonist Specific for Human STINGA230 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
Identifying Novel Non-Cyclic Dinucleotide STING Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the anti-tumor response. While endogenous activation by cyclic dinucleotides (CDNs) has spurred the development of CDN-based agonists, their therapeutic potential is often hampered by poor membrane permeability and metabolic instability. This has led to a focused effort in discovering and developing novel non-cyclic dinucleotide STING agonists. This technical guide provides an in-depth overview of the core methodologies and strategies employed in the identification and characterization of this promising class of immunotherapeutics. We present a compilation of quantitative data for representative compounds, detailed experimental protocols for key assays, and visual representations of critical pathways and workflows to aid researchers in this field.
Introduction: The STING Pathway and the Rationale for Non-Cyclic Dinucleotide Agonists
The cGAS-STING pathway is a key mediator of innate immunity, detecting the presence of cytosolic DNA, a danger signal associated with cellular damage or infection. Upon binding to DNA, cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates the STING protein located on the endoplasmic reticulum.[1] This binding event initiates a signaling cascade, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[1][2] Phosphorylated IRF3 then translocates to the nucleus to drive the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][2] This cytokine milieu is instrumental in bridging the innate and adaptive immune systems, promoting dendritic cell maturation, and ultimately leading to a robust anti-tumor T-cell response.
While the natural STING agonist 2'3'-cGAMP and its synthetic analogs have demonstrated therapeutic potential, their clinical utility is limited by their dinucleotide structure, which imparts poor cell permeability and susceptibility to enzymatic degradation. Non-cyclic dinucleotide small molecule agonists offer several potential advantages, including improved drug-like properties, enhanced pharmacokinetic profiles, and the ability to access cytoplasmic targets more readily.
Data Presentation: Comparative Analysis of Non-Cyclic Dinucleotide STING Agonists
The following tables summarize the in vitro potency and cellular activity of representative non-cyclic dinucleotide STING agonists from the amidobenzimidazole and other chemical series.
Table 1: In Vitro Potency of Non-Cyclic Dinucleotide STING Agonists
| Compound | Chemical Class | Target | Assay | EC50 (µM) | Reference |
| Compound 24b | Amidobenzimidazole | Human STING | IFN-β Reporter (THP-1 cells) | Not Reported | |
| Compound 12L | Bipyridazine | Human STING | IFN-β Reporter (THP-1 cells) | 0.38 ± 0.03 | |
| SR-717 | N/A | Human STING | IFN-β Reporter (THP-1 cells) | Not Reported | |
| MSA-2 | N/A | Human STING | IFN-β Secretion (THP-1 cells) | ~0.008 (covalent dimer) | |
| diABZI | Amidobenzimidazole | Human STING | IFN-β Reporter | Not Reported |
Table 2: Cellular Activity of Non-Cyclic Dinucleotide STING Agonists
| Compound | Cell Line | Assay | Readout | Result | Reference |
| Compound 24b | hPBMCs, THP-1 | Western Blot | pSTING, pTBK1, pIRF3 | Increased phosphorylation | |
| Compound 24b | hPBMCs, THP-1 | qPCR | IFN-β, CXCL10, IL-6 mRNA | Significantly increased levels | |
| Compound 12L | THP-1, RAW 264.7 | Western Blot | pSTING, pTBK1, pIRF3 | Increased phosphorylation | |
| diABZI | Splenocytes | 18F-FDG Uptake | Increased Glucose Uptake | Significant increase | |
| E7766 | PBMCs | IFN-β Expression | EC50 | 0.15 - 0.79 µM (across genotypes) |
Experimental Protocols
Synthesis of Amidobenzimidazole-Based STING Agonists (Representative Protocol)
The synthesis of amidobenzimidazole-based STING agonists, such as compound 24b , generally involves a multi-step process. A common strategy is the coupling of a substituted benzimidazole core with an appropriate carboxylic acid derivative.
Step 1: Synthesis of the Benzimidazole Core
-
React a substituted o-phenylenediamine with an appropriate aldehyde or carboxylic acid under cyclization conditions (e.g., heating in the presence of an acid catalyst) to form the benzimidazole ring.
-
Introduce necessary functional groups for subsequent coupling reactions, such as an amino group, through standard aromatic substitution or reduction reactions.
Step 2: Synthesis of the Coupling Partner
-
Prepare the desired carboxylic acid derivative with the appropriate substituents. This may involve multi-step synthesis to build the required chemical complexity.
Step 3: Amide Coupling
-
Couple the synthesized benzimidazole core with the carboxylic acid derivative using a standard peptide coupling reagent (e.g., HATU, HOBt) in a suitable solvent (e.g., DMF, DCM) with a non-nucleophilic base (e.g., DIPEA).
-
Monitor the reaction by TLC or LC-MS until completion.
Step 4: Purification
-
Purify the final compound using column chromatography on silica gel or by preparative HPLC to obtain the desired non-cyclic dinucleotide STING agonist.
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry.
High-Throughput Screening (HTS) for Novel STING Agonists
A cell-based reporter assay is a robust method for high-throughput screening to identify novel STING agonists.
-
Cell Line: Utilize a reporter cell line, such as HEK293T cells, that is null for endogenous STING and cGAS, and stably expresses human STING and a reporter gene (e.g., luciferase or SEAP) under the control of an IRF3-dependent promoter (e.g., the IFN-β promoter).
-
Assay Setup:
-
Plate the reporter cells in 384-well plates.
-
Add compounds from a chemical library at a fixed concentration (e.g., 10 µM).
-
Include positive controls (e.g., 2'3'-cGAMP) and negative controls (e.g., DMSO vehicle).
-
-
Incubation: Incubate the plates for a defined period (e.g., 4-24 hours) at 37°C in a CO2 incubator. A 4-hour incubation can be sufficient to induce a robust signal.
-
Signal Detection:
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Measure the luminescence or colorimetric signal using a plate reader.
-
-
Hit Confirmation and Triage:
-
Confirm active compounds by re-testing in dose-response format to determine EC50 values.
-
Perform counter-screens using the parental cell line lacking STING to eliminate compounds that activate the reporter gene through off-target mechanisms.
-
STING Reporter Gene Assay in HEK293T Cells
This assay is used to quantify the activation of the STING pathway by a test compound.
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Co-transfect the cells with plasmids encoding human STING, an IFN-β promoter-driven firefly luciferase reporter, and a constitutively expressed Renilla luciferase for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with the test compound at various concentrations.
-
-
Lysis and Luciferase Assay:
-
After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Western Blot for STING Pathway Activation
This method is used to directly assess the phosphorylation of key signaling proteins in the STING pathway.
-
Cell Treatment and Lysis:
-
Treat a relevant cell line (e.g., THP-1 monocytes) with the STING agonist for a specified time (e.g., 1-4 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies specific for phospho-STING (Ser366), phospho-TBK1 (Ser172), phospho-IRF3 (Ser396), and total protein controls.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Efficacy in Syngeneic Mouse Models
Syngeneic mouse tumor models are essential for evaluating the anti-tumor efficacy of STING agonists.
-
Tumor Implantation:
-
Implant a suitable number of tumor cells (e.g., 1 x 106 CT26 colon carcinoma cells) subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).
-
-
Compound Administration:
-
When tumors reach a palpable size (e.g., 50-100 mm3), randomize the mice into treatment and control groups.
-
Administer the STING agonist via the desired route (e.g., intratumoral, intravenous, or oral) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors reach the predetermined endpoint size or at the end of the study.
-
Excise the tumors and weigh them.
-
Analyze tumors and spleens for immune cell infiltration and activation by flow cytometry or immunohistochemistry.
-
Mandatory Visualizations
The cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling cascade.
Experimental Workflow for Identifying Novel STING Agonists
Caption: Workflow for novel STING agonist discovery.
Structure-Activity Relationship (SAR) Logic for Amidobenzimidazole Agonists
Caption: Key structural determinants of activity.
References
The Role of STING Agonists in the Induction of Type I Interferon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA, which can originate from pathogens or from damaged host cells. Activation of the STING pathway leads to the production of a variety of cytokines, most notably type I interferons (IFN-α and IFN-β), which orchestrate a powerful anti-viral and anti-tumor immune response. Consequently, the development of STING agonists has emerged as a promising therapeutic strategy in immuno-oncology and for the treatment of infectious diseases.
This technical guide provides an in-depth overview of the core principles of STING agonist-mediated type I interferon induction. While the specific compound "STING agonist-21" was not identifiable in publicly available literature and may represent a developmental or internal designation, this guide will focus on the broader class of STING agonists, utilizing data from well-characterized examples to illustrate the key concepts, experimental methodologies, and signaling pathways.
The STING Signaling Pathway and Type I Interferon Induction
The canonical STING signaling cascade is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm. This dsDNA is detected by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2] cGAMP then binds to the STING protein, which is an endoplasmic reticulum (ER)-resident transmembrane protein.[3][4]
This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 forms a dimer and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of genes encoding type I interferons, primarily IFN-β. The secreted type I interferons can then act in an autocrine or paracrine manner, binding to the type I interferon receptor (IFNAR) on various immune cells, leading to the expression of a broad range of interferon-stimulated genes (ISGs) that establish an anti-viral and anti-tumor state.
STING Signaling Pathway Diagram
Caption: The cGAS-STING signaling pathway leading to type I interferon production.
Quantitative Data on STING Agonist-Mediated Type I Interferon Induction
The potency of STING agonists is often quantified by their ability to induce type I interferons and other downstream cytokines. This is typically measured in vitro using cell-based assays. The following table summarizes representative quantitative data for different classes of STING agonists.
| STING Agonist | Agonist Class | Cell Line | Assay | Metric | Value | Reference |
| 2'3'-cGAMP | Cyclic Dinucleotide (CDN) | THP-1 | IFN-β ELISA | EC50 | ~5-10 µM | |
| ADU-S100 (ML RR-S2 CDA) | Cyclic Dinucleotide (CDN) | THP-1 | IFN-β Reporter | EC50 | ~1-5 µM | |
| diABZI | Non-nucleotide | THP-1 | IFN-β Reporter | EC50 | ~130 nM | |
| MSA-2 | Non-nucleotide | THP-1 | IFN-β Secretion | EC50 | 8.3 µM | |
| M-22-1 | Cyclic Dinucleotide (CDN) | THP-1 | IFN-β Production | EC50 | 0.66 µM | |
| STING agonist-22 (CF501) | Non-nucleotide | Not Specified | IFN-I Response | - | Potent inducer |
Note: EC50 values can vary depending on the specific cell line, assay conditions, and formulation of the agonist. The data presented here are for comparative purposes.
Experimental Protocols
In Vitro STING Activation and Type I Interferon Measurement
This protocol describes a general workflow for assessing the activity of a STING agonist in vitro by measuring the induction of type I interferon.
Experimental Workflow for In Vitro STING Agonist Testing
References
The Role of STING Agonists in the Antiviral Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing an Endogenous Antiviral Pathway
The innate immune system serves as the host's first line of defense against invading pathogens, including viruses.[1] A critical component of this system is the ability to detect pathogen-associated molecular patterns (PAMPs), such as viral nucleic acids, in the wrong cellular compartment.[2] The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a key cytosolic DNA sensing pathway that triggers powerful antiviral responses.[3] Upon activation, the STING pathway induces the expression of Type I interferons (IFN-I) and hundreds of IFN-stimulated genes (ISGs), which collectively establish a potent antiviral state within the host.[1][4]
Viruses, whether they have DNA genomes or produce DNA intermediates, can trigger this pathway. The central role of STING in orchestrating this defense mechanism has made it a highly attractive therapeutic target. STING agonists, which are molecules designed to directly activate this pathway, are being explored as a novel class of broad-spectrum antiviral agents and vaccine adjuvants. This guide provides an in-depth technical overview of the STING signaling pathway, the mechanism of action of STING agonists, quantitative data on their antiviral efficacy, and key experimental protocols for their evaluation.
The cGAS-STING Signaling Pathway
The activation of the STING-mediated antiviral response is a multi-step process involving sensing, signaling, and cellular trafficking.
-
Viral DNA Sensing : The process is initiated when the enzyme cGAS recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm. This cytosolic DNA can be from DNA viruses, retroviruses, or even damaged mitochondria resulting from viral-induced cellular stress.
-
cGAMP Synthesis : Upon binding to dsDNA, cGAS is activated and catalyzes the synthesis of a second messenger molecule, cyclic GMP-AMP (2'3'-cGAMP), from ATP and GTP.
-
STING Activation and Translocation : Under basal conditions, STING is a transmembrane protein residing on the endoplasmic reticulum (ER). The cGAMP produced by cGAS binds directly to the STING dimer, inducing a conformational change and its oligomerization. This activation triggers the translocation of STING from the ER, through the ER-Golgi intermediate compartment (ERGIC) and Golgi apparatus, to perinuclear vesicles.
-
Downstream Signal Transduction : During its trafficking, the activated STING oligomer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). STING can also activate the NF-κB signaling pathway.
-
Induction of Antiviral Genes : Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of Type I and Type III interferons (e.g., IFN-β). The activated NF-κB pathway further promotes the expression of pro-inflammatory cytokines. Secreted interferons then act in an autocrine and paracrine manner to induce the expression of hundreds of ISGs, which establish a broad antiviral state by inhibiting viral replication and enhancing immune cell functions.
STING Agonists: Pharmacological Activation of Antiviral Immunity
STING agonists are compounds that directly bind to and activate STING, bypassing the need for upstream DNA sensing by cGAS. This direct activation robustly stimulates the production of interferons and other cytokines, making these agonists potent antiviral agents. They fall into two main categories:
-
Cyclic Dinucleotides (CDNs) : These are natural STING ligands, such as 2'3'-cGAMP, or synthetic analogs like ADU-S100 (MIW815). While potent, CDNs often suffer from poor membrane permeability and metabolic instability, necessitating advanced delivery systems like liposomes or nanoparticles for effective in vivo use.
-
Non-Cyclic Dinucleotides : These are small molecules developed through screening and rational design that activate STING. A notable example is the diamidobenzimidazole (diABZI) class of compounds, which have shown high potency and broad-spectrum antiviral activity. Another example is MSA-2, a non-nucleotide agonist that has also demonstrated significant antiviral and antitumor effects.
Quantitative Data on Antiviral Efficacy
The antiviral activity of STING agonists has been quantified in numerous preclinical studies against a wide range of viruses. The data highlights their potential as broad-spectrum therapeutics.
Table 1: In Vitro Antiviral Activity of STING Agonists
| STING Agonist | Virus | Cell Line / Model | Concentration / Dose | Antiviral Effect | Reference(s) |
| diABZI-4 | SARS-CoV-2 | Calu-3 | Low dose | ~1,000-fold reduction in viral RNA | |
| diABZI-4 | SARS-CoV-2 | Human Airway Tissues (ALI) | 20-60 nM | >2-3 log reduction in virus replication | |
| diABZI-4 | Human Rhinovirus (HRV) | Human Airway Tissues (ALI) | 20-60 nM | >2-3 log reduction in virus replication | |
| diABZI-4 | Influenza A Virus (IAV) | Human Airway Tissues (ALI) | 20-60 nM | ~10-15-fold inhibition | |
| diABZI | HCoV-OC43 | A549 cells | Not specified | Robustly blocks infection | |
| diABZI | SARS-CoV-2 | A549-ACE2 cells | Not specified | Efficiently blocks infection | |
| MSA-2 | Seneca Valley Virus (SVV) | PK-15 (porcine kidney) cells | 30 µM | Significant inhibition of viral replication | |
| MSA-2 + Mn²⁺ | Seneca Valley Virus (SVV) | PK-15 (porcine kidney) cells | Not specified | Synergistic and enhanced antiviral effect |
Table 2: In Vivo Antiviral Activity of STING Agonists
| STING Agonist | Virus | Animal Model | Administration | Key Outcome | Reference(s) |
| diABZI-4 | SARS-CoV-2 | K18-hACE2 transgenic mice | Intranasal | Complete protection from severe disease | |
| diABZI-4 | SARS-CoV-2 | K18-hACE2 transgenic mice | Intranasal | Reduced body weight loss | |
| diABZI-4 | Influenza A Virus (IAV) | C57BL/6J mice | Intranasal | Early, but not sustained, inhibition of lung viral replication | |
| ADU-S100 | Prostate Cancer (Tumor Model) | Mouse | Intratumoral | Induction of Type I IFNs and IFN-γ |
Key Experimental Protocols
Evaluating the efficacy and mechanism of action of STING agonists requires a suite of well-defined in vitro and in vivo assays.
General Workflow for STING Agonist Evaluation
Protocol: In Vitro Antiviral Assay
-
Cell Culture : Plate appropriate human cells (e.g., A549 lung carcinoma, primary human airway epithelial cells) in 24- or 48-well plates and grow to confluence.
-
Agonist Treatment : Treat cells with serial dilutions of the STING agonist or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours pre-infection).
-
Viral Infection : Infect the cells with the virus of interest at a specific multiplicity of infection (MOI).
-
Incubation : Incubate for a period suitable for viral replication (e.g., 24-72 hours).
-
Quantification :
-
Viral Load : Harvest supernatant or cell lysates. Quantify viral RNA using RT-qPCR or measure infectious virus particles using a plaque assay or TCID50 assay.
-
Cell Viability : Measure cell viability using assays like CellTiter-Glo to quantify the cytopathic effect (CPE) of the virus.
-
Data Analysis : Calculate the EC50 (half-maximal effective concentration) of the agonist and express results as percent inhibition or log reduction in viral titer compared to the vehicle control.
-
Protocol: STING Pathway Activation by Western Blot
-
Cell Treatment : Plate cells (e.g., THP-1 monocytes, mouse embryonic fibroblasts) and treat with the STING agonist for various time points (e.g., 0, 1, 3, 6 hours).
-
Lysate Preparation : Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane and probe with primary antibodies against phosphorylated and total STING, TBK1, and IRF3. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection : Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize protein bands.
-
Analysis : Densitometry analysis can be used to quantify the relative levels of protein phosphorylation, indicating pathway activation.
Logical Framework: From STING Agonist to Antiviral State
The therapeutic strategy of using STING agonists is based on a direct logical relationship: pharmacologically activating a key innate immune sensor initiates a natural cascade that culminates in broad viral inhibition. A STING agonist essentially mimics the initial danger signal that the immune system has evolved to recognize, triggering a pre-programmed and highly effective antiviral response.
Conclusion and Future Directions
The STING signaling pathway is a cornerstone of the innate antiviral response. Pharmacological activation of this pathway with STING agonists has demonstrated potent and broad-spectrum antiviral activity in a variety of preclinical models. The ability to directly stimulate a powerful endogenous defense mechanism holds immense therapeutic promise for treating existing viral infections and preparing for future viral outbreaks.
However, challenges remain. The therapeutic window, potential for inflammatory toxicity, and effective delivery to target tissues are critical considerations for clinical development. The development of next-generation agonists with improved pharmacological properties and targeted delivery systems, such as lipid nanoparticles, will be crucial for translating the preclinical success of STING agonists into effective human antiviral therapies. Continued research into the complex interplay between STING activation, viral replication dynamics, and the host immune response will further refine their use as a powerful tool in the anti-infective arsenal.
References
- 1. Function and regulation of cGAS-STING signaling in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cGAS-STING pathway in viral infections: a promising link between inflammation, oxidative stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. Frontiers | When STING Meets Viruses: Sensing, Trafficking and Response [frontiersin.org]
A Technical Guide to Dendritic Cell Activation by Synthetic STING Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1] As a ubiquitous intracellular receptor located in the endoplasmic reticulum, STING's activation is a promising therapeutic target for enhancing anti-tumor immunity.[1] Dendritic cells (DCs), the most potent antigen-presenting cells (APCs), play a central role in mediating the effects of STING agonists, bridging the innate and adaptive immune responses.[1][2] Activation of the STING pathway in DCs enhances their antigen-presenting functions, promotes the production of Type I interferons (IFNs), and ultimately facilitates the priming of robust anti-tumor CD8+ T cell responses.[2]
This technical guide provides an in-depth overview of the effects of synthetic STING agonists on dendritic cell activation. While the term "STING agonist-21" is not universally defined in published literature, this document will focus on the well-characterized mechanisms and effects of potent synthetic STING agonists, such as cyclic dinucleotides (CDNs) and non-CDN small molecules (e.g., diABZI), which are extensively studied in preclinical and clinical research.
Core Mechanism: The STING Signaling Pathway
The canonical cGAS-STING pathway is the primary mechanism through which DCs respond to cytosolic double-stranded DNA (dsDNA). Upon encountering dsDNA from pathogens or damaged tumor cells, the enzyme cyclic GMP-AMP synthase (cGAS) is activated to produce the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP). cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER). This binding event induces a conformational change and dimerization of STING, leading to its translocation from the ER to the Golgi apparatus.
In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of Type I interferons (IFN-α/β) and other inflammatory genes. The STING pathway can also lead to the activation of the NF-κB transcription factor, further promoting the expression of pro-inflammatory cytokines.
References
Technical Guide: Initial Characterization of a New STING Agonist Compound
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][2] Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy to convert immunologically "cold" tumors into "hot" ones, thereby enhancing anti-tumor immunity.[3][4] This guide provides a comprehensive framework for the initial characterization of a novel STING agonist, outlining key experimental protocols, data presentation standards, and the underlying biological pathways. The workflow progresses from initial biochemical binding and cellular activity to in vivo proof-of-concept studies, ensuring a thorough evaluation of a new compound's potential.
The STING Signaling Pathway
The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral or bacterial infection, as well as cellular stress and tumorigenesis.[5] The enzyme cyclic GMP-AMP synthase (cGAS) binds to this cytosolic dsDNA and synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, a protein resident in the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.
In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 subsequently phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β. Concurrently, STING activation can also lead to the activation of the NF-κB transcription factor, promoting the expression of a broad range of pro-inflammatory cytokines.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 3. 1stoncology.com [1stoncology.com]
- 4. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Immunomodulatory Properties of STING Agonists
Disclaimer: The term "STING agonist-21" does not correspond to a publicly recognized, specific compound in the available scientific literature. Therefore, this guide provides a comprehensive overview of the immunomodulatory properties of STING (Stimulator of Interferon Genes) agonists as a class of molecules, drawing upon data from various well-characterized examples.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the mechanism of action, preclinical and clinical data, and experimental methodologies related to STING agonists.
Core Concepts: The STING Pathway and Its Activation
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of STING initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-tumor and anti-viral immune response.[2][3][4]
STING agonists are molecules designed to pharmacologically activate this pathway, thereby mimicking a natural immune response. These agonists can be broadly categorized into two main groups: cyclic dinucleotides (CDNs) and their derivatives, and non-nucleotide synthetic small molecules.
Signaling Pathway of STING Activation
The activation of the STING pathway by an agonist initiates a series of molecular events culminating in the expression of genes that drive an inflammatory response.
Quantitative Data on STING Agonist Activity
The following tables summarize key quantitative data from preclinical studies of various STING agonists, providing insights into their potency and immunomodulatory effects.
Table 1: In Vitro Potency of Selected STING Agonists
| STING Agonist | Cell Line | Assay | EC50/IC50 | Reference |
| MSA-2 | THP-1 | IFN-β Secretion | 8 ± 7 nM (covalent dimer) | |
| M-22-1 | THP-1 | IFN-β Induction | 0.66 µM | |
| 12L | THP-1 | IFN-β Induction | 0.38 ± 0.03 µM | |
| GA-MOF | THP-1 Luciferase Reporter | IRF Response | 2.34 ± 1.44 µM |
Table 2: In Vivo Anti-Tumor Efficacy of STING Agonists
| STING Agonist | Tumor Model | Administration Route | Key Finding | Reference |
| MSA-2 | MC38 | Intratumoral (450 µg) | Tumor regression and long-lasting immunity | |
| M-22-1 | MC38 | Intratumoral | Tumor regression at >10x lower dose than cGAMP | |
| ALG-031048 | CT26 | Intratumoral | 90% tumor regression | |
| pHLIP-STINGa | Colorectal | Intraperitoneal/Intravenous | Tumor disappearance in 18 of 20 mice |
Table 3: Cytokine Induction Profile of STING Agonists
| STING Agonist | System | Induced Cytokines | Key Observation | Reference |
| BNBC | Human PBMCs | Type I & III IFNs | Dominant IFN response | |
| ADU-S100/R229 | Osteosarcoma Model | Inflammatory Cytokines | Activation of the STING pathway in tumor and immune cells | |
| Synthetic STING Agonists | Human PBMCs | IFN-α, TNF-α, IL-6, IL-1β | Broader cytokine spectrum compared to TLR7 agonists | |
| GA-MOF | BMDMs, Raw264.7 | IFN-β, IL-6, TNF-α | Stronger activation of the STING-IFN axis |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the immunomodulatory properties of STING agonists.
In Vitro STING Activation Assay
Objective: To determine the potency of a STING agonist in activating the STING pathway in a cellular context.
Methodology:
-
Cell Culture: Human monocytic THP-1 cells, which endogenously express STING, are commonly used. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Agonist Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the STING agonist for a specified period (e.g., 24 hours).
-
Endpoint Measurement:
-
IFN-β Secretion: The concentration of IFN-β in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Reporter Gene Assay: THP-1 cells can be engineered with a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE). Following agonist treatment, luciferase activity is measured using a luminometer.
-
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Murine Tumor Model
Objective: To evaluate the anti-tumor efficacy of a STING agonist in a preclinical animal model.
Methodology:
-
Tumor Implantation: Syngeneic tumor cells (e.g., MC38 colorectal adenocarcinoma or B16-F10 melanoma) are subcutaneously injected into the flank of immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Agonist Administration: Once tumors reach a predetermined size (e.g., 100 mm³), the STING agonist is administered via a specified route (e.g., intratumoral, intravenous, or subcutaneous).
-
Efficacy Assessment:
-
Tumor Growth Inhibition: Tumor volumes in the treated group are compared to a vehicle-treated control group.
-
Survival Analysis: The overall survival of the mice is monitored and analyzed using Kaplan-Meier curves.
-
Immunological Memory: Surviving mice can be re-challenged with the same tumor cells to assess the development of long-term anti-tumor immunity.
-
Immune Cell Profiling by Flow Cytometry
Objective: To characterize the changes in immune cell populations within the tumor microenvironment following STING agonist treatment.
Methodology:
-
Tumor and Spleen Harvesting: At a defined time point after treatment, tumors and spleens are harvested from the mice.
-
Single-Cell Suspension Preparation: Tissues are mechanically and enzymatically dissociated to obtain single-cell suspensions.
-
Antibody Staining: Cells are stained with a panel of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD3 for T cells, CD8 for cytotoxic T cells, CD4 for helper T cells, CD11c for dendritic cells, F4/80 for macrophages).
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to quantify the proportions and activation status of different immune cell populations.
-
Data Analysis: Flow cytometry data is analyzed using specialized software to identify statistically significant differences between treatment and control groups.
Visualizations of Experimental Workflows and Logical Relationships
Experimental Workflow for Preclinical Evaluation
Logical Relationship of Immunomodulatory Effects
Conclusion
STING agonists represent a promising class of immunomodulatory agents with the potential to transform cancer therapy. By activating the innate immune system, these molecules can convert immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing and responsive to other immunotherapies like checkpoint inhibitors. While early clinical trials have shown modest single-agent activity, the true potential of STING agonists may lie in combination therapies. Continued research into novel agonists with improved pharmacokinetic properties and targeted delivery strategies will be crucial for realizing the full therapeutic benefit of this approach.
References
- 1. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
The STING Pathway Signaling Cascade: A Technical Guide to Novel Agonists for Researchers and Drug Developers
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and antitumor response. This central role has positioned STING as a highly attractive target for therapeutic intervention, particularly in the field of immuno-oncology. The development of novel STING agonists has surged, with a diverse array of molecules, from cyclic dinucleotide (CDN) derivatives to non-CDN small molecules, entering preclinical and clinical investigation. This in-depth technical guide provides a comprehensive overview of the STING signaling cascade, a comparative analysis of novel agonists, detailed experimental protocols for their evaluation, and visual representations of key pathways and workflows to aid researchers, scientists, and drug development professionals in this dynamic field.
The STING Signaling Pathway: A Core Innate Immune Hub
The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogenic infection or cellular damage.[1][2] This detection is primarily mediated by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2]
cGAMP then binds to the STING protein, which is anchored to the endoplasmic reticulum (ER).[1] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).
Phosphorylated IRF3 forms a dimer and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines. These secreted cytokines then act in an autocrine and paracrine manner to establish an antiviral state and to recruit and activate other immune cells, such as T cells and natural killer (NK) cells, to mount a robust adaptive immune response against the perceived threat.
A New Era of Therapeutic Intervention: Novel STING Agonists
The therapeutic potential of activating the STING pathway has led to the development of a diverse pipeline of novel agonists. These can be broadly categorized into two main classes: cyclic dinucleotide (CDN) derivatives and non-cyclic dinucleotide small molecules.
Cyclic Dinucleotide (CDN) Agonists
These agonists are structurally related to the natural STING ligand, 2'3'-cGAMP. Modifications to the CDN scaffold have been introduced to improve stability, potency, and cell permeability.
Non-Cyclic Dinucleotide (non-CDN) Agonists
This class of agonists comprises small molecules that do not share the CDN scaffold but can still bind to and activate STING. These compounds offer potential advantages in terms of oral bioavailability and ease of manufacturing.
Quantitative Comparison of Novel STING Agonists
The following table summarizes the in vitro potency of several novel STING agonists from published literature. It is important to note that direct comparison of EC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and assay formats.
| Agonist | Class | Assay Type | Cell Line | EC50 | Reference |
| 2'3'-cGAMP | Endogenous CDN | IFN-β Luciferase Reporter | THP1-Dual™ | 1.5 µM | |
| ADU-S100 (MIW815) | Synthetic CDN | IRF3 Luciferase Reporter | THP1-Dual™ | 3.03 µg/mL (~4.3 µM) | |
| UpApU | Synthetic CDN | IFN-β Luciferase Reporter | HEK293T (WT STING) | 2.0 µM | |
| diABZI | Non-CDN | IFN-β Secretion | Human PBMCs | High Potency (EC50 in nM range) | |
| DW18343 | Non-CDN | ISG Reporter | THP-1 | 89-fold induction (human) | |
| SNX281 | Non-CDN | IFN-β Secretion | Human PBMCs | Potent (EC50 in nM range) |
Experimental Protocols for STING Pathway Analysis
The following section provides detailed methodologies for key experiments used to characterize the activity of novel STING agonists.
STING Activation Reporter Assay
This assay quantifies the ability of a compound to activate the STING pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an IFN-β or IRF-inducible promoter.
Materials:
-
Reporter cell line (e.g., THP1-Dual™ cells from InvivoGen)
-
Complete cell culture medium
-
STING agonist
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., QUANTI-Luc™ from InvivoGen)
-
Luminometer
Protocol:
-
Cell Seeding: Seed the reporter cells at an appropriate density (e.g., 5 x 10^4 cells/well) in a 96-well plate and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the STING agonist in cell culture medium. Remove the old medium from the cells and add the diluted agonist. Include a vehicle control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Measurement: Prepare the luciferase assay reagent according to the manufacturer's instructions. Add the reagent to each well and incubate for the recommended time at room temperature.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the agonist concentration and determine the EC50 value using a suitable curve-fitting software.
References
Methodological & Application
Measuring STING Agonist Activity In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for quantifying the in vitro activity of STING (Stimulator of Interferon Genes) agonists. STING is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with infection and cellular damage, triggering potent immune responses.[1][2] The activation of the STING pathway is a promising strategy in cancer immunotherapy.[3][4] These protocols outline common cell-based assays to screen and characterize STING agonists by measuring key downstream readouts of pathway activation.
The cGAS-STING Signaling Pathway
The canonical STING pathway is initiated by cyclic GMP-AMP synthase (cGAS), which binds to cytosolic double-stranded DNA (dsDNA).[1] This binding activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-I), such as IFN-β, and other inflammatory genes.
Caption: The cGAS-STING signaling pathway.
General Experimental Workflow
The general workflow for assessing STING agonist activity involves cell seeding, compound treatment, incubation, and subsequent analysis of downstream markers. The choice of cell line and readout is critical for obtaining meaningful data.
Caption: General workflow for in vitro STING agonist assays.
Protocol 1: IRF-Inducible Reporter Gene Assay
This assay utilizes engineered cell lines that express a reporter gene, such as Secreted Embryonic Alkaline Phosphatase (SEAP) or luciferase, under the control of an Interferon-Stimulated Response Element (ISRE) promoter. Activation of the STING-IRF3 axis leads to reporter gene expression, which can be easily quantified.
Cell Line: HEK-Blue™ ISG Cells or THP1-Dual™ Cells.
Materials:
-
HEK-Blue™ ISG Cells (InvivoGen) or THP1-Dual™ Cells (InvivoGen)
-
Growth Medium (DMEM or RPMI-1640 with 10% FBS, selective antibiotics)
-
STING Agonist (e.g., 2'3'-cGAMP, diABZI)
-
QUANTI-Blue™ Solution (InvivoGen) or Luciferase Assay Reagent
-
96-well cell culture plates (clear, flat-bottom)
-
Spectrophotometer or Luminometer
Procedure:
-
Cell Seeding:
-
For adherent HEK-Blue™ cells, seed 5 x 10⁴ cells per well in 180 µL of growth medium.
-
For suspension THP-1 cells, seed 1 x 10⁵ cells per well in 180 µL of growth medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Agonist Preparation and Treatment:
-
Prepare serial dilutions of the STING agonist in growth medium.
-
Add 20 µL of each agonist dilution to the appropriate wells (in triplicate). Include a vehicle control (medium only).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
-
SEAP Detection (for HEK-Blue™/THP1-Dual™ Cells):
-
Add 180 µL of pre-warmed QUANTI-Blue™ Solution to a new 96-well flat-bottom plate.
-
Transfer 20 µL of the cell culture supernatant from the treatment plate to the plate containing QUANTI-Blue™.
-
Incubate at 37°C for 1-3 hours.
-
Measure the optical density (OD) at 620-655 nm using a spectrophotometer.
-
-
Luciferase Detection (for Luciferase Reporter Cells):
-
Follow the manufacturer's instructions for the specific luciferase assay system. Typically, this involves lysing the cells and adding a luciferase substrate before measuring luminescence.
-
Protocol 2: Cytokine Release Assay (IFN-β ELISA)
A direct functional consequence of STING activation is the production and secretion of type I interferons. This protocol describes the measurement of IFN-β in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Cell Line: THP-1 (human monocytic cell line) or primary Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
THP-1 cells
-
RPMI-1640 with 10% FBS
-
STING Agonist
-
Human IFN-β ELISA Kit (e.g., from R&D Systems, Abcam, or BioLegend)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation (for THP-1):
-
Seed THP-1 cells at a density of 5 x 10⁵ cells/well in a 96-well plate.
-
To differentiate into macrophage-like cells (optional but recommended for enhanced response), add PMA (Phorbol 12-myristate 13-acetate) to a final concentration of 50-100 ng/mL and incubate for 24-48 hours. After incubation, gently wash the cells with fresh medium to remove PMA.
-
-
Agonist Treatment:
-
Prepare serial dilutions of the STING agonist in fresh cell culture medium.
-
Carefully remove the medium from the cells and add 200 µL of the prepared agonist dilutions or vehicle control.
-
Incubate the plate for 6-24 hours at 37°C, 5% CO₂. A 6-hour timepoint is often sufficient for phosphorylation studies, while 24 hours is common for cytokine secretion.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be stored at -80°C or used immediately.
-
-
IFN-β ELISA:
-
Perform the ELISA according to the kit manufacturer's protocol. This typically involves:
-
Adding standards and supernatant samples to the antibody-coated plate.
-
Incubation steps with detection antibody and enzyme conjugate (e.g., HRP).
-
Washing steps between incubations.
-
Addition of a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the IFN-β standards.
-
Calculate the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 3: STING Pathway Phosphorylation Analysis by Western Blot
Activation of the STING pathway leads to the rapid phosphorylation of STING (at Ser366) and TBK1 (at Ser172). Western blotting is a standard method to detect these specific phosphorylation events, confirming that the agonist acts upstream at the level of STING.
Cell Line: THP-1 cells.
Materials:
-
THP-1 cells and culture reagents
-
STING Agonist
-
6-well cell culture plates
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes (PVDF or nitrocellulose)
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-STING (Ser366)
-
Rabbit anti-phospho-TBK1 (Ser172)
-
Rabbit anti-STING (Total)
-
Rabbit anti-TBK1 (Total)
-
Loading control (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent Substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed THP-1 cells in 6-well plates at a density of 2 x 10⁶ cells/well.
-
Treat cells with the STING agonist at various concentrations or for a time course (e.g., 0, 15, 30, 60, 120 minutes). A 30-60 minute treatment is often sufficient to see peak phosphorylation.
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins (20-30 µg per lane) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STING) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with antibodies for total STING, TBK1, and a loading control.
-
Data Presentation and Analysis
Quantitative data from these assays should be analyzed to determine the potency of the STING agonist, typically by calculating the half-maximal effective concentration (EC₅₀).
Table 1: Example EC₅₀ Values for STING Agonists from Reporter Gene Assay
| Compound | Cell Line | Assay Readout | EC₅₀ (µM) | Reference |
| 2'3'-cGAMP | THP-1 | IFN-β Secretion | 124 | |
| 2'3'-cGAMP | Human PBMCs | IFN-β Secretion | ~70 | |
| diABZI | THP1-Dual™ | IRF-Luciferase | 0.00014 | |
| SNX281 | THP-1 | IFN-β Secretion | 6.6 | |
| G10 | THP-1 (STING-R232) | IRF-Luciferase | 2.5 |
Table 2: Example Cytokine Induction by a STING Agonist (10 µM) in THP-1 Cells
| Cytokine | Concentration (pg/mL) ± SD (Vehicle Control) | Concentration (pg/mL) ± SD (Agonist-Treated) | Fold Induction |
| IFN-β | < 15 | 25,500 ± 1,800 | > 1700 |
| TNF-α | < 10 | 8,500 ± 650 | > 850 |
| IL-6 | < 5 | 1,200 ± 150 | > 240 |
Data is illustrative and based on typical responses. Dose-response curves should be generated using a non-linear regression model (e.g., four-parameter logistic fit) to accurately determine EC₅₀ values.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers [frontiersin.org]
- 4. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for STING Agonist-21
For Research Use Only. Not for use in diagnostic procedures.
Introduction
STING (Stimulator of Interferon Genes) is a critical component of the innate immune system, functioning as a key mediator of cytosolic DNA sensing.[1] Activation of the STING pathway triggers the production of type I interferons (IFN) and other pro-inflammatory cytokines, which are essential for initiating robust anti-tumor and anti-viral immune responses.[2][3] STING agonists are a promising class of immunotherapeutic agents designed to activate this pathway, thereby turning "cold" tumors into "hot" tumors that are more susceptible to immune-mediated destruction.[3]
STING Agonist-21 is a potent, synthetic, non-cyclic dinucleotide small molecule agonist of human STING. These application notes provide detailed guidelines and protocols for the treatment of cell lines with this compound to induce STING-dependent signaling and subsequent downstream effects.
Mechanism of Action
Upon introduction into the cytosol, this compound directly binds to the STING protein located on the endoplasmic reticulum (ER).[4] This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β. Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy [mdpi.com]
- 3. The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Revolutionizing Cancer Immunotherapy: In Vivo Delivery of STING Agonists in Preclinical Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a formidable strategy in cancer immunotherapy. By mimicking the innate immune response to intracellular DNA, STING agonists can transform an immunologically "cold" tumor microenvironment into a "hot" one, teeming with anti-tumor immune cells. However, the successful translation of STING agonists from bench to bedside is critically dependent on effective in vivo delivery. This document provides a comprehensive overview of current delivery methods for STING agonists in preclinical cancer models, complete with detailed protocols and comparative data to guide researchers in this dynamic field.
The STING Signaling Pathway: A Brief Overview
The cGAS-STING pathway is a pivotal component of the innate immune system. Cytosolic DNA, a hallmark of viral infections and cellular stress found in cancer cells, is detected by cyclic GMP-AMP synthase (cGAS). This leads to the production of the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates STING on the endoplasmic reticulum. Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and nuclear translocation. In the nucleus, IRF3 drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, which orchestrate a robust anti-tumor immune response.
In Vivo Delivery Strategies for STING Agonists
The choice of delivery method is paramount to maximizing the therapeutic efficacy of STING agonists while minimizing systemic toxicity. The primary strategies employed in preclinical cancer models are intratumoral and systemic administration, often utilizing advanced delivery vehicles.
Intratumoral (I.T.) Administration
Direct injection into the tumor mass is the most common delivery route in preclinical studies. This approach achieves high local concentrations of the STING agonist, leading to potent activation of the tumor microenvironment and reduced systemic exposure.
Experimental Workflow for Intratumoral Delivery
Systemic Administration
Systemic delivery, typically via intravenous (I.V.) or intraperitoneal (I.P.) injection, is essential for treating metastatic disease and inaccessible tumors. However, free STING agonists are often rapidly cleared from circulation and can induce systemic inflammation. To overcome these challenges, various delivery vehicles have been developed.
Delivery Vehicles for Systemic Administration:
-
Nanoparticles: Polymeric or lipid-based nanoparticles can encapsulate STING agonists, protecting them from degradation, improving their pharmacokinetic profile, and enabling passive or active targeting to tumor tissues.
-
Liposomes: These lipid vesicles can effectively deliver anionic STING agonists across the cell membrane to the cytosol. Cationic liposomes are often used to facilitate this process.
-
Antibody-Drug Conjugates (ADCs): By conjugating a STING agonist to a tumor-targeting antibody, ADCs can deliver the payload specifically to cancer cells, maximizing on-target activity and minimizing off-target toxicity.[1]
-
Hydrogels: Injectable hydrogels can provide sustained local release of STING agonists at the tumor site, prolonging their therapeutic effect and reducing the need for frequent administration.[2]
Comparative Efficacy of STING Agonist Delivery in Preclinical Models
The following tables summarize quantitative data from various studies, showcasing the anti-tumor efficacy of different STING agonists and delivery methods across several in vivo cancer models.
Table 1: Tumor Growth Inhibition with Different Delivery Methods
| STING Agonist | Delivery Method | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| ADU-S100 | Intratumoral | B16F10 Melanoma | 5 µ g/mouse on days 10, 14, 17 | Significant | [3] |
| IACS-8803 | Intracranial | GL261 Glioblastoma | 5 µg, single dose | Significant survival increase | [4][5] |
| cGAMP | Nanoparticles (i.v.) | B16F10 Melanoma | 10 µg, every 3 days for 10 days | >20-fold T-cell influx | |
| diABZI | Liposomes (i.v.) | 4T1 Breast Cancer | Not specified | Significant | |
| cGAMP | Hydrogel | 4T1 Breast Cancer | 20 µ g/mouse , single injection | Significant | |
| MSA-2 + ART | Prodrug (i.v.) | MC38 Colon Cancer | 10 mg/kg | Significant |
Table 2: Induction of Key Cytokines and Immune Cells
| STING Agonist | Delivery Method | Cancer Model | Key Cytokine Induction | Immune Cell Infiltration | Reference |
| ADU-S100 | Intracranial Implant | GL261 Glioblastoma | Inflammatory cytokines | Macrophages, Neutrophils, NK cells | |
| diABZI | Subcutaneous | Mouse Skin | IFN-α, IL-6, TNF-α | Neutrophils, CD3 T cells, Macrophages | |
| STING Agonist ADC | Systemic (i.v.) | Syngeneic Models | Tumor-localized inflammatory cytokines | Significant immune cell infiltration | |
| cGAMP | Nanoparticles (i.v.) | B16F10 Melanoma | STING activation in TME | >20-fold CD4+ and CD8+ T-cells | |
| PolySTING | Systemic | B16F10 Melanoma | IFNB1, CXCL10 | Not specified | |
| STING Agonist | Intratumoral | 4T1 Breast Cancer | IFN-β, TNF-α, IL-10, IFN-γ | Increased CD8+ T cells, decreased Tregs |
Detailed Experimental Protocols
The following are generalized protocols for the in vivo administration of STING agonists. Researchers should optimize these protocols based on their specific STING agonist, delivery vehicle, and cancer model.
Protocol 1: Intratumoral Administration of a Free STING Agonist in a Subcutaneous B16F10 Melanoma Model
Materials:
-
STING agonist (e.g., ADU-S100)
-
Sterile PBS
-
B16F10 melanoma cells
-
6-8 week old C57BL/6 mice
-
Insulin syringes with 28-30G needles
-
Calipers
Procedure:
-
Tumor Cell Inoculation: Subcutaneously inject 1 x 105 B16F10 melanoma cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Begin measuring tumor volume with calipers every 2-3 days once they become palpable (around day 7-10). Tumor volume can be calculated using the formula: (length x width2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 50-100 mm3, randomize mice into treatment and control groups.
-
STING Agonist Preparation: Reconstitute the STING agonist in sterile PBS to the desired concentration (e.g., 5 µg in 50 µL).
-
Intratumoral Injection: Carefully inject 50 µL of the STING agonist solution (or PBS for the control group) directly into the center of the tumor using an insulin syringe.
-
Repeat Dosing: Repeat the intratumoral injections according to the planned schedule (e.g., on days 10, 14, and 17 post-inoculation).
-
Endpoint Analysis: Continue monitoring tumor growth. At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and immune cell profiling by flow cytometry or immunohistochemistry. Blood can be collected for systemic cytokine analysis.
Protocol 2: Systemic Administration of a Liposomal STING Agonist in an Orthotopic 4T1 Breast Cancer Model
Materials:
-
Liposomal STING agonist formulation (e.g., cGAMP-loaded liposomes)
-
Sterile saline
-
4T1 breast cancer cells
-
6-8 week old female BALB/c mice
-
Syringes and needles appropriate for intravenous injection (e.g., 27-30G)
Procedure:
-
Tumor Cell Inoculation: Inject 5 x 104 4T1 cells in 50 µL of sterile PBS into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by palpation and caliper measurement.
-
Treatment Initiation: Once tumors are established (e.g., 7-10 days post-inoculation), randomize mice into treatment and control groups.
-
Liposome Preparation: Prepare or obtain a sterile, endotoxin-tested liposomal STING agonist formulation. Dilute to the final desired concentration in sterile saline.
-
Intravenous Injection: Administer the liposomal STING agonist (e.g., 100 µL) via tail vein injection. The control group should receive empty liposomes or saline.
-
Repeat Dosing: Administer treatments based on the study design (e.g., twice weekly for two weeks).
-
Endpoint Analysis: Monitor tumor growth and survival. At the study endpoint, collect tumors and other organs (e.g., lungs for metastasis analysis, spleen and lymph nodes for immune cell analysis) for further investigation.
Protocol 3: Intratumoral Administration of a STING Agonist-Loaded Hydrogel in a Subcutaneous CT26 Colon Carcinoma Model
Materials:
-
Injectable hydrogel formulation capable of encapsulating the STING agonist
-
STING agonist (e.g., cGAMP)
-
CT26 colon carcinoma cells
-
6-8 week old BALB/c mice
-
Syringes and needles appropriate for hydrogel injection (e.g., 25-27G)
Procedure:
-
Tumor Cell Inoculation: Subcutaneously inject 1 x 106 CT26 cells in 100 µL of sterile PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a suitable size for injection (e.g., ~100 mm3).
-
Hydrogel-STING Agonist Formulation: Prepare the STING agonist-loaded hydrogel according to the manufacturer's or a published protocol. This may involve mixing the STING agonist with the hydrogel precursor solution immediately before injection.
-
Intratumoral Injection: Inject the hydrogel formulation (e.g., 50-100 µL) into the tumor. The hydrogel will form a depot for the sustained release of the STING agonist.
-
Monitoring and Analysis: Monitor tumor growth over time. Due to the sustained-release nature of the hydrogel, a single injection may be sufficient. At the study endpoint, perform analyses as described in the previous protocols.
Conclusion
The effective delivery of STING agonists is a critical factor in harnessing their full potential for cancer immunotherapy. While intratumoral administration has shown significant promise in preclinical models, the development of advanced delivery systems for systemic administration is paving the way for the treatment of a broader range of cancers, including metastatic disease. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies to further explore and optimize STING agonist-based therapies. As our understanding of the interplay between STING activation and the tumor microenvironment deepens, so too will our ability to design novel and more effective delivery strategies to combat cancer.
References
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. STING agonist-based treatment promotes vascular normalization and tertiary lymphoid structure formation in the therapeutic melanoma microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING agonist exerts robust preclinical antitumor activity in glioma models | BioWorld [bioworld.com]
- 5. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following STING Agonist Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, initiating a potent antiviral and antitumor response. Activation of STING by agonists leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn modulate the activity of various immune cells.[1][2] Flow cytometry is an indispensable tool for dissecting the complex cellular responses to STING agonist stimulation, allowing for the simultaneous analysis of multiple immune cell subsets and their activation status at the single-cell level.
These application notes provide detailed protocols and guidance for the analysis of human and murine immune cells following stimulation with STING agonists. The information presented here is intended to assist researchers in designing, executing, and interpreting flow cytometry experiments in the context of STING-targeted drug development and immunological research.
STING Signaling Pathway
The canonical STING signaling pathway is initiated by the binding of cyclic GMP-AMP (cGAMP), produced by cGAS in response to cytosolic double-stranded DNA, to STING on the endoplasmic reticulum.[1][3] This binding event triggers the translocation of STING to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[1] TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and translocation to the nucleus to drive the expression of IFN-I and other interferon-stimulated genes (ISGs). STING activation also leads to the activation of the NF-κB pathway, resulting in the production of inflammatory cytokines.
References
Application Notes and Protocols for Measuring Cytokine Production in Response to STING Agonist-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of the STING pathway triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for mounting an effective anti-pathogen and anti-tumor immune response. STING agonists are molecules that activate this pathway and are being actively investigated as potential therapeutics for cancer and infectious diseases.
STING agonist-21 (also known as Compound 1, MCE HY-112935) is a commercially available small molecule designed to activate the STING pathway. This document provides detailed application notes and protocols for measuring the cytokine production in response to this compound in relevant cell-based assays.
STING Signaling Pathway
Upon binding of a STING agonist, the STING protein, located on the endoplasmic reticulum, undergoes a conformational change. This leads to its translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I interferons, such as IFN-α and IFN-β. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
Caption: A simplified diagram of the STING signaling pathway.
Data Presentation
Table 1: In Vitro Cytokine Production in Human PBMCs
| Cytokine | Concentration (pg/mL) - Vehicle Control | Concentration (pg/mL) - STING Agonist (e.g., 10 µM) |
| IFN-α | < 10 | 1500 - 3000 |
| IFN-β | < 5 | 500 - 1500 |
| TNF-α | < 20 | 2000 - 5000 |
| IL-6 | < 15 | 3000 - 8000 |
| IL-1β | < 5 | 100 - 300 |
| CXCL10 (IP-10) | < 50 | 5000 - 10000 |
Table 2: In Vitro Cytokine Production in Murine Macrophages (RAW 264.7)
| Cytokine | Concentration (pg/mL) - Vehicle Control | Concentration (pg/mL) - STING Agonist (e.g., 10 µM) |
| IFN-β | < 10 | 800 - 2000 |
| TNF-α | < 30 | 4000 - 10000 |
| IL-6 | < 20 | 5000 - 15000 |
| IL-12 | < 5 | 50 - 150 |
Experimental Protocols
The following protocols provide a general framework for assessing cytokine production in response to this compound. Optimization of cell numbers, agonist concentrations, and incubation times may be necessary for specific experimental conditions.
Caption: A general workflow for measuring cytokine production.
Protocol 1: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (MCE, HY-112935)
-
Dimethyl sulfoxide (DMSO) for agonist dissolution
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium and perform a cell count.
-
Seed 1 x 10^6 PBMCs per well in a 96-well plate.
-
Prepare a stock solution of this compound in DMSO. Further dilute the agonist in complete RPMI-1640 medium to the desired final concentrations (e.g., a dose-response range from 0.1 µM to 50 µM). Include a vehicle control (DMSO at the same final concentration as the highest agonist dose).
-
Add the diluted this compound or vehicle control to the wells containing PBMCs.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for cytokine analysis. Supernatants can be stored at -80°C until use.
Protocol 2: In Vitro Stimulation of Murine Macrophage Cell Line (RAW 264.7)
Materials:
-
RAW 264.7 cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (MCE, HY-112935)
-
DMSO
-
24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Culture RAW 264.7 cells in complete DMEM medium.
-
Seed 2.5 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight.
-
Prepare dilutions of this compound in complete DMEM medium as described in Protocol 1.
-
Remove the existing medium from the wells and replace it with the medium containing the this compound or vehicle control.
-
Incubate the plate for 6-18 hours at 37°C in a 5% CO2 incubator.
-
Following incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cellular debris.
-
Store the clarified supernatants at -80°C until cytokine analysis.
Protocol 3: Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
Commercially available ELISA kits for the specific cytokines of interest (e.g., human or mouse IFN-β, TNF-α, IL-6)
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, this typically involves: a. Adding standards and samples to the wells of an antibody-coated microplate. b. Incubating the plate to allow the cytokine to bind to the capture antibody. c. Washing the plate to remove unbound substances. d. Adding a detection antibody that binds to a different epitope on the cytokine. e. Adding an enzyme-conjugated secondary antibody or streptavidin-HRP. f. Adding a substrate that is converted by the enzyme to produce a colored product. g. Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by comparing their absorbance values to the standard curve generated from the known concentrations of the cytokine standards.
Protocol 4: Cytokine Measurement by Multiplex Assay
Materials:
-
Commercially available multiplex cytokine assay kit (e.g., Luminex-based or Meso Scale Discovery)
-
Collected cell culture supernatants
-
Multiplex assay reader
Procedure:
-
Follow the manufacturer's protocol for the chosen multiplex assay platform.
-
In general, the workflow involves: a. Adding a mixture of beads, each coated with a specific capture antibody for a different cytokine, to the wells of a microplate. b. Adding the standards and samples to the wells and incubating to allow the cytokines to bind to their respective beads. c. Washing the beads. d. Adding a cocktail of biotinylated detection antibodies. e. Adding streptavidin-phycoerythrin (PE). f. Resuspending the beads and reading the plate on a multiplex analyzer. The instrument will identify each bead by its internal color and quantify the amount of bound cytokine by the intensity of the PE signal.
-
Analyze the data using the software provided with the instrument to determine the concentrations of multiple cytokines simultaneously in each sample.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to measure the cytokine response to this compound. By employing these methods, scientists can effectively characterize the in vitro activity of this compound and contribute to the understanding of its potential as a therapeutic agent. It is crucial to perform dose-response and time-course experiments to fully elucidate the cytokine profile induced by this compound in the specific cellular system under investigation.
Application Notes and Protocols: Co-culture Experiments with STING Agonists and Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3][4] This response is pivotal in initiating a robust anti-pathogen and anti-tumor immune response.[3] STING agonists, molecules that activate this pathway, have emerged as promising therapeutic agents in cancer immunotherapy by enhancing the body's ability to recognize and eliminate tumor cells. Co-culture experiments involving STING agonists and various immune cells are essential for elucidating the mechanisms of action and evaluating the therapeutic potential of these agonists.
This document provides detailed protocols for co-culture experiments with STING agonists and key immune cells—dendritic cells (DCs), T cells, and macrophages. It also includes a summary of quantitative data from representative studies and visual diagrams of the STING signaling pathway and experimental workflows.
STING Signaling Pathway
The canonical STING signaling pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which recognizes cytosolic double-stranded DNA (dsDNA). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum (ER)-resident protein. This activation leads to STING's translocation from the ER to the Golgi apparatus, where it serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I IFNs (e.g., IFN-β). Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Experimental Protocols
Protocol 1: Co-culture of Dendritic Cells (DCs) and T Cells
This protocol is designed to assess the ability of STING agonist-activated DCs to prime and activate T cells.
Materials:
-
Bone marrow-derived dendritic cells (BMDCs) or peripheral blood mononuclear cell (PBMC)-derived DCs
-
Naïve CD4+ or CD8+ T cells
-
STING agonist (e.g., 2'3'-cGAMP)
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate cytokines like GM-CSF and IL-4 for DC differentiation)
-
Cell proliferation dye (e.g., CellTrace™ Violet)
-
Antibodies for flow cytometry (e.g., anti-CD80, anti-CD86, anti-MHC class II, anti-CD69, anti-IFN-γ)
-
ELISA or Cytometric Bead Array (CBA) kits for cytokine measurement (e.g., IFN-γ, IL-2, TNF-α)
Procedure:
-
DC Generation and Maturation:
-
Isolate bone marrow cells or PBMCs and differentiate them into immature DCs using appropriate cytokines (e.g., GM-CSF and IL-4).
-
Culture the immature DCs and stimulate with a STING agonist at a predetermined concentration (e.g., 2.5-20 µg/mL) for 24 hours to induce maturation. A control group with no STING agonist should be included.
-
After 24 hours, harvest the DCs and analyze the expression of maturation markers (CD80, CD86, MHC class II) by flow cytometry.
-
-
T Cell Isolation and Labeling:
-
Isolate naïve CD4+ or CD8+ T cells from splenocytes or PBMCs using magnetic-activated cell sorting (MACS).
-
Label the T cells with a cell proliferation dye according to the manufacturer's instructions.
-
-
Co-culture:
-
Co-culture the STING agonist-matured DCs with the labeled naïve T cells at a specific DC-to-T cell ratio (e.g., 1:5 or 1:10) in complete RPMI 1640 medium.
-
Incubate the co-culture for 3-5 days at 37°C in a 5% CO₂ incubator.
-
-
Analysis of T Cell Activation and Proliferation:
-
After the incubation period, harvest the cells.
-
Analyze T cell proliferation by flow cytometry, measuring the dilution of the cell proliferation dye.
-
Assess T cell activation by staining for activation markers such as CD69 and intracellular IFN-γ.
-
-
Cytokine Measurement:
-
Collect the culture supernatant from the co-culture.
-
Measure the concentration of secreted cytokines (e.g., IFN-γ, IL-2, TNF-α) using ELISA or CBA.
-
Protocol 2: Co-culture of Macrophages and Target Cells (e.g., Tumor Cells)
This protocol is designed to evaluate the effect of STING agonists on macrophage polarization and their subsequent anti-tumor activity.
Materials:
-
Macrophage cell line (e.g., RAW264.7) or bone marrow-derived macrophages (BMDMs)
-
Target tumor cell line
-
STING agonist (e.g., 2'3'-cGAMP)
-
Complete DMEM or RPMI 1640 medium
-
Transwell co-culture system
-
Antibodies for flow cytometry (e.g., anti-CD80, anti-CD163, anti-CD206)
-
Apoptosis detection kit (e.g., Annexin V/PI staining)
-
ELISA or CBA kits for cytokine measurement (e.g., TNF-α, IL-6, CXCL10)
Procedure:
-
Macrophage Stimulation:
-
Culture macrophages and treat them with a STING agonist at a desired concentration for a specified time (e.g., 12-24 hours). Include an untreated control group.
-
-
Co-culture Setup:
-
Use a transwell system with macrophages seeded in the bottom chamber and tumor cells in the upper chamber. This setup allows for the assessment of soluble factor-mediated effects.
-
Alternatively, for direct contact studies, co-culture the STING agonist-treated macrophages directly with the tumor cells.
-
-
Analysis of Macrophage Polarization:
-
After stimulation (and before or after co-culture), harvest the macrophages.
-
Analyze the expression of M1-like (e.g., CD80) and M2-like (e.g., CD163, CD206) polarization markers by flow cytometry to determine the effect of the STING agonist on macrophage phenotype.
-
-
Assessment of Tumor Cell Viability/Apoptosis:
-
After the co-culture period, harvest the tumor cells from the upper chamber or the direct co-culture.
-
Assess tumor cell viability using a standard assay (e.g., MTT) or quantify apoptosis using an Annexin V/PI staining kit and flow cytometry.
-
-
Cytokine Measurement:
-
Collect the co-culture medium.
-
Measure the levels of key cytokines and chemokines (e.g., TNF-α, IL-6, CXCL10) to understand the inflammatory environment created by the activated macrophages.
-
Data Presentation
The following tables summarize typical quantitative parameters used in co-culture experiments with STING agonists.
Table 1: Representative Conditions for DC-T Cell Co-culture Experiments
| Parameter | Example Value(s) | Reference(s) |
| DC Type | Bone Marrow-Derived DCs (BMDCs) | |
| T Cell Type | Naïve CD8+ T cells | |
| STING Agonist | 2'3'-cGAMP, DMXAA | |
| STING Agonist Concentration | 2.5 - 20 µg/mL | |
| DC Stimulation Time | 24 hours | |
| DC:T Cell Ratio | 1:5 | |
| Co-culture Duration | 3 days | |
| Key Readouts | T cell proliferation, CD80/MHC II expression, IFN-γ, IL-2, TNF-α secretion |
Table 2: Representative Conditions for Macrophage-Tumor Cell Co-culture Experiments
| Parameter | Example Value(s) | Reference(s) |
| Macrophage Type | RAW264.7, Bone Marrow-Derived Macrophages (BMDMs) | |
| Tumor Cell Type | Colorectal cancer cells, Gastric cancer cells | |
| STING Agonist | 2'3'-cGAMP | |
| STING Agonist Concentration | Varies by agonist and cell type | |
| Macrophage Stimulation Time | 12 - 24 hours | |
| Co-culture System | Transwell or direct co-culture | |
| Co-culture Duration | 12 - 48 hours | |
| Key Readouts | Macrophage polarization (CD80, CD163), Tumor cell apoptosis, TNF-α, IL-6, CXCL10 secretion |
Conclusion
Co-culture experiments are indispensable tools for characterizing the immunological effects of STING agonists. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to evaluate the potential of these agonists in enhancing anti-tumor immunity. By carefully selecting cell types, optimizing experimental conditions, and utilizing appropriate analytical methods, researchers can gain valuable insights into the complex interplay between STING activation and the adaptive immune response, ultimately guiding the development of novel cancer immunotherapies.
References
Application Notes and Protocols for Studying STING Pathway Activation Using CRISPR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) technology for investigating the activation of the Stimulator of Interferon Genes (STING) pathway. Detailed protocols for CRISPR-based gene editing and subsequent analysis of STING pathway activation are provided, along with illustrative diagrams and quantitative data to facilitate experimental design and interpretation.
Introduction to the STING Pathway
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Upon binding to double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[3] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[1] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-I) and other inflammatory cytokines, leading to an anti-viral or anti-tumor immune response.
Using CRISPR to Interrogate the STING Pathway
CRISPR-Cas9 technology offers a powerful tool for dissecting the molecular mechanisms of the STING pathway. By precisely editing the genome, researchers can perform loss-of-function (knockout), gain-of-function (activation), or repression (interference) studies on genes suspected of regulating STING signaling.
Applications of CRISPR in STING Pathway Research:
-
Target Identification and Validation: Genome-wide CRISPR screens can identify novel regulators of the STING pathway, providing new targets for therapeutic intervention.
-
Pathway Analysis: CRISPR-mediated knockout or activation of specific genes allows for detailed investigation of their roles in the STING signaling cascade.
-
Disease Modeling: Introducing specific mutations using CRISPR can help model diseases associated with aberrant STING signaling.
-
Drug Discovery: CRISPR-based cellular models are valuable for screening and validating small molecule modulators of the STING pathway.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the key molecular interactions and experimental procedures, the following diagrams are provided in the DOT language.
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for CRISPR-based STING pathway analysis.
Quantitative Data from CRISPR Screening
The following table summarizes representative quantitative data from a hypothetical CRISPR knockout screen designed to identify regulators of the STING pathway. Data is presented as fold change in IFN-β production (measured by ELISA) in knockout cell lines compared to a non-targeting control (NTC) gRNA after stimulation with cGAMP.
| Gene Knockout | Function in STING Pathway | Fold Change in IFN-β Production (vs. NTC) |
| NTC | Non-targeting Control | 1.0 |
| cGAS | Cytosolic DNA sensor, produces cGAMP | 0.1 |
| STING | Adaptor protein, essential for signaling | 0.05 |
| TBK1 | Kinase, phosphorylates IRF3 | 0.2 |
| IRF3 | Transcription factor for Type I IFNs | 0.15 |
| TREX1 | Nuclease, degrades cytosolic DNA | 5.2 |
| ENPP1 | Ectonucleotide pyrophosphatase/phosphodiesterase 1 | 3.8 |
Note: This table is a representative example based on known functions of these genes and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of STING Pathway Components
This protocol describes the generation of stable knockout cell lines for genes involved in the STING pathway using a lentiviral CRISPR/Cas9 system.
Materials:
-
LentiCRISPRv2 vector
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells (for lentivirus production)
-
Target cell line (e.g., THP-1, HeLa)
-
DMEM and RPMI-1640 media, supplemented with 10% FBS and 1% Penicillin/Streptomycin
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin
-
Polybrene
-
sgRNA oligonucleotides (see table below)
sgRNA Target Sequences (Human):
| Gene | Target Sequence (5'-3') |
| cGAS | GCCCCCATTCTCGTACGGAG |
| STING | GCTCACTGCACCCCGTAGCA |
Note: These are example sequences. It is crucial to design and validate multiple sgRNAs for each target gene.
Procedure:
-
sgRNA Cloning: a. Design and synthesize complementary oligonucleotides for the target sgRNA. b. Anneal the oligonucleotides to form a duplex. c. Clone the annealed duplex into the BsmBI-digested lentiCRISPRv2 vector. d. Verify the insertion by Sanger sequencing.
-
Lentivirus Production: a. Co-transfect HEK293T cells with the lentiCRISPRv2 construct containing the sgRNA and the packaging plasmids using a suitable transfection reagent. b. Collect the virus-containing supernatant at 48 and 72 hours post-transfection. c. Pool the supernatant and filter through a 0.45 µm filter.
-
Transduction of Target Cells: a. Seed the target cells in a 6-well plate. b. The next day, infect the cells with the lentiviral supernatant in the presence of polybrene (8 µg/mL). c. After 24 hours, replace the virus-containing medium with fresh medium.
-
Selection of Knockout Cells: a. 48 hours post-transduction, begin selection with puromycin. The optimal concentration should be determined by a kill curve for the specific cell line. b. Culture the cells in puromycin-containing medium for 1-2 weeks until a stable population of resistant cells is established.
-
Validation of Knockout: a. Verify the knockout of the target gene at the protein level by Western blot analysis. b. Confirm the presence of insertions or deletions (indels) at the genomic level by Sanger sequencing of the target locus followed by TIDE (Tracking of Indels by Decomposition) analysis.
Protocol 2: Assessment of STING Pathway Activation
This protocol details the methods for activating the STING pathway in cultured cells and quantifying the downstream response.
Materials:
-
Wild-type and CRISPR-edited cell lines
-
STING agonist (e.g., 2'3'-cGAMP, dsDNA)
-
Transfection reagent for nucleic acids (e.g., Lipofectamine 2000)
-
Opti-MEM reduced-serum medium
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (RT-qPCR)
-
Primers for IFNB1, ISG15, and a housekeeping gene (e.g., ACTB)
-
Antibodies for Western blotting (e.g., anti-p-IRF3, anti-p-TBK1, anti-STING, anti-β-actin)
-
ELISA kit for human or murine IFN-β
Procedure:
-
Cell Seeding: a. Seed wild-type and knockout cells in 12-well plates for RNA/protein analysis or 96-well plates for ELISA. b. Allow cells to adhere and grow to 70-80% confluency.
-
STING Pathway Stimulation:
-
For cGAMP stimulation: Permeabilize cells with a digitonin-based buffer or use a suitable transfection reagent to deliver cGAMP into the cytoplasm.
-
For dsDNA stimulation: Transfect cells with a synthetic 80 bp dsDNA oligonucleotide using a transfection reagent according to the manufacturer's protocol.
-
-
Sample Collection: a. For RT-qPCR: At 4-8 hours post-stimulation, lyse the cells and extract total RNA. b. For Western Blot: At 2-6 hours post-stimulation, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. For ELISA: At 18-24 hours post-stimulation, collect the cell culture supernatant.
-
Analysis of STING Pathway Activation: a. RT-qPCR: i. Synthesize cDNA from the extracted RNA. ii. Perform qPCR using primers for IFNB1, ISG15, and the housekeeping gene. iii. Calculate the relative gene expression using the 2-ΔΔCt method. b. Western Blot: i. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. ii. Probe the membrane with primary antibodies against phosphorylated IRF3, phosphorylated TBK1, and total STING. Use an antibody against a housekeeping protein like β-actin as a loading control. iii. Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate. c. ELISA: i. Quantify the concentration of IFN-β in the cell culture supernatant using a commercial ELISA kit according to the manufacturer's instructions.
By following these detailed application notes and protocols, researchers can effectively employ CRISPR technology to investigate the intricacies of the STING pathway, paving the way for new discoveries and therapeutic strategies.
References
Application Notes and Protocols: STING Agonist in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and executing preclinical experiments investigating the synergistic effects of STING (Stimulator of Interferon Genes) agonists in combination with immune checkpoint inhibitors for cancer therapy.
Introduction
The activation of the STING signaling pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists initiate a powerful innate immune response, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and primes tumor-specific T-cell responses.[1][2][3][4][5] However, the efficacy of STING agonists as a monotherapy can be limited. One key reason is that STING activation can also lead to the upregulation of immune checkpoint molecules like Programmed Death-Ligand 1 (PD-L1) on tumor cells, which can dampen the anti-tumor T-cell response.
This observation provides a strong rationale for combining STING agonists with immune checkpoint inhibitors (ICIs), such as antibodies targeting PD-1 or PD-L1. The combination therapy aims to simultaneously "press the accelerator" of the immune system with a STING agonist and "release the brakes" with a checkpoint inhibitor, leading to a more robust and durable anti-tumor effect. Preclinical studies have consistently demonstrated the synergistic potential of this combination in various cancer models, showing enhanced tumor regression and improved survival.
Signaling Pathways and Mechanisms of Synergy
The synergistic anti-tumor effect of combining STING agonists with checkpoint inhibitors is rooted in their complementary mechanisms of action that impact multiple stages of the cancer-immunity cycle.
STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic double-stranded DNA (dsDNA), a danger signal often associated with viral infections or cellular damage, including that occurring within tumor cells.
Synergistic Anti-Tumor Mechanism
The combination of a STING agonist with a checkpoint inhibitor creates a powerful synergistic effect by converting an immunologically "cold" tumor microenvironment (TME) into a "hot" one that is more responsive to immunotherapy.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from representative preclinical studies, demonstrating the efficacy of combining STING agonists with checkpoint inhibitors across various tumor models.
Table 1: In Vivo Efficacy in Murine Tumor Models
| Tumor Model | STING Agonist (Dose, Route) | Checkpoint Inhibitor (Dose, Route) | Outcome | Reference |
| B16-F10 Melanoma (Metastatic) | STING-LNP (c-di-GMP) (IV) | Anti-PD-1 (50 µ g/mouse , IV) | Synergistic inhibition of tumor growth (p=0.00789) | |
| CT26 Colon Carcinoma | ALG-031048 (1 mg/kg, SC) | Anti-CTLA-4 (5 mg/kg, IP) | 40% of combination-treated mice had undetectable tumors | |
| 4T1 Breast Cancer | cGAMP (IT) | Anti-PD-1 | Significant therapeutic effect with combination vs. monotherapy | |
| Esophageal Adenocarcinoma | ADU-S100 (IT) | N/A (compared to placebo) | Mean tumor volume decreased by 30.1% | |
| B16F10-EGFR Melanoma | STING ADC (200 µg, IP) | Anti-PD-L1 | Enhanced tumor growth suppression | |
| TS/A Mammary Adenocarcinoma | ISAC-8803 (10 µ g/dose , IT) | Anti-PD-L1/PD-L2 (10 mg/kg, twice weekly) | Significant extension of survival |
Table 2: Immunological Changes in the Tumor Microenvironment
| Tumor Model | Treatment | Key Immunological Finding | Reference |
| ID8-Trp53-/- Ovarian Cancer | STING agonist | Significantly higher intra-tumoral PD-1+ and CD69+CD62L- CD8+ T cells | |
| Merkel Cell Carcinoma | ADU-S100 + Spartalizumab | Two-fold increase in all T cells (CD4 and CD8) in the TME | |
| B16F10-OVA Melanoma | STING agonist + Vaccine | Increased number of intratumoral CD8+ T cells | |
| Prostate Cancer (murine) | ADU-S100 + cyto-IL-15 | Increased frequency of B cells, CD8+ T cells, NK cells, and NKT cells in the spleen | |
| TS/A Mammary Adenocarcinoma | ISAC-8803 + Anti-PD-L1/PD-L2 | Increased CD3+ and CD8+ cells in tumors |
Experimental Protocols
The following protocols provide a general framework for conducting in vivo studies to evaluate the combination of STING agonists and checkpoint inhibitors. Specific parameters such as cell numbers, drug concentrations, and timing should be optimized for each tumor model and therapeutic agent.
Experimental Workflow
Protocol 1: In Vivo Murine Tumor Model
-
Cell Culture: Culture syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma) in appropriate media and conditions.
-
Tumor Implantation:
-
Harvest tumor cells during their logarithmic growth phase and resuspend in sterile, serum-free media or PBS at the desired concentration (e.g., 1 x 106 cells/100 µL).
-
Inject the cell suspension subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Once tumors reach a predetermined size (e.g., 50-100 mm3), randomize the mice into treatment groups (e.g., Vehicle Control, STING Agonist alone, Checkpoint Inhibitor alone, Combination).
-
-
Treatment Administration:
-
STING Agonist: Administer the STING agonist via the desired route. For intratumoral (IT) injection, carefully inject the agent directly into the tumor. For systemic administration, use intravenous (IV) or subcutaneous (SC) routes.
-
Checkpoint Inhibitor: Typically administered systemically via intraperitoneal (IP) or IV injection.
-
Follow the optimized dosing schedule for each agent.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Record survival data. The endpoint for survival studies may be when tumors reach a maximum allowable size or when mice show signs of distress.
-
Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
-
Tumor Digestion:
-
At the study endpoint, excise tumors and place them in cold media.
-
Mince the tumors into small pieces and digest using a tumor dissociation kit or a cocktail of enzymes (e.g., collagenase, DNase) according to the manufacturer's protocol to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
-
Cell Staining:
-
Count the cells and aliquot approximately 1-2 x 106 cells per tube.
-
Perform a live/dead stain to exclude non-viable cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers using a panel of fluorescently conjugated antibodies (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11c, F4/80, PD-1, CD69).
-
For intracellular staining (e.g., FoxP3 for regulatory T cells, Granzyme B for cytotoxic cells), fix and permeabilize the cells after surface staining, then stain for the intracellular targets.
-
-
Data Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations within the tumor.
-
Protocol 3: Cytokine Measurement by ELISA
-
Sample Collection:
-
Collect blood via cardiac puncture or tail vein bleed at specified time points.
-
Allow the blood to clot and then centrifuge to separate the serum. Store serum at -80°C until analysis.
-
Alternatively, tumor homogenates can be prepared to measure local cytokine production.
-
-
ELISA Procedure:
-
Use a commercial ELISA kit for the cytokine of interest (e.g., mouse IFN-β, IFN-γ, CXCL10).
-
Follow the manufacturer's protocol, which typically involves the following steps:
-
Add standards and samples to the wells of a pre-coated microplate.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody.
-
Incubate and wash.
-
Add a substrate solution to develop a colorimetric signal.
-
Add a stop solution and read the absorbance at the appropriate wavelength on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
-
Conclusion
The combination of STING agonists and checkpoint inhibitors represents a powerful therapeutic strategy with the potential to overcome resistance to immunotherapy and improve patient outcomes. The protocols and data presented in these application notes offer a foundation for researchers to design and execute robust preclinical studies to further explore and optimize this promising combination therapy. Careful consideration of the tumor model, choice of therapeutic agents, dosing and scheduling, and comprehensive endpoint analyses are crucial for advancing our understanding and clinical translation of this approach.
References
- 1. pblassaysci.com [pblassaysci.com]
- 2. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pblassaysci.com [pblassaysci.com]
- 5. nilogen.com [nilogen.com]
Application Notes and Protocols: Nanoparticle-Based Delivery Systems for STING Agonist-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immunity. STING agonists have emerged as a promising class of cancer immunotherapeutics. However, their clinical translation has been hampered by challenges such as poor stability, low bioavailability, and off-target toxicities.[1][2][3][4] Nanoparticle-based delivery systems offer a versatile platform to overcome these limitations by encapsulating STING agonists, thereby improving their pharmacokinetic profile and enabling targeted delivery to the tumor microenvironment. This document provides detailed application notes and experimental protocols for the formulation, characterization, and evaluation of nanoparticle-based delivery systems for a hypothetical STING agonist, designated STING agonist-21.
Data Presentation: Comparative Analysis of Nanoparticle Platforms
The following tables summarize quantitative data from preclinical studies on various nanoparticle formulations for the delivery of STING agonists. This data is intended to serve as a reference for researchers developing their own delivery systems.
Table 1: Physicochemical Properties of this compound Nanoparticle Formulations
| Nanoparticle Type | STING Agonist | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Reference |
| Liposomes | cGAMP | 160-180 | < 0.2 | +11.1 | >90% | |
| Polymeric Micelles | cGAMP | ~100 | Not Reported | Slightly Positive | Not Reported | |
| Polymersomes | cGAMP | Not Reported | Not Reported | Not Reported | Not Reported | |
| Biodegradable Mesoporous Silica Nanoparticles (bMSN) | CDA | ~80 | Not Reported | Not Reported | 96.3% | |
| Nanoscale Coordination Polymers (NCPs) | CDA | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: In Vitro Potency of this compound Nanoparticle Formulations
| Nanoparticle Type | STING Agonist | Cell Line | Assay | Potency (EC50/IC50) | Fold Improvement vs. Free Agonist | Reference |
| Liposomes | cGAMP | RAW-Blue ISG | ISRE Reporter | Not Reported | Substantial Improvement | |
| Poly(beta-amino ester) (PBAE) Nanoparticles | CDNs | Not Specified | IRF3 Activation | Not Reported | >100-fold | |
| PLGA Nanoparticles | SB 11285 | THP-1 | IRF3 Induction | 3 nM | Not Reported | |
| PLGA Nanoparticles | SB 11285 | RAW Macrophages | IRF3 Induction | 3 nM | Not Reported |
Table 3: In Vivo Anti-Tumor Efficacy of this compound Nanoparticle Formulations
| Nanoparticle Type | STING Agonist | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Survival Benefit | Reference |
| Liposomes | cGAMP | B16-F10 Melanoma | Intratumoral | Significant Regression | Prolonged Survival & Memory | |
| PBAE Nanoparticles | CDNs | B16 Melanoma | Intratumoral (with anti-PD-1) | Log-fold improvement | Not Reported | |
| Biodegradable Mesoporous Silica Nanoparticles (bMSN) | CDA | Murine Melanoma | Intratumoral | Strong Antitumor Efficacy | Prolonged Survival | |
| PC7A Nanoparticles | Tumor Antigens | B16-OVA, B16F10, MC38, TC-1 | Not Specified | Effective Tumor Growth Inhibition | Long-term Memory | |
| Lipid Nanoparticles (LNPs) | mRNA encoding TRP2 | B16F10 Melanoma | 3 doses | Significantly Retarded Growth | >60% alive at day 40 |
Experimental Protocols
Synthesis of this compound Loaded Lipid Nanoparticles (LNPs)
This protocol describes the preparation of LNPs encapsulating this compound using a modified nanoprecipitation method.
Materials:
-
Ionizable lipid (e.g., LHHK)
-
Dipalmitoylphosphatidylcholine (DPPC)
-
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)-mPEG2000
-
Cholesterol
-
Ethanol
-
Citrate buffer solution (50 mM, pH 3)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Dialysis device (MWCO 8–10 kDa)
Procedure:
-
Dissolve the ionizable lipid, DPPC, DSPE-mPEG2000, and cholesterol in ethanol at a specified molar ratio (e.g., 55:2:10:33).
-
Dissolve this compound in the citrate buffer solution.
-
Rapidly mix the lipid-ethanol solution with the this compound-citrate buffer solution at a volume ratio of 1:2.5 to form the LNPs.
-
Subject the resulting mixture to dialysis against PBS for 2 hours to remove ethanol and unencapsulated agonist.
-
Collect the purified LNP suspension.
Characterization of Nanoparticles by Dynamic Light Scattering (DLS)
This protocol outlines the measurement of nanoparticle size and polydispersity index (PDI) using DLS.
Materials:
-
Nanoparticle suspension
-
Deionized water (filtered)
-
DLS instrument
-
Cuvettes
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in filtered deionized water to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the DLS measurement according to the instrument's software instructions.
-
Analyze the data to obtain the average hydrodynamic diameter and the PDI.
In Vitro STING Activation Assay using a Luciferase Reporter Cell Line
This protocol describes the assessment of STING pathway activation by measuring the induction of an interferon-stimulated response element (ISRE)-driven luciferase reporter.
Materials:
-
HEK293T cells stably expressing an ISRE-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates (white, clear bottom)
-
Nanoparticle formulation of this compound
-
Free this compound (positive control)
-
Empty nanoparticles (negative control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HEK293T-ISRE-luciferase reporter cells in a 96-well plate at a density of 3 x 10^5 cells/mL and incubate overnight.
-
Prepare serial dilutions of the nanoparticle formulation, free this compound, and empty nanoparticles in cell culture medium.
-
Remove the old medium from the cells and add the prepared dilutions.
-
Incubate the cells for 24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the untreated control.
Measurement of Cytokine Secretion by ELISA
This protocol describes the quantification of IFN-β secretion from immune cells following treatment with this compound formulations.
Materials:
-
Immune cells (e.g., THP-1 monocytes or primary dendritic cells)
-
Cell culture medium
-
24-well cell culture plates
-
Nanoparticle formulation of this compound
-
Free this compound
-
Empty nanoparticles
-
IFN-β ELISA kit
-
Microplate reader
Procedure:
-
Seed the immune cells in a 24-well plate.
-
Treat the cells with different concentrations of the nanoparticle formulation, free this compound, or empty nanoparticles.
-
Incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Perform the IFN-β ELISA on the supernatants according to the kit manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IFN-β from a standard curve.
In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of nanoparticle-delivered this compound.
Materials:
-
Syngeneic mouse tumor cell line (e.g., B16-F10 melanoma)
-
Female C57BL/6 mice (6-8 weeks old)
-
Nanoparticle formulation of this compound
-
Vehicle control (e.g., PBS)
-
Calipers
Procedure:
-
Subcutaneously inoculate mice with tumor cells on the flank.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, nanoparticle formulation).
-
Administer the treatment (e.g., intratumoral injection) at specified time points.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.
-
Plot tumor growth curves and analyze for statistical significance.
Toxicity Assessment of Nanoparticle Formulations
A preliminary assessment of toxicity can be performed both in vitro and in vivo.
In Vitro Cytotoxicity (MTT Assay):
-
Seed relevant cell lines (e.g., healthy fibroblasts, immune cells) in a 96-well plate.
-
Expose cells to a range of concentrations of the nanoparticle formulation for 24-72 hours.
-
Add MTT reagent and incubate.
-
Add solubilization solution and measure absorbance.
-
Calculate cell viability as a percentage of the untreated control.
In Vivo Acute Toxicity:
-
Administer a single high dose of the nanoparticle formulation to healthy mice.
-
Monitor the mice for signs of toxicity (e.g., weight loss, changes in behavior, mortality) for 14 days.
-
At the end of the observation period, perform necropsy and collect major organs for histological analysis.
-
Collect blood for hematology and clinical chemistry analysis.
Mandatory Visualizations
Caption: The STING signaling pathway activated by cytosolic dsDNA or nanoparticle-delivered agonists.
Caption: A general experimental workflow for developing and evaluating nanoparticle-based STING agonist delivery systems.
Caption: Logical relationship of components in a nanoparticle-based STING agonist delivery system.
References
Application Notes and Protocols for In Vivo Imaging of STING Agonist Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, triggering powerful anti-tumor and anti-viral immune responses. Pharmacological activation of STING using agonists has emerged as a promising strategy in cancer immunotherapy.[1][2][3] Understanding the in vivo biodistribution, target engagement, and pharmacodynamics of these agonists is crucial for optimizing their therapeutic efficacy and minimizing potential systemic toxicities.[1][4] Positron Emission Tomography (PET) imaging offers a non-invasive, quantitative method to visualize the distribution of STING agonists and their downstream effects in real-time.
These application notes provide an overview of the STING signaling pathway and detailed protocols for in vivo imaging of STING agonist distribution using radiolabeled tracers in preclinical models.
STING Signaling Pathway
The cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, which can originate from pathogens or damaged host cells. Cytosolic dsDNA is recognized by cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to STING, an endoplasmic reticulum (ER)-resident protein, inducing its conformational change and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the activation of a robust anti-tumor immune response.
Caption: Simplified cGAS-STING signaling pathway.
Quantitative Data on STING Agonist Biodistribution
The following tables summarize quantitative data from preclinical studies on the biodistribution of various STING agonists and PET tracers used to monitor STING activation.
Table 1: Biodistribution of Radiolabeled STING Agonists/Inhibitors
| Radiotracer | Animal Model | Time Post-Injection | Organ | %ID/g (mean ± SD) | Reference |
| [18F]F-NFEP | Panc02 Tumor-Bearing Mice | 30 min | Tumor | 1.05 ± 0.07 | |
| 60 min | Tumor | 0.71 ± 0.04 | |||
| 120 min | Tumor | 0.45 ± 0.04 | |||
| LND-CDNs (Cy5-labeled) | MC38 Tumor-Bearing Mice | 24 h | Tumor | 7.4 | |
| Liposome-CDNs (Cy5-labeled) | MC38 Tumor-Bearing Mice | 24 h | Tumor | 1.1 |
%ID/g: Percentage of Injected Dose per gram of tissue.
Table 2: PET Imaging of STING Activation using [18F]FDG
| STING Agonist | Animal Model | Imaging Time Post-Agonist | Organ | SUVmax (Control) | SUVmax (Treated) | Reference |
| diABZI (1.5 mg/kg IV) | C57BL/6 Mice | 24 h | Spleen | 1.90 (1.56–2.34) | 4.55 (3.35–6.20) | |
| diABZI (1.5 mg/kg IV) | KP4662 Tumor-Bearing Mice | 24 h | Spleen | ~1.5 | ~4.0 | |
| Tumor | ~1.0 | ~1.0 |
SUVmax: Maximum Standardized Uptake Value.
Experimental Protocols
Protocol 1: In Vivo PET/CT Imaging of a Radiolabeled STING Agonist
This protocol describes a general procedure for the in vivo imaging of a radiolabeled STING agonist (e.g., [18F]FBTA) in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., 4T1 or CT26 tumor models)
-
Radiolabeled STING agonist (e.g., [18F]FBTA)
-
Anesthesia system (e.g., isoflurane)
-
PET/CT scanner
-
Sterile saline
-
Insulin syringes (28-30 gauge)
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the mouse on the scanner bed and maintain its body temperature at 37°C using a heating pad.
-
-
Radiotracer Administration:
-
Prepare a sterile solution of the radiolabeled STING agonist in saline.
-
Administer approximately 3.7-7.4 MBq (100-200 µCi) of the radiotracer via intravenous (tail vein) injection.
-
-
PET/CT Imaging:
-
Acquire a dynamic PET scan for 60 minutes immediately following radiotracer injection, or a static scan at a specific time point (e.g., 30, 60, 120 minutes post-injection).
-
Following the PET scan, acquire a CT scan for anatomical co-registration.
-
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and major organs (e.g., liver, spleen, kidneys, muscle) on the co-registered images.
-
Calculate the radioactivity concentration in each ROI and express it as the percentage of injected dose per gram of tissue (%ID/g).
-
Protocol 2: Ex Vivo Biodistribution Study
This protocol details the procedures for an ex vivo biodistribution study to complement the in vivo imaging data.
Materials:
-
Tumor-bearing mice
-
Radiolabeled STING agonist
-
Gamma counter
-
Surgical instruments
-
Tubes for organ collection
-
Analytical balance
Procedure:
-
Animal Groups:
-
Divide the animals into groups for different time points (e.g., 30, 60, 120 minutes post-injection).
-
-
Radiotracer Administration:
-
Administer a known amount of the radiolabeled STING agonist (e.g., ~0.37 MBq or 10 µCi) to each mouse via intravenous injection.
-
-
Tissue Collection:
-
At the designated time points, euthanize the mice.
-
Collect blood via cardiac puncture.
-
Dissect major organs and the tumor.
-
Weigh each organ and blood sample.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each sample and in an aliquot of the injected radiotracer (standard) using a gamma counter.
-
-
Data Analysis:
-
Calculate the %ID/g for each tissue using the following formula: %ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total counts per minute injected) x 100
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for in vivo imaging and the logical relationship between STING activation and the imaging readout.
Caption: General experimental workflow for in vivo imaging.
Caption: Logic of indirect STING activation imaging.
References
- 1. STING agonist delivery by tumour-penetrating PEG-lipid nanodiscs primes robust anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing a Reporter Assay for STING Agonist-21 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and antitumor response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy.[1][2][3][4] This document provides a detailed guide for developing and implementing a robust cell-based reporter assay to screen and characterize the activity of novel STING agonists, exemplified by the hypothetical small molecule "STING Agonist-21".
The assay utilizes a human monocytic cell line (THP-1) engineered to express a luciferase reporter gene under the control of an Interferon-Stimulated Response Element (ISRE). Activation of the STING pathway by an agonist leads to the phosphorylation of Interferon Regulatory Factor 3 (IRF3), which then translocates to the nucleus and binds to ISRE, driving the expression of the luciferase reporter. The resulting luminescent signal provides a quantitative measure of STING pathway activation.
STING Signaling Pathway
Upon binding of a STING agonist, such as this compound, the STING protein, located on the endoplasmic reticulum, undergoes a conformational change and translocates to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates IRF3.[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to ISRE sequences in the promoters of interferon-stimulated genes (ISGs), leading to their transcription.
Data Presentation
The following tables summarize the expected quantitative data for this compound, a representative non-cyclic dinucleotide (non-CDN) small molecule STING agonist. Data is compared to a known endogenous STING agonist, 2'3'-cGAMP.
Table 1: Dose-Response of this compound in THP-1-ISRE-Lucia Cells
| Concentration (µM) | Fold Induction (this compound) | Fold Induction (2'3'-cGAMP) |
| 10 | 45.2 ± 3.8 | 15.1 ± 1.2 |
| 3.33 | 42.1 ± 3.5 | 14.5 ± 1.1 |
| 1.11 | 35.6 ± 2.9 | 12.8 ± 1.0 |
| 0.37 | 25.3 ± 2.1 | 9.7 ± 0.8 |
| 0.12 | 12.1 ± 1.0 | 5.2 ± 0.4 |
| 0.04 | 4.5 ± 0.4 | 2.1 ± 0.2 |
| 0.01 | 1.8 ± 0.2 | 1.1 ± 0.1 |
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.1 |
Table 2: Potency and Efficacy of this compound
| Compound | EC50 (µM) | Emax (Fold Induction) |
| This compound | 0.25 ± 0.05 | 46 ± 4 |
| 2'3'-cGAMP | 0.85 ± 0.15 | 16 ± 2 |
EC50 and Emax values are derived from dose-response curves. Similar EC50 values for other non-CDN STING agonists like KAS-08 and SNX281 have been reported.
Table 3: Specificity of this compound Activity
| Cell Line | Treatment | Fold Induction |
| THP-1-ISRE-Lucia (Wild-Type STING) | This compound (1 µM) | 38.2 ± 3.1 |
| THP-1-ISRE-Lucia (STING Knockout) | This compound (1 µM) | 1.2 ± 0.2 |
| THP-1-ISRE-Lucia (TBK1 Knockout) | This compound (1 µM) | 1.5 ± 0.3 |
This data demonstrates that the activity of this compound is dependent on the presence of STING and its downstream signaling partner TBK1.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: THP-1-Dual™ KI-hSTING-R232 Cells (InvivoGen), which express an IRF-inducible secreted Lucia luciferase reporter.
-
Growth Medium: RPMI 1640 with 2 mM L-glutamine, 25 mM HEPES, 10% heat-inactivated fetal bovine serum, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a 5% CO2 humidified incubator.
-
Subculturing: Passage cells every 3-4 days to maintain a density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
STING Reporter Assay Protocol
This protocol is designed for a 96-well plate format.
Materials:
-
THP-1-ISRE-Lucia reporter cells
-
Assay Medium: RPMI 1640, 1% FBS, 1% Pen-Strep
-
This compound
-
2'3'-cGAMP (positive control)
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Resuspend THP-1-ISRE-Lucia cells in assay medium.
-
Seed 40,000 cells in 75 µL of assay medium per well of a 96-well plate.
-
Include wells for cell-free controls (background luminescence).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the agonist in assay medium at 4-fold the final desired concentration. A typical concentration range would be from 40 µM down to 0.04 µM.
-
Prepare similar dilutions for the positive control (2'3'-cGAMP).
-
-
Cell Treatment:
-
Add 25 µL of the diluted agonist or control to the respective wells. The final volume in each well will be 100 µL.
-
For unstimulated control wells, add 25 µL of assay medium containing the same final concentration of DMSO as the treated wells.
-
For cell-free control wells, add 100 µL of assay medium.
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO2 for 24 hours.
-
-
Luminescence Measurement:
-
Equilibrate the luciferase assay reagent to room temperature.
-
Prepare the reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared luciferase reagent to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the luminescence using a luminometer.
-
Data Analysis
The raw data will be in the form of relative light units (RLU).
-
Background Subtraction: Calculate the average RLU from the cell-free control wells and subtract this value from all other wells.
-
Calculate Fold Induction: Divide the background-subtracted RLU of each treated well by the average background-subtracted RLU of the vehicle control wells.
-
Dose-Response Curve: Plot the fold induction (Y-axis) against the logarithm of the agonist concentration (X-axis).
-
EC50 and Emax Calculation: Use a non-linear regression model (e.g., four-parameter logistic curve) in a suitable software (e.g., GraphPad Prism) to determine the EC50 (the concentration at which 50% of the maximal response is observed) and the Emax (the maximum fold induction).
Conclusion
This application note provides a comprehensive protocol for a cell-based reporter assay to quantify the activity of the novel this compound. The use of a stable reporter cell line offers a robust and high-throughput compatible method for screening and characterizing STING agonists. The detailed protocols for cell handling, assay execution, and data analysis will enable researchers to reliably assess the potency and efficacy of new chemical entities targeting the STING pathway, thereby accelerating the development of novel immunotherapies.
References
- 1. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Non-Nucleotide Small-Molecule STING Agonists via Chemotype Hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: STING Agonist-21 for In Situ Cancer Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This activation orchestrates a robust anti-tumor immune response by promoting the maturation and function of dendritic cells (DCs), enhancing the priming of tumor-specific CD8+ T cells, and recruiting natural killer (NK) cells to the tumor microenvironment.[1][3][4] STING agonists, such as the representative STING Agonist-21, are being developed to pharmacologically activate this pathway, effectively turning the tumor into an in situ vaccine. By administering the agonist directly into the tumor, a localized inflammatory response is initiated, leading to the release of tumor-associated antigens (TAAs) and the generation of a systemic, durable anti-tumor immunity.
These application notes provide an overview of the STING signaling pathway, protocols for in situ vaccination experiments in preclinical mouse models using this compound, and representative data on its efficacy.
STING Signaling Pathway
This compound initiates a signaling cascade that bridges innate and adaptive immunity. Upon intracellular administration, it binds directly to the STING protein located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α/β). Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of STING agonists, serving as a reference for the expected efficacy of this compound.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Dose (µg) | Administration Route | Complete Tumor Regression (%) | Reference |
| CT26 (Colon Carcinoma) | This compound | 100 | Intratumoral | 90% | |
| CT26 (Colon Carcinoma) | This compound + anti-CTLA-4 | 100 | Intratumoral | 40% (in combination) | |
| Hepa1-6 (Hepatocellular Carcinoma) | This compound | 100 | Intratumoral | 100% | |
| B16F10 (Melanoma) | This compound | 10 | Intratumoral (3 doses) | 60% | |
| MC38 (Colorectal) | This compound | 50 (3 doses) | Intratumoral | 80% | |
| MC38 (Colorectal) | This compound | 100 (3 doses) | Intratumoral | 90% |
Table 2: Cytokine Induction Following Intratumoral Administration of this compound
| Cytokine | Time Post-Injection | Fold Increase vs. Vehicle (Tumor) | Fold Increase vs. Vehicle (Serum) | Reference |
| IFN-β | 3 hours | High | Moderate | |
| CXCL10 | 3 hours | High | High | |
| CCL2 | 3 hours | High | Moderate | |
| CCL5 | 3 hours | High | Moderate | |
| TNF-α | 24 hours | Moderate | Low | |
| IL-6 | 24 hours | Moderate | Low |
Table 3: Changes in Tumor-Infiltrating Immune Cell Populations
| Cell Type | Time Post-Injection | Change vs. Vehicle | Notes | Reference |
| CD8+ T Cells | 7 days | 2-3 fold increase | Expansion of cytotoxic T lymphocytes. | |
| NK Cells | 3 days | Significant Infiltration | Important for initial tumor cell killing. | |
| Dendritic Cells (CD86+) | 3 hours | Upregulation | Indicates DC activation and maturation. | |
| Dendritic Cells (CD40+) | 24 hours | Upregulation | Indicates sustained DC activation. | |
| Cancer Cells | Post-treatment | Decrease (70% to 49%) | Reduction in tumor cell proportion in the TME. | |
| HLA-I+ Cancer Cells | Post-treatment | 4.5 fold increase | Enhanced antigen presentation machinery. |
Experimental Protocols
Protocol 1: In Vivo In Situ Vaccination in a Syngeneic Mouse Model
This protocol describes the intratumoral administration of this compound to generate an in situ vaccine in a mouse tumor model.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice
-
Tumor cells (e.g., B16F10, CT26)
-
This compound (lyophilized)
-
Sterile PBS
-
Insulin syringes (29-31 gauge)
-
Calipers
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10^5 to 5 x 10^5 tumor cells in 100 µL of sterile PBS into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor growth every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
-
Preparation of this compound:
-
Reconstitute lyophilized this compound in sterile PBS to a final concentration of 1 mg/mL.
-
Further dilute to the desired concentration for injection (e.g., 25-100 µg in 50 µL).
-
-
Intratumoral Injection:
-
On day 0 (when tumors reach the desired size), gently restrain the mouse.
-
Slowly inject 50 µL of the this compound solution directly into the center of the tumor using an insulin syringe.
-
Administer subsequent injections as required by the experimental design (e.g., every 3 or 7 days for a total of 3 doses).
-
-
Monitoring:
-
Monitor tumor growth and the general health of the mice every 2-3 days.
-
At the end of the study, or when tumors reach the predetermined endpoint, euthanize the mice and collect tumors and spleens for further analysis.
-
Experimental Groups:
-
Group 1: this compound
-
Group 2: Vehicle control (PBS)
-
Group 3 (Optional): this compound + Immune Checkpoint Inhibitor (e.g., anti-PD-1)
-
Group 4 (Optional): Immune Checkpoint Inhibitor alone
Protocol 2: Analysis of Antigen-Specific T Cell Response by ELISpot
This protocol is for quantifying the number of IFN-γ-secreting T cells in response to tumor antigens.
Materials:
-
Spleens from treated and control mice
-
96-well PVDF plate
-
Anti-mouse IFN-γ capture and detection antibodies
-
Streptavidin-HRP
-
AEC substrate
-
Tumor lysate or specific tumor antigen peptide
-
Concanavalin A (positive control)
-
Cell culture medium
Procedure:
-
Plate Coating: Coat a 96-well PVDF plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Prepare single-cell suspensions of splenocytes from each mouse.
-
Cell Plating and Stimulation:
-
Wash and block the plate.
-
Add 2.5 x 10^5 to 5 x 10^5 splenocytes per well.
-
Stimulate cells with tumor lysate/antigen, Concanavalin A, or medium alone for 18-24 hours at 37°C.
-
-
Detection:
-
Wash the plate and add biotinylated anti-mouse IFN-γ detection antibody.
-
Wash and add streptavidin-HRP.
-
-
Development and Analysis:
-
Add AEC substrate to develop spots.
-
Stop the reaction and count the spots using an ELISpot reader.
-
Express results as spot-forming units (SFU) per million splenocytes.
-
Conclusion
This compound represents a potent strategy for in situ cancer vaccine development. By directly activating the STING pathway within the tumor, it can transform an immunologically "cold" tumor into a "hot" one, characterized by robust innate and adaptive immune responses. The provided protocols and representative data serve as a guide for researchers to design and evaluate the efficacy of STING agonists in preclinical settings. Further investigation into optimal dosing, combination therapies, and delivery systems will continue to advance this promising approach in cancer immunotherapy.
References
- 1. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Intratumoral STING agonist reverses immune evasion in PD-(L)1-refractory Merkel cell carcinoma: mechanistic insights from detailed biomarker analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING agonist formulated cancer vaccines can cure established tumors resistant to PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: STING Agonist-21 in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][2] Activation of this pathway can initiate a powerful anti-tumor immune response, transforming immunologically "cold" tumors into "hot" tumors by promoting the recruitment and activation of cytotoxic T lymphocytes.[3][4] STING agonists are a class of immunotherapeutic agents designed to harness this pathway for cancer treatment.[5]
While "STING agonist-21" is not a designation found in publicly available literature, this document provides a comprehensive overview of the application of STING agonists in syngeneic mouse models based on data from various known STING agonists such as ADU-S100, MSA-1, and ALG-031048. These notes and protocols are intended to serve as a guide for the preclinical evaluation of novel STING agonists.
Mechanism of Action: The STING Signaling Pathway
STING agonists work by mimicking the natural ligand of STING, cyclic GMP-AMP (cGAMP), which is produced by the enzyme cGAS upon sensing cytosolic DNA. Binding of an agonist to STING, an endoplasmic reticulum-resident protein, triggers its translocation and activation of TANK binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor IRF3, leading to its dimerization and nuclear translocation, where it drives the expression of type I interferons (IFN-α/β). Activated STING can also induce NF-κB signaling, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6. This cascade activates dendritic cells (DCs), enhances antigen presentation, and ultimately leads to the priming and recruitment of tumor-specific CD8+ T cells into the tumor microenvironment.
Application Notes
Syngeneic Mouse Models
Syngeneic mouse models, which involve implanting mouse tumor cell lines into immunocompetent mice of the same inbred strain, are essential for evaluating immuno-oncology agents. Commonly used models for STING agonist evaluation include:
-
CT26 (Colon Carcinoma): A BALB/c-derived model known to be responsive to STING agonists.
-
MC38 (Colon Adenocarcinoma): A C57BL/6-derived model that shows robust responses and allows for the study of immunological memory.
-
B16-F10 (Melanoma): A C57BL/6 model that is notoriously "cold" and often used to test the ability of STING agonists to convert non-immunogenic tumors.
-
4T1 (Breast Cancer): A BALB/c model that is highly aggressive and metastatic.
Routes of Administration
-
Intratumoral (IT): The most common route for first-generation STING agonists. Direct injection into the tumor concentrates the drug at the target site, activating tumor-associated dendritic cells and minimizing systemic toxicity. This route has been shown to induce systemic, abscopal effects, leading to the regression of untreated contralateral tumors.
-
Subcutaneous (SC) & Intravenous (IV): Systemic administration is a key goal for next-generation STING agonists to target metastatic disease. Novel formulations and more stable compounds are being developed to overcome the rapid degradation of early cyclic dinucleotide agonists in circulation.
Combination Therapies
The efficacy of STING agonists can be significantly enhanced when combined with other cancer therapies:
-
Immune Checkpoint Inhibitors (ICIs): STING activation can upregulate PD-L1 on tumor cells, providing a strong rationale for combination with anti-PD-1/PD-L1 antibodies. This combination can overcome resistance to ICI monotherapy by turning "cold" tumors "hot".
-
Chemotherapy and Radiation: These therapies can induce immunogenic cell death and the release of tumor DNA into the cytoplasm, which can synergize with STING agonists by providing a natural ligand for cGAS.
Quantitative Data Summary
The following tables summarize representative data from preclinical studies of various STING agonists in syngeneic mouse models.
Table 1: Anti-Tumor Efficacy of STING Agonists (Monotherapy)
| STING Agonist | Mouse Model | Administration Route & Dose | Key Efficacy Results | Reference |
|---|---|---|---|---|
| ADU-S100 | CT26 | IT, 25 or 100 µg, 3x q3d | Significant tumor growth inhibition. | |
| ALG-031048 | CT26 | IT, 100 µg, 3 doses | Complete response in up to 90% of animals; induced long-lasting immunity. | |
| MSA-1 | MC38 | IT, highest tolerated dose | 100% complete responses. | |
| JNJ-67544412 | MC38 | IT, 50-100 µg, 3 doses | Complete cures in 80-90% of animals. | |
| JNJ-67544412 | CT26 (bilateral) | IT, 150 µg, 3 doses (one flank) | Inhibited growth of both treated and untreated contralateral tumors. |
| SB11285 | Various | IT | Significantly higher inhibition of tumor growth compared to control. | |
Table 2: Efficacy of STING Agonists in Combination Therapy
| STING Agonist | Combination Agent | Mouse Model | Key Efficacy Results | Reference |
|---|---|---|---|---|
| ADU-S100 | Anti-PD-1/Anti-CTLA-4 | Various | Enhanced tumor-specific T cell responses and superior anti-tumor efficacy. | |
| MSA-1 | Anti-PD-1 | Anti-PD-1 unresponsive tumors | Restored T cell responses and demonstrated synergistic anti-tumor activity. | |
| ALG-031048 | Atezolizumab (anti-PD-L1) | Hepa1-6 | Enhanced tumor growth inhibition from 60% (atezolizumab alone) to 77%. |
| SB11285 | Cyclophosphamide | Various | Significant synergistic anti-tumor effect. | |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a typical experiment to assess the anti-tumor efficacy of this compound.
1. Cell Culture and Tumor Implantation: a. Culture CT26 colon carcinoma cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin. b. Harvest cells during the logarithmic growth phase. Wash with sterile PBS and resuspend at a concentration of 5 x 10^6 cells/mL. c. Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of 6-8 week old female BALB/c mice.
2. Animal Grouping and Treatment: a. Monitor tumor growth every 2-3 days using digital calipers. Tumor volume (mm³) = (Length x Width²) / 2. b. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
- Group 1: Vehicle control (e.g., PBS or formulation buffer), IT.
- Group 2: this compound (Low Dose, e.g., 25 µg), IT.
- Group 3: this compound (High Dose, e.g., 100 µg), IT.
- Group 4 (Optional): Positive control (e.g., ADU-S100, 100 µg), IT. c. Prepare this compound in a sterile vehicle solution. d. Administer treatment via intratumoral injection in a volume of 50 µL. Dose on a schedule such as three times, every three days (q3d x 3).
3. Monitoring and Endpoints: a. Measure tumor volumes and body weight 2-3 times per week. b. Euthanize mice if tumor volume exceeds 2000 mm³ or if signs of excessive toxicity (e.g., >20% body weight loss) are observed. c. At the end of the study, collect tumors and spleens for downstream analysis (e.g., flow cytometry, histology). d. For survival studies, monitor mice until the defined endpoint.
4. (Optional) Tumor Re-challenge: a. Mice that achieve a complete response (tumor-free) can be re-challenged. b. 60-90 days after the initial tumor implantation, inject the same number of CT26 cells into the contralateral flank. c. Include a group of age-matched, naïve mice as a control. Monitor tumor growth to assess for immunological memory.
Protocol 2: Pharmacodynamic Analysis of Immune Response
This protocol describes how to analyze the immune cell populations and cytokine levels following treatment.
1. Sample Collection: a. At a specified time point after the final dose (e.g., 24-72 hours), collect blood via cardiac puncture for plasma cytokine analysis. b. Euthanize mice and excise tumors and spleens.
2. Single-Cell Suspension Preparation (Tumors): a. Mince the tumor tissue finely with a scalpel. b. Digest the tissue in a solution containing collagenase and DNase for 30-60 minutes at 37°C. c. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. d. (Optional) Perform red blood cell lysis. e. (Optional) Use a density gradient (e.g., Percoll) to enrich for tumor-infiltrating lymphocytes (TILs).
3. Flow Cytometry: a. Count the cells and aliquot approximately 1-2 x 10^6 cells per well in a 96-well plate. b. Stain with a live/dead dye to exclude non-viable cells. c. Block Fc receptors with an anti-CD16/32 antibody. d. Stain with a panel of fluorescently-conjugated antibodies to identify immune cell subsets. A typical panel might include:
- T Cells: CD45, CD3, CD4, CD8, CD44, CD62L, PD-1
- Dendritic Cells: CD45, CD11c, MHC-II, CD80, CD86
- Myeloid Cells: CD45, CD11b, Ly6G, Ly6C, F4/80 e. Acquire data on a flow cytometer and analyze using appropriate software.
4. Cytokine Analysis: a. Centrifuge collected blood to separate plasma. b. Measure cytokine levels (e.g., IFN-β, IFN-γ, TNF-α, IL-6, CXCL10) in the plasma using a multiplex immunoassay (e.g., Luminex) or ELISA according to the manufacturer's instructions.
References
- 1. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | Antitumor effect of anti-vascular therapy with STING agonist depends on the tumor microenvironment context [frontiersin.org]
- 5. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
Quantifying STING Activation by Western Blot for p-TBK1/p-IRF3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for quantifying the activation of the Stimulator of Interferon Genes (STING) pathway by assessing the phosphorylation of downstream targets TBK1 and IRF3 using Western blot. This method is crucial for researchers studying innate immunity, infectious diseases, oncology, and for professionals in drug development screening for novel STING agonists or antagonists.
Introduction to STING Signaling
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Upon activation by cyclic GMP-AMP (cGAMP), synthesized by cGAS in response to cytosolic DNA, STING translocates from the endoplasmic reticulum (ER) to the Golgi apparatus.[3][4][5] This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates itself (autophosphorylation) and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 (p-IRF3) then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons and other inflammatory cytokines, mounting an anti-viral or anti-tumor response.
The phosphorylation of TBK1 at Serine 172 (p-TBK1) and IRF3 at Serine 396 (p-IRF3) are key indicators of STING pathway activation. Western blotting is a widely used and robust technique to detect and quantify these specific phosphorylation events, thereby providing a measure of STING activation.
Core Principles of Quantitative Western Blotting
Quantitative Western blotting, or densitometry, aims to measure the relative abundance of a target protein in a sample. For accurate quantification, it is essential to ensure that the entire experimental workflow, from sample preparation to signal detection, is performed within the linear range of detection. This means that the signal intensity should be directly proportional to the amount of protein loaded. Key considerations for quantitative Western blotting include consistent sample loading, appropriate normalization controls, and avoiding signal saturation.
Data Presentation
Summarizing quantitative Western blot data in a structured table is crucial for clear interpretation and comparison between different experimental conditions. The following table provides a template for presenting normalized data for p-TBK1 and p-IRF3.
| Treatment Group | p-TBK1 / Total TBK1 (Normalized Ratio) | p-IRF3 / Total IRF3 (Normalized Ratio) | Fold Change vs. Control (p-TBK1) | Fold Change vs. Control (p-IRF3) |
| Vehicle Control (Unstimulated) | 0.05 ± 0.01 | 0.08 ± 0.02 | 1.0 | 1.0 |
| STING Agonist (e.g., cGAMP) | 1.0 ± 0.15 | 1.0 ± 0.10 | 20.0 | 12.5 |
| Test Compound (Low Dose) + Agonist | 0.6 ± 0.09 | 0.5 ± 0.08 | 12.0 | 6.25 |
| Test Compound (High Dose) + Agonist | 0.2 ± 0.04 | 0.15 ± 0.03 | 4.0 | 1.88 |
| Test Compound (Alone) | 0.06 ± 0.02 | 0.09 ± 0.03 | 1.2 | 1.13 |
-
Normalized Ratio: The intensity of the phosphorylated protein band is divided by the intensity of the total protein band for the same sample. This ratio is then normalized to a loading control (e.g., GAPDH, β-actin, or total protein stain) to account for loading variations.
-
Fold Change: The normalized ratio of the treated sample is divided by the normalized ratio of the vehicle control to show the relative induction of phosphorylation.
-
Values are typically presented as mean ± standard deviation from at least three independent experiments.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The cGAS-STING signaling pathway leading to type I interferon gene expression.
Caption: Experimental workflow for quantifying p-TBK1 and p-IRF3 by Western blot.
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Line Selection: Use a cell line with a functional STING pathway, such as THP-1 (human monocytic), RAW 264.7 (murine macrophage), or HEK293T cells expressing STING.
-
Cell Seeding: Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Compound Treatment:
-
For inhibitor studies, pre-treat cells with varying concentrations of the test compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
For agonist studies, treat cells with the test compound or a known STING agonist (e.g., 2'3'-cGAMP) for the desired time (e.g., 1-3 hours). Include an unstimulated control group.
-
B. Cell Lysis and Protein Quantification
Note: It is critical to use phosphatase inhibitors throughout the lysis procedure to preserve the phosphorylation state of proteins.
-
Lysis Buffer Preparation: Prepare a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail immediately before use.
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
C. Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane onto a 4-15% precast polyacrylamide gel or a 10% Tris-glycine gel.
-
Include pre-stained molecular weight markers in one lane.
-
Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. Note: BSA is generally preferred over non-fat dry milk for phospho-protein detection to reduce background.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-p-TBK1, anti-p-IRF3, anti-total TBK1, anti-total IRF3, and a loading control like anti-GAPDH or anti-β-actin) in 5% BSA in TBST at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking. Note: It is recommended to probe for phosphorylated proteins first on one blot, and total proteins on a separate blot run with the same samples. Alternatively, after probing for the phosphorylated target, the membrane can be stripped and re-probed for the total protein.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
-
Final Washes:
-
Repeat the washing step (C.6) to remove unbound secondary antibody.
-
D. Detection and Data Analysis
-
Detection:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Visualize the protein bands using a chemiluminescence imaging system (e.g., a CCD camera-based imager). Avoid overexposing the film or digital image to ensure the signal is within the linear range for quantification.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ or software provided with the imaging system).
-
Subtract the background from each band's intensity value.
-
-
Normalization:
-
Step 1: For each sample, divide the intensity of the phospho-protein band (e.g., p-TBK1) by the intensity of the total protein band (e.g., Total TBK1). This accounts for any changes in total protein expression.
-
Step 2: Divide the value from Step 1 by the intensity of the loading control band (e.g., GAPDH) for that same lane. This corrects for any variations in sample loading.
-
Step 3 (for Fold Change): Divide the final normalized value for each treated sample by the final normalized value of the vehicle control sample.
-
By following these detailed protocols, researchers and drug development professionals can reliably quantify the activation of the STING pathway, enabling robust evaluation of novel therapeutics and a deeper understanding of innate immune signaling.
References
Application Note: Protocols for Assessing STING Agonist Immunogenicity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other inflammatory cytokines.[1][2] This activation bridges innate and adaptive immunity, making STING agonists promising therapeutic agents for cancer immunotherapy and as vaccine adjuvants.[3][4][5] Assessing the immunogenicity of novel STING agonists, such as the hypothetical "STING Agonist-21," is crucial for understanding their mechanism of action, potency, and potential for clinical translation.
This document provides detailed protocols for the immunogenicity assessment of STING agonists, focusing on key in vitro assays to characterize their biological activity. These protocols are designed to guide researchers in quantifying cytokine release, T-cell activation, and potential for inducing anti-drug antibodies.
The cGAS-STING Signaling Pathway
The canonical STING pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to cytosolic double-stranded DNA (dsDNA). Upon binding, cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 subsequently phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I interferons (e.g., IFN-β). Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.
Caption: The cGAS-STING signaling pathway, leading to the production of Type I IFNs and inflammatory cytokines.
Experimental Workflow for Immunogenicity Assessment
A systematic approach is required to evaluate the immunogenicity of a STING agonist. The workflow begins with primary in vitro screening to confirm pathway activation, followed by more complex functional assays to characterize the downstream immune response. Finally, methods to detect potential anti-drug antibodies are employed.
References
- 1. researchgate.net [researchgate.net]
- 2. STING Agonist Library [chemdiv.com]
- 3. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing STING Agonist-21 Dosage for In Vivo Studies
Welcome to the technical support center for STING Agonist-21. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of this compound dosage in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in an in vivo study?
A1: The optimal starting dose depends on the specific agonist, animal model, tumor type, and administration route. For novel non-cyclic dinucleotide (CDN) agonists, intraperitoneal administration in mice might start around 30 mg/kg, while intratumoral doses can be significantly lower.[1][2] For CDN-based agonists, which often have different pharmacokinetic properties, intratumoral doses might be in the range of 10-50 µg per animal.[3] It is critical to conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose.
Q2: What are the common routes of administration for STING agonists in vivo?
A2: The most common administration routes are intratumoral (i.t.), intravenous (i.v.), and intraperitoneal (i.p.).[1][4] Intratumoral injection is frequently used to maximize local concentration in the tumor microenvironment and limit systemic toxicity. However, systemic routes like i.v. or subcutaneous (s.c.) administration are being explored, often with delivery systems like nanoparticles to improve pharmacokinetic properties and tumor targeting. Some newer non-CDN agonists are also being tested for oral bioavailability.
Q3: How can I monitor the pharmacodynamic (PD) effects of this compound in vivo?
A3: On-target pharmacodynamic effects can be assessed by measuring the induction of downstream signaling molecules and cytokines. A common method is to collect plasma samples at various time points (e.g., 2, 6, 10, 24 hours) post-injection and measure levels of Type I interferons (IFN-α, IFN-β), IFN-γ, TNF-α, and IL-6. These cytokines typically show a transient increase within 10 hours post-injection. Additionally, analysis of tumor biopsies for increased expression of interferon-stimulated genes (ISGs) and markers of immune cell infiltration (e.g., CD8+ T cells) can confirm local pathway activation.
Q4: What are the potential reasons for a lack of anti-tumor efficacy?
A4: A lack of efficacy can stem from several factors:
-
Suboptimal Dosage: The administered dose may be too low to sufficiently activate the STING pathway.
-
Poor Bioavailability: The agonist may not be reaching the tumor at a high enough concentration, particularly with systemic administration. This is a known issue for natural CDNs which are rapidly metabolized.
-
Tumor Microenvironment: The tumor may be "cold" or have an immunosuppressive microenvironment that prevents an effective anti-tumor immune response.
-
STING Pathway Defects: Some cancer cells exhibit epigenetic silencing or suppression of the STING gene, making them unresponsive to agonists.
-
Administration Schedule: The frequency and timing of doses may not be optimal for sustaining an anti-tumor response.
Q5: Can high doses of STING agonists be detrimental?
A5: Yes, excessive STING activation can lead to systemic toxicity and even a "cytokine storm," characterized by excessive inflammation and potential tissue damage. High-dose regimens can also induce T cell and B cell apoptosis, which can be counterproductive to generating a sustained anti-tumor immune response. It is crucial to establish a therapeutic window through dose-finding studies, monitoring for signs of toxicity such as significant weight loss (>15%), lethargy, and ruffled fur.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low STING Activation (e.g., no IFN-β induction) | 1. Insufficient Agonist Delivery: The agonist is not efficiently reaching the cytoplasm of target cells. This is common for negatively charged CDNs. | 1a. Consider using a transfection reagent for in vitro studies or a nanoparticle-based delivery system for in vivo experiments to improve cellular uptake. 1b. For in vivo studies, consider direct intratumoral injection to bypass systemic clearance and increase local concentration. |
| 2. Low STING Expression: The target cells (tumor or immune cells) may have low or silenced STING expression. | 2a. Verify STING protein expression in your cell line or tumor model via Western blot or IHC. 2b. Select a different model known to have robust STING expression. | |
| 3. Defective Downstream Signaling: Components of the pathway downstream of STING (e.g., TBK1, IRF3) may be non-functional. | 3a. Perform Western blot analysis to check for the phosphorylation of TBK1 and IRF3 upon stimulation. 3b. Use a positive control cell line known to have a functional STING pathway. | |
| High Animal Toxicity (e.g., >15% weight loss, mortality) | 1. Excessive STING Activation: The administered dose is too high, leading to systemic cytokine release and shock. | 1a. Reduce the dose of the STING agonist. Perform a dose-response study to find the Maximum Tolerated Dose (MTD). 1b. Change the administration route from systemic (i.v., i.p.) to intratumoral to limit systemic exposure. |
| 2. Off-Target Effects: The agonist may be activating STING in peripheral tissues, causing undesired inflammation. | 2a. Use a tumor-targeted delivery strategy, such as antibody-drug conjugates (ADCs) or targeted nanoparticles, to concentrate the agonist in the tumor microenvironment. | |
| Variability in Experimental Results | 1. Inconsistent Agonist Preparation: Agonist may not be fully solubilized or may degrade between experiments. | 1a. Ensure the agonist is fully dissolved according to the manufacturer's instructions. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. |
| 2. Biological Variability: Inherent differences between individual animals or tumor engraftment can lead to varied responses. | 2a. Increase the number of animals per group to improve statistical power. 2b. Ensure tumors are of a consistent size at the start of treatment. |
Quantitative Data from Preclinical Studies
Table 1: Examples of In Vivo Dosages for Various STING Agonists
| STING Agonist | Animal Model | Administration Route | Dosage | Key Outcome(s) |
| diABZI | C57BL/6J Mice (EV-A71 infection) | Intraperitoneal (i.p.) | Not specified, but used therapeutically | Improved survival rates and relieved clinical symptoms. |
| MSA-2 | C57BL/6 Mice (MC38 tumor) | Intratumoral (i.t.) | 450 µg (single dose) | Stimulation of IFN-β, tumor regression, long-lasting immunity. |
| MSA-2 | C57BL/6 Mice (MC38 tumor) | Subcutaneous (s.c.) | 50 mg/kg | Stimulation of IFN-β, tumor regression, long-lasting immunity. |
| SR-717 | Mouse Model | Intraperitoneal (i.p.) | 30 mg/kg | Prolonged survival and facilitated antigen cross-priming. |
| M-22-1 | Mice (MC38 tumor) | Intratumoral (i.t.) | >10x lower dose than cGAMP | Regression of injected tumor, well-tolerated. |
| cGAMP (in STING-NPs) | C57BL/6 Mice | Intravenous (i.v.) | 10 µg cGAMP (every 3 days) | Determined as the Maximum Tolerated Dose (MTD); 20 µg caused >15% weight loss. |
| E7766 | Human Patients (Advanced Solid Tumors) | Intratumoral (i.t.) | 75 to 1000 µg | On-target pharmacodynamic effects; stable disease in 33% of patients. |
| DMXAA | C57BL/6J Mice | Intraperitoneal (i.p.) | 40 mg/kg | Induced sterile shock and lethality, engaging TNF and IFN pathways. |
Table 2: In Vitro EC50/Potency of STING Agonists
| STING Agonist | Cell Line / Assay | Potency (EC50 / IC50) | Notes |
| M-22-1 | THP-1 Cells | EC50 = 0.66 µM | A 2'2'-cyclic dinucleotide (CDN). |
| M-22-1 | Binding Assay | EC50 = 3 nM | Direct binding potency to STING protein. |
| SR-717 | THP-1 Cells (IFN-β induction) | EC80 = 3.6 µM | A non-CDN agonist. |
| SR-717 | Binding Assay (competitive with cGAMP) | IC50 = 7.8 µM | A non-CDN agonist. |
| MSA-2 Dimers | THP-1 Cells (IFN-β secretion) | EC50 as low as 8 ± 7 nM | Covalent dimers of the non-CDN agonist MSA-2. |
| diABZI | Calu-3 cells (SARS-CoV-2 infection) | Nanomolar EC50 | A potent non-CDN agonist. |
Experimental Protocols
Protocol 1: In Vivo Dose Optimization in a Syngeneic Mouse Tumor Model
-
Animal Model: Use 6-8 week old C57BL/6 mice. Inject 5x10^5 MC38 colon carcinoma cells subcutaneously into the right flank.
-
Tumor Growth Monitoring: Allow tumors to grow until they reach an average volume of approximately 100 mm³. Measure tumors with calipers every 2-3 days and calculate volume (Volume = 0.5 x Length x Width²). Randomize mice into treatment groups (n=5-8 per group).
-
Agonist Preparation: Prepare this compound in a sterile vehicle (e.g., PBS or as recommended by the manufacturer) immediately before use.
-
Dose Escalation:
-
Group 1: Vehicle control (e.g., 50 µL PBS).
-
Group 2: Low Dose (e.g., 10 µg agonist in 50 µL).
-
Group 3: Mid Dose (e.g., 25 µg agonist in 50 µL).
-
Group 4: High Dose (e.g., 50 µg agonist in 50 µL).
-
Note: Doses are examples for intratumoral injection and should be adjusted based on the specific agonist's known potency.
-
-
Administration: Administer the prepared solution via intratumoral injection on days 0, 3, and 6.
-
Toxicity Monitoring: Monitor animal body weight and general health daily. Euthanize animals if body weight loss exceeds 20% or if other signs of severe distress are observed.
-
Efficacy Readout: Continue monitoring tumor volume until tumors in the control group reach the predetermined endpoint (e.g., 1500 mm³).
-
Pharmacodynamic Sub-study (Optional): In a separate cohort of mice, administer a single dose of the agonist. Collect blood via retro-orbital or tail vein bleed at 0, 2, 6, and 24 hours post-injection to analyze systemic cytokine levels (e.g., IFN-β, IL-6) by ELISA or Luminex.
Protocol 2: In Vitro STING Activation Assay using THP-1 Cells
-
Cell Culture: Culture THP-1 cells (a human monocytic cell line) or THP1-IRF3-Lucia™ reporter cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed 1x10^5 cells per well in a 96-well plate and allow them to rest for 2-4 hours.
-
Agonist Preparation: Prepare a serial dilution of this compound, typically ranging from 0.1 µM to 50 µM.
-
Stimulation: Add the diluted agonist to the cells. Include a negative control (vehicle) and a positive control (e.g., 2'3'-cGAMP).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Readout - Gene Expression:
-
Harvest cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the mRNA levels of STING-dependent genes like IFNB1 and CXCL10 via RT-qPCR. Normalize to a housekeeping gene (e.g., GAPDH).
-
-
Readout - Protein Level (Western Blot):
-
For a more detailed analysis, lyse cells after 2-4 hours of stimulation.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against phosphorylated STING (p-STING), p-TBK1, and p-IRF3.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.
-
Visualizations
Caption: The cGAS-STING signaling pathway activated by cytosolic DNA or synthetic agonists.
Caption: Experimental workflow for in vivo dosage optimization of a STING agonist.
References
Technical Support Center: Improving STING Agonist Delivery to the Tumor Microenvironment
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the delivery of STING (Stimulator of Interferon Genes) agonists to the tumor microenvironment (TME). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting the STING pathway in cancer immunotherapy?
A1: The cGAS-STING signaling pathway is a crucial component of the innate immune system that detects cytosolic DNA, often present in tumor cells due to genomic instability or after therapies like radiation.[1][2][3] Activation of STING in immune cells within the TME, particularly dendritic cells (DCs), leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, transforming an immunologically "cold" tumor into a "hot" one that is more susceptible to immune-mediated killing and responsive to other immunotherapies like checkpoint inhibitors.
Q2: What are the main challenges associated with the delivery of STING agonists to the TME?
A2: The clinical translation of STING agonists has been hampered by several challenges. Native STING agonists, such as cyclic dinucleotides (CDNs), are negatively charged and hydrophilic, leading to poor cell membrane permeability and inefficient cytosolic delivery. They also have a short half-life in circulation due to enzymatic degradation. Systemic administration can lead to off-target toxicities and a generalized inflammatory response, while intratumoral injection is limited to accessible tumors and may not address metastatic disease.
Q3: What are the different types of delivery systems being developed for STING agonists?
A3: To overcome the challenges of STING agonist delivery, various strategies are being explored, with a significant focus on nanoparticle-based systems. These include:
-
Lipid-based nanoparticles (LNPs): These are among the most popular platforms due to their biocompatibility and ease of synthesis. They can encapsulate STING agonists, enhance their delivery into antigen-presenting cells (APCs), and improve targeting to draining lymph nodes.
-
Polymeric nanoparticles: Biodegradable polymers like poly(beta-amino ester) (PBAE) can carry CDNs into the cytosol. Some cationic polymers can also directly activate the STING pathway.
-
Inorganic nanoparticles: Materials like biodegradable mesoporous silica nanoparticles (bMSNs) are being developed for efficient cellular delivery of STING agonists.
-
Hydrogels: These can provide sustained local release of STING agonists within the TME.
-
Engineered bacterial vectors: Bacteria can be engineered to produce and release STING agonists directly within the tumor.
-
Antibody-drug conjugates (ADCs): This approach involves linking a STING agonist to a tumor-targeting antibody to enhance specificity and reduce systemic toxicity.
Q4: How can I assess the successful activation of the STING pathway in my experiments?
A4: STING pathway activation can be confirmed through several methods:
-
Western Blot: Detect the phosphorylation of key downstream signaling proteins, including STING itself, TBK1, and IRF3.
-
RT-qPCR: Measure the upregulation of interferon-stimulated genes (ISGs) such as IFNB1, CXCL10, and ISG15.
-
ELISA: Quantify the secretion of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines in cell culture supernatants or serum.
-
Flow Cytometry: Assess the activation and maturation of immune cells, such as dendritic cells (upregulation of CD80, CD86) and the infiltration of CD8+ T cells into the tumor.
Troubleshooting Guides
This section addresses common issues encountered during experiments with STING agonists.
Issue 1: Low or No STING Activation In Vitro
| Question | Possible Cause | Recommended Solution |
| Are you seeing minimal or no phosphorylation of STING, TBK1, or IRF3, or low expression of interferon-stimulated genes? | Low STING expression in your cell line: Not all cell lines express STING at high levels. | Verify STING protein expression by Western blot. Consider using a cell line known to have a functional STING pathway, such as THP-1 monocytes or certain fibroblast lines. |
| Inefficient cytosolic delivery: STING agonists are negatively charged and do not readily cross the cell membrane. | Use a transfection reagent (e.g., Lipofectamine) or electroporation to facilitate cytosolic delivery of "free" STING agonists. If using a nanoparticle formulation, optimize the formulation to enhance endosomal escape. | |
| Agonist degradation: Cyclic dinucleotides can be degraded by nucleases present in serum or intracellularly. | Prepare fresh agonist solutions for each experiment and minimize freeze-thaw cycles. Consider using serum-free media during the initial incubation period. | |
| Defective downstream signaling: Components of the STING pathway downstream of STING may not be functional in your cell line. | Check for the expression of key downstream proteins like TBK1 and IRF3. |
Issue 2: High Cell Toxicity or Death In Vitro
| Question | Possible Cause | Recommended Solution |
| Are you observing significant cell death after treatment with your STING agonist formulation? | Excessive STING activation: High concentrations of STING agonists can lead to overstimulation of the inflammatory response and induce apoptosis. | Reduce the concentration of the STING agonist. Perform a dose-response experiment to determine the optimal concentration that induces a robust immune response with minimal toxicity. |
| Toxicity of the delivery vehicle: The nanoparticle formulation itself may be causing cytotoxicity. | Test the empty delivery vehicle (without the STING agonist) as a control to assess its intrinsic toxicity. Consider modifying the composition or surface chemistry of the nanoparticles to improve biocompatibility. |
Issue 3: Poor Anti-Tumor Efficacy In Vivo
| Question | Possible Cause | Recommended Solution |
| Is your STING agonist delivery system failing to control tumor growth in animal models? | Inefficient delivery to the tumor microenvironment: The delivery system may not be effectively accumulating in the tumor. | Characterize the biodistribution of your delivery system using imaging techniques or by measuring the concentration of the agonist in the tumor and other organs. Modify the size, charge, or surface coating (e.g., with PEG) of your nanoparticles to improve circulation time and tumor accumulation. |
| Rapid clearance from the tumor: Even with intratumoral injection, small molecule STING agonists can be rapidly cleared from the tumor site. | Consider using a delivery system that provides sustained release, such as hydrogels or nanoparticles with controlled release properties. | |
| Immunosuppressive tumor microenvironment: The TME may have strong immunosuppressive mechanisms that counteract the effects of STING activation. | Combine your STING agonist therapy with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies), to overcome these suppressive signals. | |
| Suboptimal dosing or treatment schedule: The dose and frequency of administration can significantly impact the therapeutic outcome. | Perform dose-escalation studies and experiment with different treatment schedules to identify the most effective regimen. | |
| STING expression in the tumor model: The tumor cells or the stromal cells in your animal model may have low STING expression. | Verify STING expression in the tumor and immune cells of your model. Choose a tumor model known to be responsive to STING agonists. |
Data Presentation: Efficacy of STING Agonist Delivery Systems
The following tables summarize quantitative data from preclinical studies on various STING agonist delivery systems. Note that direct comparison between studies should be made with caution due to differences in experimental models and conditions.
Table 1: In Vitro STING Activation Potency
| Delivery System | STING Agonist | Cell Line | Outcome | Fold Improvement vs. Free Agonist | Reference |
| PBAE Nanoparticles | Cyclic dinucleotides (CDNs) | THP-1 (human monocytes) | IRF3 Activation | >100-fold | |
| STING-NPs (polymersomes) | cGAMP | B16-F10 | Gene expression profiling | - | |
| Biodegradable Mesoporous Silica Nanoparticles (bMSN) | CDA | DC2.4 (dendritic cells) | IFN-β production | - |
Table 2: In Vivo Anti-Tumor Efficacy
| Delivery System | STING Agonist | Tumor Model | Administration Route | Key Finding | Reference |
| PC7A Nanovaccine | HPV16 E7 peptide | TC-1 | Intratumoral (I.T.) | 100% tumor-free mice | |
| PC7A Nanovaccine | HPV16 E7 peptide | TC-1 | Subcutaneous (S.C.) | 40% tumor-free mice | |
| STING-NPs (polymersomes) + anti-PD-L1 | cGAMP | B16-F10 melanoma | Intravenous (i.v.) | Significant improvement in median survival time | |
| Biodegradable Mesoporous Silica Nanoparticles (bMSN) | CDA | B16F10OVA melanoma | Intratumoral (I.T.) | Potent antitumor efficacy with a single 2 µg dose | |
| Lipid Nanoparticles (LNPs) | TRP2 mRNA | B16F10 melanoma | - | >60% survival at day 40 | |
| Immuno-LP | cdGMP + MPLA | Panc02 (pancreatic) | Systemic | Median survival prolonged from 24 to 56 days |
Experimental Protocols
Protocol 1: Western Blot for STING Pathway Activation
This protocol describes the detection of phosphorylated STING, TBK1, and IRF3 as indicators of pathway activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-STING, anti-STING, anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: After treating cells with the STING agonist, wash them with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.
Protocol 2: RT-qPCR for Interferon-Stimulated Genes (ISGs)
This protocol outlines the quantification of ISG mRNA levels to assess STING pathway activation.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primers for target genes (IFNB1, CXCL10, ISG15) and a housekeeping gene (ACTB or GAPDH).
Procedure:
-
RNA Extraction: Extract total RNA from treated cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Set up the qPCR reaction with the appropriate primers and master mix. Run the reaction on a real-time PCR system.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of target genes, normalized to the housekeeping gene.
Protocol 3: ELISA for IFN-β Secretion
This protocol describes the quantification of secreted IFN-β in cell culture supernatants.
Materials:
-
Human or mouse IFN-β ELISA kit.
-
Cell culture supernatants from treated cells.
-
Microplate reader.
Procedure:
-
Sample Collection: Collect cell culture supernatants after treatment.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Adding standards and samples to the pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve and use it to calculate the concentration of IFN-β in the samples.
Visualizations
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway.
Experimental Workflow for Evaluating a Novel STING Agonist Delivery System
Caption: Workflow for novel STING agonist delivery system evaluation.
Troubleshooting Logic for Low STING Activation
Caption: Troubleshooting decision tree for low STING activation.
References
- 1. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to STING Agonist Therapy
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with STING (Stimulator of Interferon Genes) agonist therapy in cancer cells. Our goal is to help you overcome common challenges and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: My STING agonist is not inducing a response in my cancer cell line. What are the primary reasons for this lack of activity?
A1: Several factors can contribute to a lack of response to STING agonists. The most common issues include:
-
Low or absent STING expression: The target cancer cell line may not express sufficient levels of the STING protein.
-
Inefficient agonist delivery: STING is an intracellular protein, and its agonists, particularly cyclic dinucleotides (CDNs), are often charged molecules that do not readily cross the cell membrane.
-
Agonist degradation: Nucleases present in serum or within the cells can degrade CDN-based STING agonists.
-
Defective downstream signaling: Components of the signaling pathway downstream of STING, such as TBK1 or IRF3, may be mutated or non-functional in the cell line.
-
Epigenetic silencing: The promoter of the STING1 gene may be hypermethylated, leading to transcriptional silencing.
Q2: How can I determine if my cell line expresses functional STING?
A2: You can assess STING expression and functionality through a few key experiments:
-
Western Blotting: Directly measure the total STING protein levels in your cell line lysate.
-
RT-qPCR: Quantify the mRNA expression level of STING1.
-
Functional Assay with a Positive Control: Use a cell line known to have a robust STING pathway (e.g., THP-1) as a positive control in your experiments to ensure your agonist and detection methods are working correctly.
Q3: What are the best methods to measure STING pathway activation?
A3: STING pathway activation can be quantified by measuring downstream signaling events:
-
Phosphorylation of STING, TBK1, and IRF3: Western blotting for the phosphorylated forms of these proteins is a direct indicator of pathway activation.
-
Cytokine Secretion: Measuring the secretion of IFN-β and CXCL10 into the cell culture supernatant using ELISA is a robust and common method.
-
Gene Expression Analysis: Quantifying the mRNA levels of STING-dependent genes, such as IFNB1 and CXCL10, via RT-qPCR provides a sensitive readout of pathway activation.
Q4: I am observing high levels of cell death after treating my cells with a STING agonist. How can I mitigate this?
A4: Excessive cell death can be caused by overstimulation of the inflammatory response or toxicity from the delivery reagent. To address this:
-
Perform a dose-response curve: Determine the optimal concentration of the STING agonist that provides robust pathway activation with minimal cytotoxicity.
-
Optimize delivery reagent concentration: If using a transfection reagent, titrate its concentration to find the lowest effective amount, as these reagents can be toxic to cells. Include a "reagent only" control in your experiments.
Troubleshooting Guides
Issue 1: No or Low IFN-β Production Detected by ELISA
| Possible Cause | Troubleshooting Steps |
| Low STING Expression in Cell Line | Verify STING protein expression by Western blot. If expression is low or absent, consider using a different cell line known to have a functional STING pathway (e.g., THP-1).[1] |
| Inefficient Agonist Delivery | Use a transfection reagent (e.g., Lipofectamine) or electroporation to facilitate the delivery of the agonist into the cytoplasm.[1] Optimize the delivery protocol according to the manufacturer's instructions. |
| Agonist Degradation | Prepare fresh solutions of the STING agonist for each experiment. Minimize freeze-thaw cycles. Consider using serum-free media during the initial incubation period to reduce nuclease activity.[1] |
| Defective Downstream Signaling | Assess the expression and phosphorylation of key downstream proteins like TBK1 and IRF3 via Western blot to pinpoint any block in the signaling cascade.[1] |
| Suboptimal Assay Timing | IFN-β production is transient. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours post-stimulation) to identify the peak of IFN-β secretion for your specific cell line and agonist. |
| Improper ELISA execution | Ensure proper handling of ELISA kit reagents, correct standard curve preparation, and adherence to the manufacturer's protocol. |
Issue 2: Inconsistent or No Phosphorylated TBK1/IRF3 Signal on Western Blot
| Possible Cause | Troubleshooting Steps |
| Poor Antibody Quality | Use validated, high-quality antibodies specific for the phosphorylated forms of TBK1 (Ser172) and IRF3 (Ser366).[2] Run a positive control lysate from a cell line with a known robust STING response to validate your antibody. |
| Protein Degradation/Dephosphorylation | Use lysis buffers containing both protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins. Keep samples on ice or at 4°C throughout the extraction process. |
| Insufficient Stimulation | Ensure you are using an appropriate concentration of the STING agonist. Perform a dose-response experiment. The stimulation time for phosphorylation events is often short; try a time course of 30 minutes to 4 hours. |
| Low Target Protein Abundance | Ensure you are loading a sufficient amount of total protein on your gel (20-40 µg is a typical range). Use a sensitive chemiluminescent substrate. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. |
Quantitative Data Summary
Table 1: Representative EC50 Values of STING Agonists in Different Cell Lines
| STING Agonist | Cell Line | Assay Type | EC50 | Reference |
| diABZI-amine | THP1-Dual | IRF-luciferase reporter | 0.144 ± 0.149 nM | |
| diABZI-V/C-DBCO | THP1-Dual | IRF-luciferase reporter | 1.47 ± 1.99 nM | |
| diABZI-amine | Murine Splenocytes | IFN-β ELISA | 0.17 ± 6.6 µM | |
| diABZI-V/C-DBCO | Murine Splenocytes | IFN-β ELISA | 7.7 ± 0.05 µM | |
| ADU-S100 (free) | THP-1 Dual | IRF-luciferase reporter | 3.03 µg/mL | |
| ADU-S100 (free) | THP-1 Dual | NF-κB-SEAP reporter | 4.85 µg/mL | |
| KAS-08 | THP-1 | ISG-luciferase reporter | 0.18 µM | |
| diABZI | IFN-β secretion | 130 nM | ||
| MSA-2 | MC38 tumor-bearing mice | IFN-β secretion (intratumoral) | 450 µg (single dose) | |
| SHR1032 | THP1-STING-R232 | IRF-luciferase reporter | ~1 µM |
Table 2: Example of Cytokine Induction by STING Agonist Treatment
| Cell Line/Model | STING Agonist | Treatment Conditions | Fold Increase in IFN-β mRNA | Fold Increase in CXCL10 mRNA | Reference |
| Pancreatic Cancer Organoids | D166 | Co-culture with immune cells | Significant increase (ELISA) | Not specified | |
| 4T1 cells | PMZH | In vitro treatment | Significant upregulation | Significant upregulation | |
| KP2 syngeneic model | GB1275 + chemotherapy | In vivo treatment | >20-fold | >100-fold | |
| B16.F10 melanoma | ADU S-100 (low-dose) | Intratumoral injection | Not specified | ~10-fold |
Experimental Protocols
Protocol 1: In Vitro STING Activation and IFN-β Quantification by ELISA
-
Cell Seeding: Seed your cancer cell line in a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
STING Agonist Preparation: Prepare a stock solution of your STING agonist in an appropriate solvent (e.g., sterile water or DMSO). On the day of the experiment, prepare serial dilutions of the agonist in your cell culture medium.
-
Cell Treatment:
-
If using a transfection reagent, pre-incubate the STING agonist with the reagent in serum-free medium according to the manufacturer's protocol.
-
Remove the old medium from your cells and add the agonist-containing medium.
-
Include appropriate controls: vehicle-only, agonist-only (without transfection reagent if applicable), and reagent-only.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.
-
Supernatant Collection: Carefully collect the cell culture supernatant and centrifuge to pellet any detached cells.
-
ELISA: Perform the IFN-β ELISA on the clarified supernatant according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of IFN-β in each sample based on the standard curve.
Protocol 2: Western Blot for Phosphorylated TBK1 and IRF3
-
Cell Treatment: Seed cells in 6-well plates and treat with the STING agonist for a short duration (e.g., 1-3 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice with a lysis buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-TBK1 (Ser172) and p-IRF3 (Ser366) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and develop the blot using a chemiluminescent substrate.
-
Image the blot using a suitable imager.
-
-
Loading Control: Strip the membrane and re-probe with antibodies against total TBK1, total IRF3, and a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: The cGAS-STING signaling pathway leading to the production of IFN-β and CXCL10.
Caption: A troubleshooting workflow for experiments with low or no STING agonist response.
References
cell viability problems with STING agonist-21 treatment
Disclaimer: The following information is based on publicly available data for various STING (Stimulator of Interferon Genes) agonists. "STING agonist-21" is not a widely recognized compound in scientific literature; therefore, this guidance is provided based on the general principles and observed effects of well-characterized STING agonists. Researchers should always refer to the specific product information sheet and perform their own optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cells with a STING agonist?
A1: STING agonists activate the cGAS-STING pathway, a critical component of the innate immune system.[1] This activation typically leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3] In many cell types, particularly cancer cells and certain immune cells, potent activation of the STING pathway can also induce programmed cell death, including apoptosis, necrosis, and pyroptosis.[2]
Q2: Why am I observing high levels of cell death in my experiments?
A2: High levels of cell death can be an expected outcome of STING agonist treatment, as they can directly trigger apoptotic pathways in malignant B cells and other cell types. The extent of cell death can be dose-dependent and cell-type specific. However, excessive cell death, especially in control cell lines, might indicate off-target toxicity or suboptimal experimental conditions.
Q3: Can this compound treatment affect non-cancerous cells?
A3: Yes, STING agonists can have cytotoxic effects on normal cells, including immune cells like T lymphocytes and B cells. It is crucial to include appropriate healthy cell controls in your experiments to assess the therapeutic window of the agonist.
Q4: What are the key signaling events I should measure to confirm STING pathway activation?
A4: Key indicators of STING pathway activation include the phosphorylation of STING, TBK1, and IRF3, which can be assessed by Western blot. Downstream, you can measure the expression of interferon-stimulated genes (ISGs) by qPCR or the secretion of cytokines like IFN-β and CXCL10 by ELISA.
Q5: What is a typical effective concentration range for STING agonists?
A5: The effective concentration of STING agonists can vary widely depending on the specific compound, cell type, and delivery method. For many cyclic dinucleotide (CDN) agonists, the in vitro concentration can range from the low micromolar (µM) to high micromolar range. It is essential to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Cell Viability / No Effect | Low or absent STING expression in the cell line. | Verify STING protein expression by Western blot. Consider using a positive control cell line known to express STING (e.g., THP-1). |
| Inefficient delivery of the agonist into the cytoplasm. | For charged molecules like CDNs, use a transfection reagent (e.g., Lipofectamine) or electroporation to facilitate cytosolic delivery. | |
| Degradation of the STING agonist. | Prepare fresh agonist solutions for each experiment. Minimize freeze-thaw cycles. Consider using serum-free media during the initial incubation. | |
| Suboptimal concentration of the agonist. | Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| Excessive Cell Death (even at low concentrations) | High sensitivity of the cell line to STING-induced apoptosis. | This may be the intended effect in cancer cells. For mechanistic studies, you may need to use lower concentrations or shorter incubation times. |
| Off-target toxicity of the compound or solvent. | Ensure the final solvent (e.g., DMSO) concentration is non-toxic (typically <0.5%). Run a vehicle-only control. Test the agonist on a STING-knockout cell line to confirm on-target toxicity. | |
| Contamination of cell culture (e.g., Mycoplasma). | Regularly test your cell lines for Mycoplasma contamination, as it can affect cellular responses. | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use calibrated pipettes for cell plating. |
| "Edge effects" in multi-well plates. | Avoid using the outer wells of the plate for critical experiments, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. | |
| Inconsistent compound addition. | Prepare a master mix of the treatment solution to add to replicate wells. | |
| Inconsistent Western Blot Results for p-STING/p-TBK1/p-IRF3 | Poor antibody quality. | Use validated antibodies specific for the phosphorylated proteins. Include a positive control lysate from a cell line with a known robust STING response. |
| Protein degradation or dephosphorylation. | Use lysis buffers containing protease and phosphatase inhibitors. Keep samples on ice during preparation. | |
| Low protein levels. | Ensure you are loading a sufficient amount of protein per well. |
Data Summary
Table 1: Representative Concentration Ranges of STING Agonists and Their Effects.
| STING Agonist | Cell Line | Concentration Range | Observed Effect | Reference |
| 3'3'-cGAMP | Malignant B cells | 15 µM | Induction of apoptosis | |
| diABZI | PEL cell lines | 0.1 - 10 µM | Dose-dependent decrease in cell growth and viability | |
| DMXAA | STING-deficient CD4+ T cells | 10 µg/mL | No effect on cell viability | |
| cGAMP | THP-1 cells | 1 µg/mL | Activation of STING signaling pathway | |
| SR-717 | THP-1 cells | EC50 = 2.1 µM | ISG induction |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
Objective: To determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot for STING Pathway Activation
Objective: To detect the phosphorylation of key proteins in the STING signaling pathway.
Materials:
-
Target cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Develop the blot using a chemiluminescent substrate and image.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualizations
Caption: The cGAS-STING signaling pathway leading to immune activation and apoptosis.
Caption: A troubleshooting workflow for cell viability issues with STING agonist treatment.
References
inconsistent cytokine response to STING agonist stimulation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent cytokine responses during experiments with STING (Stimulator of Interferon Genes) agonists.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low or completely absent cytokine response after stimulating my cells with a STING agonist?
A low or absent cytokine response can stem from several factors. Key areas to investigate include the integrity and activity of the agonist, the health and competency of the cell line, and the experimental conditions. Ensure the agonist is properly stored, has not undergone multiple freeze-thaw cycles, and is used at an effective concentration.[1] The cell line must express all necessary components of the STING pathway; this can be confirmed with positive controls like other innate immune stimuli or by verifying STING expression.[2][3] Finally, check for issues like mycoplasma contamination or low cell viability, which can severely dampen immune responses.
Q2: What causes high variability in cytokine levels between my experimental replicates?
High variability often points to technical inconsistencies. This can include uneven cell seeding, inaccurate pipetting of the agonist, or variations in incubation times. The stability of the STING agonist itself can also be a factor, as many cyclic dinucleotide (CDN) agonists are susceptible to enzymatic degradation and have a short half-life.[1][4] Using a fresh dilution of the agonist for each experiment and ensuring precise, consistent execution of the protocol steps are crucial for minimizing variability.
Q3: My STING agonist is effective in mouse cells but shows no activity in human cells. What is the reason for this?
This issue is commonly observed with specific classes of STING agonists. For example, the small molecule agonist DMXAA is a potent activator of murine STING but does not bind to or activate human STING due to structural differences between the proteins. It is critical to verify that the chosen agonist is active against the STING variant of the species being studied.
Q4: What are the essential positive and negative controls for a STING agonist experiment?
-
Positive Controls:
-
A well-characterized STING agonist known to be potent in your cell system (e.g., 2'3'-cGAMP).
-
A different type of innate immune stimulus (e.g., Lipopolysaccharide - LPS) to confirm the cells are generally responsive to immune stimulation.
-
-
Negative Controls:
-
Vehicle-only control (the same buffer/solvent used to dissolve the agonist) to account for any effects of the vehicle on the cells.
-
Untreated cells to establish a baseline cytokine level.
-
-
Cell Line Controls:
-
A cell line known to be non-responsive to STING agonists (STING-deficient) can serve as a negative biological control.
-
Q5: How does the viability of cells impact the cytokine measurement in my experiment?
Cell health is paramount for a robust cytokine response. If a high concentration of the STING agonist induces significant cell death, the remaining viable cells may not be sufficient to produce a detectable level of cytokines. Conversely, some cell death can release cellular components that might modulate the immune response. It is recommended to perform a cell viability assay in parallel with cytokine measurements to ensure that the observed response is not an artifact of cytotoxicity.
Troubleshooting Guides
Problem: Suboptimal or No Cytokine Production
Question: My cells are not producing the expected levels of Type I Interferons (e.g., IFN-β) or pro-inflammatory cytokines (e.g., TNF-α, IL-6) after treatment with a STING agonist. What steps should I take to troubleshoot this?
Answer: A systematic approach is necessary to identify the root cause. The issue can typically be traced to the agonist, the cells, or the experimental protocol.
Troubleshooting Checklist
| Category | Checkpoint | Recommended Action |
|---|---|---|
| Agonist Integrity & Activity | Agonist Degradation | Prepare fresh dilutions for each experiment. Avoid multiple freeze-thaw cycles. Consider delivery systems like nanoparticles to protect the agonist from degradation. |
| Agonist Potency | Confirm the EC50 value of your agonist in a responsive cell line (e.g., THP-1). Different agonists have vastly different potencies. | |
| Species Specificity | Verify that the agonist is active against the STING protein of your target species (e.g., human, mouse). | |
| Cell Permeability | Natural CDNs are often hydrophilic and negatively charged, leading to poor cell membrane penetration. Consider using a transfection reagent or a more membrane-permeable synthetic agonist. | |
| Cell Line Competency | STING Pathway Expression | Confirm the expression of key pathway components (cGAS, STING, TBK1, IRF3) in your cell line via Western Blot or qPCR. Some tumor cell lines have low or absent STING expression. |
| Cell Health & Viability | Routinely test for mycoplasma contamination. Ensure cells are healthy and within an optimal passage number range. Perform a viability assay alongside the main experiment. | |
| Cell Density | Optimize cell seeding density. Too few cells will produce a weak signal, while over-confluent cells may respond poorly. | |
| Experimental Protocol | Incubation Time | Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the peak time for cytokine production for your specific cell type and agonist. |
| | Assay Sensitivity | Ensure your cytokine detection method (e.g., ELISA, Luminex) is sensitive enough to detect the expected concentrations. Check the expiration date and proper storage of assay reagents. |
Problem: High Variability Between Replicates or Experiments
Question: I am observing significant and inconsistent differences in cytokine production between wells treated with the same condition. How can I improve the reproducibility of my results?
Answer: High variability is typically a result of inconsistent technical execution or unstable reagents. Focusing on precision and standardization is key.
Strategies to Reduce Variability
| Area of Focus | Action Item | Rationale |
|---|---|---|
| Cell Culture Technique | Uniform Cell Seeding | After plating, gently rock the plate in a cross pattern to ensure an even distribution of cells. Avoid swirling, which concentrates cells in the center. |
| Consistent Cell State | Use cells from the same passage number for all replicates within an experiment. Avoid letting cells become over-confluent before plating. | |
| Reagent Handling | Agonist Preparation | Prepare a single master mix of the agonist dilution and aliquot it to all replicate wells, rather than adding it to each well individually from a stock concentration. |
| Thorough Mixing | After adding the agonist to the well, gently mix the media by pipetting up and down a few times or by gently tapping the plate. | |
| Assay Procedure | Pipetting Accuracy | Use calibrated pipettes and proper pipetting technique. For small volumes, use low-retention pipette tips. |
| Washing Steps (ELISA) | Ensure all wells are washed equally and thoroughly during ELISA to minimize background noise and variability. |
| | Plate Edge Effects | Avoid using the outermost wells of a 96-well plate, as they are more prone to evaporation and temperature fluctuations. If you must use them, fill the surrounding empty wells with sterile water or PBS. |
Visual Guides and Workflows
STING Signaling Pathway
General Experimental Workflow
Troubleshooting Decision Tree
Key Experimental Protocols
Protocol 1: In Vitro STING Agonist Stimulation of THP-1 Cells
This protocol describes a general method for stimulating the human monocytic cell line THP-1, which is known to have a functional STING pathway.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
STING agonist (e.g., 2'3'-cGAMP)
-
Vehicle control (e.g., sterile water or DMSO)
-
96-well tissue culture plates
Methodology:
-
Cell Differentiation:
-
Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in a 96-well plate.
-
Add PMA to a final concentration of 50-100 ng/mL to differentiate the cells into macrophage-like cells.
-
Incubate for 24-48 hours at 37°C, 5% CO2. After incubation, cells should be adherent.
-
Gently aspirate the PMA-containing media and wash once with fresh, serum-free media. Add fresh complete media and rest the cells for 24 hours.
-
-
Stimulation:
-
Prepare serial dilutions of the STING agonist in complete media.
-
Aspirate the media from the differentiated THP-1 cells and add 100 µL of the agonist dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 16-24 hours at 37°C, 5% CO2. The optimal time should be determined empirically.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant without disturbing the cell monolayer.
-
Store the supernatant at -80°C until cytokine analysis. The remaining cells can be used for a viability assay.
-
Protocol 2: Cytokine Quantification (ELISA)
This protocol provides a general outline for a sandwich ELISA to measure a specific cytokine (e.g., IFN-β).
Materials:
-
ELISA plate pre-coated with capture antibody
-
Collected cell culture supernatants
-
Recombinant cytokine standard
-
Detection antibody (biotinylated)
-
Avidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Methodology:
-
Preparation: Prepare serial dilutions of the recombinant cytokine standard to generate a standard curve. Thaw experimental samples on ice.
-
Incubation: Add 100 µL of standards and samples to the appropriate wells of the coated plate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents and wash the plate 3-4 times with wash buffer.
-
Detection: Add 100 µL of the diluted detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of Avidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step.
-
Development: Add 100 µL of TMB substrate to each well. Incubate for 15-20 minutes in the dark until a color change is observed.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Immediately read the absorbance at 450 nm on a microplate reader. Calculate cytokine concentrations by interpolating from the standard curve.
Protocol 3: Cell Viability Assessment (Resazurin-based Assay)
This assay measures cell metabolic activity as an indicator of viability.
Materials:
-
Cells in a 96-well plate (from Protocol 1)
-
Resazurin sodium salt solution (e.g., AlamarBlue™)
-
Complete cell culture medium
Methodology:
-
After collecting the supernatant for cytokine analysis, add 100 µL of fresh complete medium to the remaining cells.
-
Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
- 1. mdpi.com [mdpi.com]
- 2. STING promotes homeostasis via regulation of cell proliferation and chromosomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Systemic Toxicity of STING Agonists In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING agonists in vivo. The focus is on minimizing systemic toxicity while preserving therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of systemic toxicity observed with STING agonist administration in vivo?
A1: Systemic administration of STING agonists can lead to a rapid and potent immune activation, which may result in a "cytokine storm".[1][2] Common signs of systemic toxicity in animal models include:
-
Weight loss: Acute and significant body weight loss is a primary indicator.
-
Lethargy and ruffled fur: General signs of sickness and distress.
-
Elevated pro-inflammatory cytokines: Increased serum levels of cytokines such as TNF-α, IL-6, and IFN-β are hallmarks of systemic STING activation.[1]
-
Hepatotoxicity: Accumulation of nanoparticles in the liver can lead to liver damage.[3]
-
Autoimmune-like symptoms: Chronic activation of the STING pathway can lead to autoimmune disorders.[4]
Q2: What are the primary strategies to mitigate the systemic toxicity of STING agonists?
A2: The main goal is to localize the STING agonist's activity to the target tissue, typically the tumor microenvironment (TME), and avoid widespread systemic immune activation. Key strategies include:
-
Intratumoral (i.t.) Administration: Direct injection into the tumor is a common method to limit systemic exposure.
-
Nanoparticle-based Delivery Systems: Encapsulating STING agonists can improve their stability, bioavailability, and targeting to tumor sites, while enabling controlled release.
-
Biomaterial-mediated Delivery: Using biomaterials like hydrogels for sustained, local release can improve efficacy and reduce dose-related toxicity.
-
Antibody-Drug Conjugates (ADCs): Targeting the STING agonist directly to tumor cells can enhance specificity and reduce off-target effects.
-
Prodrug Systems: Designing agonists that are activated specifically within the tumor microenvironment can increase tumor-specific activity.
Q3: How does the choice of STING agonist (e.g., CDN vs. non-CDN) impact systemic toxicity?
A3: The chemical nature of the STING agonist influences its in vivo behavior and potential for toxicity.
-
Cyclic Dinucleotides (CDNs): Natural CDNs are hydrophilic and negatively charged, which limits their cell permeability and makes them susceptible to enzymatic degradation, leading to poor pharmacokinetics. This can necessitate higher doses, increasing the risk of systemic effects if they escape the injection site.
-
Non-CDN Small Molecules: Agonists like diABZI and MSA-2 have been developed to have better drug-like properties, including improved stability and membrane permeability. Some are designed for systemic administration with features that aim to concentrate their activity in the TME.
Q4: Can systemic toxicity be managed by adjusting the dose and schedule of STING agonist administration?
A4: Yes, dose and schedule are critical parameters. Preclinical studies suggest that lower doses of STING agonists may have similar or even greater potency than high doses. This could be due to better expansion of tumor-specific CD8+ T cells and induction of vascular normalization at lower concentrations. Careful dose-finding studies are essential to identify a therapeutic window that maximizes anti-tumor immunity while minimizing systemic inflammation. The timing of administration, especially in combination therapies, should also be carefully considered to avoid exacerbating inflammatory side effects.
Troubleshooting Guides
Issue 1: Excessive weight loss and signs of sickness in animal models post-administration.
| Potential Cause | Troubleshooting Step | Rationale |
| Dose is too high, leading to systemic cytokine release. | Reduce the dose of the STING agonist. Perform a dose-titration study to find the maximum tolerated dose (MTD). | High concentrations of STING agonists can lead to a systemic "cytokine storm," causing acute toxicity. Lower doses may still be effective while being better tolerated. |
| Rapid systemic dissemination from the injection site. | Switch from systemic to intratumoral (i.t.) administration. If i.t. is already used, ensure proper injection technique to minimize leakage. | Localized delivery is a key strategy to reduce systemic exposure and associated toxicities. |
| Formulation is not effectively retaining the agonist at the target site. | Consider encapsulating the STING agonist in a nanoparticle or a hydrogel formulation for controlled, localized release. | Nanoparticles and biomaterials can enhance stability, prolong local retention, and allow for a sustained release, thereby reducing the peak systemic concentration and associated toxicity. |
Issue 2: High levels of systemic pro-inflammatory cytokines (e.g., TNF-α, IL-6) without significant anti-tumor effect.
| Potential Cause | Troubleshooting Step | Rationale |
| Systemic activation of immune cells is dominating over tumor-specific immunity. | Utilize a targeted delivery system (e.g., nanoparticles, ADCs) to increase the concentration of the STING agonist within the tumor microenvironment. | Targeted delivery focuses the immune activation where it is needed, enhancing the local anti-tumor response while minimizing systemic inflammation. |
| The therapeutic window is narrow, and the current dose is in the toxic range. | Perform a detailed dose-response study, measuring both anti-tumor efficacy and systemic cytokine levels at multiple time points. | This will help to identify an optimal dose that induces a potent anti-tumor response without causing excessive systemic inflammation. |
| The tumor microenvironment is highly immunosuppressive, preventing an effective anti-tumor response despite inflammation. | Combine the STING agonist with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4). | STING agonists can increase the infiltration of T cells into the tumor, and checkpoint inhibitors can then "release the brakes" on these T cells to enhance their anti-tumor activity. |
Quantitative Data Summary
Table 1: In Vivo Efficacy and Toxicity of Different STING Agonist Formulations
| STING Agonist | Delivery Method | Animal Model | Dose | Key Efficacy Outcome | Key Toxicity Finding | Reference |
| diABZI | Intranasal | K18-hACE2-transgenic mice | 1 mg/kg | Protection against SARS-CoV-2 infection | Limited systemic cytokine activation | |
| E7766 | Intratumoral | Murine Sarcoma | 4 mg/kg | 38% survival frequency | Doses >4 mg/kg resulted in toxicity | |
| MSA-2 | Intratumoral | Murine Sarcoma | 18 mg/kg | Significant extension in survival | No toxicity observed at this dose | |
| KAS-08 | Intravenous | CT26 tumor-bearing BALB/c mice | 15 mg/kg | Synergistic anti-cancer effects with cGAMP | Not specified | |
| JNJ-67544412 | Not specified | Murine subcutaneous tumors | Not specified | Complete tumor regression | Not specified | |
| M335 | Intraperitoneal | MC38, CT26, B16-F10 tumor-bearing mice | 20 mg/kg | Inhibition of tumor growth | Modest overall STING activation compared to 2',3'-cGAMP |
Experimental Protocols
Protocol 1: Intratumoral Injection of a STING Agonist
-
Animal Model: Use a relevant syngeneic tumor model (e.g., CT26 in BALB/c mice, B16-F10 in C57BL/6 mice).
-
Tumor Implantation: Subcutaneously implant tumor cells. Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Preparation of STING Agonist: Reconstitute the STING agonist in a sterile, endotoxin-free vehicle (e.g., PBS or a specific formulation buffer).
-
Injection Procedure:
-
Anesthetize the mouse.
-
Using a fine-gauge needle (e.g., 30G), slowly inject the STING agonist solution directly into the center of the tumor. The injection volume should be appropriate for the tumor size (e.g., 20-50 µL).
-
Withdraw the needle slowly to prevent leakage.
-
-
Monitoring: Monitor tumor growth with calipers. Monitor animal health daily, including body weight, posture, and activity level.
-
Endpoint Analysis: At the study endpoint, collect tumors and blood for analysis of immune cell infiltration and systemic cytokine levels, respectively.
Protocol 2: Assessment of Systemic Cytokine Release
-
Sample Collection: Collect blood from mice at various time points after STING agonist administration (e.g., 2, 6, 24, and 48 hours) via retro-orbital bleeding or terminal cardiac puncture.
-
Serum/Plasma Preparation: Allow blood to clot and centrifuge to collect serum, or collect blood in EDTA-coated tubes and centrifuge to obtain plasma.
-
Cytokine Analysis:
-
Use a multiplex immunoassay (e.g., Luminex-based assay) or individual ELISAs to quantify the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, IFN-β, and chemokines like CXCL10.
-
Follow the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis: Compare cytokine levels in treated groups to vehicle-treated control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.
Visualizations
References
- 1. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the promise of systemic STING agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
Technical Support Center: Addressing the Bell-Shaped Dose-Response Curve of STING Agonists
Welcome to the technical support center for researchers working with STING (Stimulator of Interferon Genes) agonists. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the common challenge of the bell-shaped dose-response curve observed with these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the bell-shaped dose-response curve of STING agonists?
A1: The bell-shaped, or biphasic, dose-response curve is a phenomenon where STING agonists exhibit a potent immunostimulatory effect at an optimal concentration range, but this effect diminishes or becomes detrimental at higher concentrations. Instead of a continued increase in response with a higher dose, the response peaks and then declines.
Q2: Why do high doses of STING agonists lead to a decreased response?
A2: High concentrations of STING agonists can trigger several inhibitory mechanisms, including:
-
T-cell apoptosis: Excessive STING activation can lead to programmed cell death in T cells, which are crucial for an effective anti-tumor immune response.[1][2]
-
Vascular disruption: At high local concentrations, some STING agonists can cause vascular necrosis and collapse within the tumor microenvironment.[1]
-
Systemic inflammation and toxicity: High doses can lead to a "cytokine storm," causing systemic toxicity and off-target effects.[3]
-
Induction of negative feedback regulators: The STING pathway is tightly regulated by negative feedback loops to prevent excessive inflammation. High agonist concentrations can strongly induce these inhibitory pathways.[4]
Q3: What are the key negative feedback mechanisms that regulate STING signaling?
A3: The STING pathway is controlled by several negative feedback mechanisms, including:
-
Autophagy: STING activation can induce autophagy, a cellular process that can lead to the degradation of STING itself and other signaling components.
-
Induction of inhibitory molecules: STING signaling can upregulate molecules like RIG-I and IL-6, which in turn can promote the degradation of STING.
-
Involvement of inflammasomes: Activation of the AIM2 inflammasome by cytosolic DNA can lead to the suppression of the STING pathway.
Q4: How can I determine the optimal concentration for my STING agonist experiment?
A4: The most critical step is to perform a comprehensive dose-response experiment. This involves testing a wide range of agonist concentrations to identify the peak of the response curve for your specific cell line or in vivo model. A typical starting range for many cyclic dinucleotide (CDN) STING agonists is from 0.1 µM to 50 µM in vitro.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with STING agonists and their characteristic dose-response.
| Problem | Possible Cause | Suggested Solution |
| Low or no STING activation at any concentration. | 1. Inefficient agonist delivery: STING agonists are often charged molecules that do not readily cross the cell membrane. 2. Low STING expression: The cell line may not express sufficient levels of STING protein. 3. Agonist degradation: The STING agonist may be degraded by nucleases. | 1. Use a transfection reagent (e.g., Lipofectamine), electroporation, or a delivery vehicle to facilitate cytosolic entry. 2. Verify STING expression by Western blot or qPCR. Consider using a different cell line known to have a robust STING pathway (e.g., THP-1 monocytes). 3. Prepare fresh agonist solutions for each experiment and minimize freeze-thaw cycles. |
| High levels of cell death, even at moderate concentrations. | 1. Excessive STING activation: The "optimal" dose for your system may be lower than anticipated. 2. Off-target toxicity of the agonist or delivery vehicle. | 1. Perform a dose-response with a wider range of lower concentrations. 2. Test the toxicity of the delivery vehicle alone. Consider using a different delivery method. |
| Observing a therapeutic effect in vitro but not in vivo. | 1. Poor bioavailability or rapid clearance in vivo. 2. The in vivo model has a different sensitivity to the agonist. 3. High local concentrations at the injection site are causing inhibitory effects. | 1. Consider formulation strategies to improve pharmacokinetics, such as encapsulation in nanoparticles or hydrogels. 2. Perform a thorough in vivo dose-finding study. 3. Titrate down the injected dose and/or consider more frequent, lower-dose administrations. |
| Inconsistent results between experiments. | 1. Variability in cell health or density. 2. Inconsistent agonist preparation or delivery. 3. Edge effects in multi-well plates. | 1. Ensure consistent cell seeding density and monitor cell health. 2. Prepare a master mix of the agonist and delivery reagent for each experiment. 3. Avoid using the outer wells of multi-well plates for critical experiments; fill them with sterile media or PBS instead. |
Quantitative Data Summary
The optimal concentration of a STING agonist is highly dependent on the specific agonist, the cell type or model system, and the experimental readout. The following tables provide a summary of reported concentrations to serve as a starting point for experimental design.
Table 1: In Vitro Dose-Response of STING Agonists
| STING Agonist | Cell Line | Optimal Concentration Range | High-Dose Inhibitory Effects (> Concentration) | Readout |
| 2'3'-cGAMP | THP-1-ISG-luc | ~8 µM (EC50 without permeabilization) | Not specified | IFN-β production |
| 2'3'-cGAMP | THP-1-ISG-luc | 20-30 nM (EC50 with permeabilization) | Not specified | IFN-β production |
| diABZI | THP1-Dual reporter cells | EC50 of ~3.1 µM | Not specified | IFN-I production |
| DMXAA (murine specific) | Murine T cells | Significant reduction in proliferation at 1 µg/mL | Complete abrogation of proliferation at 10 µg/mL | T cell proliferation |
| BNBC (human specific) | HepG2/STING cells | Low micromolar range | No cytotoxicity up to 200 µM | ISG54 reporter activity |
Table 2: In Vivo Dose-Response of STING Agonists
| STING Agonist | Animal Model | Optimal Dose | High-Dose Inhibitory Effects |
| ADU-S100 | Syngeneic mouse tumor models | Varies by tumor model | Loss of protection against tumor re-challenge, increased systemic cytokines, reduced CD8+ T cell responses |
| CDA | LLC tumor-bearing mice | 100 µg intratumorally | Not specified, but monotherapy was not curative |
| diABZI-4 | IAV-infected mice | 0.1 mg/kg intranasally (prophylactic) | High doses can induce neutrophilic inflammation and epithelial injury |
| SNX281 | CT26 colorectal tumor-bearing mice | Single intravenous dose led to complete regression | Not specified |
Experimental Protocols
Protocol 1: In Vitro STING Agonist Dose-Response Curve using ELISA
This protocol outlines the steps for determining the dose-response of a STING agonist by measuring the secretion of IFN-β from cultured cells.
Materials:
-
Target cells (e.g., THP-1 monocytes)
-
Complete cell culture medium
-
STING agonist (e.g., 2'3'-cGAMP)
-
Transfection reagent (e.g., Lipofectamine 2000) or other delivery vehicle
-
Serum-free medium (e.g., Opti-MEM)
-
96-well cell culture plates
-
Human or mouse IFN-β ELISA kit
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate to achieve 70-90% confluency at the time of treatment. For THP-1 cells, differentiate with PMA for 24-48 hours prior to the experiment.
-
Agonist Preparation: Prepare a serial dilution of the STING agonist in serum-free medium. A common starting range is from 100 µM down to 0.01 µM.
-
Complex Formation (if using a transfection reagent): Mix the diluted agonist with the transfection reagent according to the manufacturer's instructions and incubate to allow complex formation.
-
Cell Treatment: Replace the cell culture medium with the agonist-transfection reagent complexes (or the agonist alone if a delivery agent is not used). Include appropriate controls (untreated cells, vehicle-only control).
-
Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Plot the IFN-β concentration against the log of the agonist concentration to visualize the dose-response curve and determine the optimal concentration.
Protocol 2: Western Blot for STING Pathway Activation
This protocol describes how to assess the phosphorylation of key proteins in the STING signaling pathway.
Materials:
-
Target cells
-
STING agonist and delivery vehicle
-
Lysis buffer (containing phosphatase and protease inhibitors)
-
Primary antibodies (e.g., anti-pSTING, anti-pTBK1, anti-pIRF3, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer membranes, and Western blot apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cells with the STING agonist at various concentrations and for different time points (e.g., 1, 3, 6 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Develop the blot using a chemiluminescent substrate and capture the image.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway activation.
Visualizations
References
- 1. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A dual-STING-activating nanosystem expands cancer immunotherapeutic temporal window - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RIG-I and IL-6 are negative-feedback regulators of STING induced by double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating STING Agonist-Induced T-Cell Apoptosis
Welcome to the Technical Support Center for STING (Stimulator of Interferon Genes) Agonist-Induced T-Cell Apoptosis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating unwanted T-cell death during experiments involving STING agonists. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of T-cell death after treating our cultures with a STING agonist. What are the potential causes?
A1: High T-cell death following STING agonist treatment is a known phenomenon and can be attributed to several factors:
-
Excessive STING Activation: High concentrations of STING agonists can lead to overstimulation of the pathway, triggering pro-apoptotic signaling.[1] It is crucial to perform a dose-response curve to determine the optimal concentration that induces a robust immune response with minimal T-cell toxicity.[1]
-
T-Cell-Intrinsic STING Signaling: T-cells express functional STING, and its activation can initiate cell stress and death pathways, including ER stress and apoptosis.[2] This is a direct effect of the agonist on the T-cells.
-
IRF3-Dependent Apoptosis: Activation of the transcription factor IRF3 downstream of STING is a key mediator of T-cell apoptosis.[3][4] This occurs independently of the type I interferon response.
-
ER Stress and the Unfolded Protein Response (UPR): STING activation can disrupt calcium homeostasis, leading to chronic ER stress and activation of the UPR, which can prime T-cells for apoptosis.
-
Choice of STING Agonist: Different STING agonists can have varying potencies and may induce different levels of T-cell apoptosis.
Q2: How can we measure and quantify T-cell apoptosis in our experiments?
A2: Several methods can be used to accurately measure T-cell apoptosis:
-
Annexin V and Propidium Iodide (PI) Staining: This is a common flow cytometry-based method to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.
-
Western Blotting for Apoptosis Markers: Analyzing the cleavage of proteins like PARP and caspase-3 by Western blot provides molecular evidence of apoptosis.
Q3: What are the key signaling pathways involved in STING agonist-induced T-cell apoptosis?
A3: The primary pathway involves the activation of STING, leading to the phosphorylation of TBK1 and subsequently IRF3. Phosphorylated IRF3 translocates to the nucleus and upregulates the expression of pro-apoptotic genes. Additionally, STING activation can induce ER stress, which in turn can trigger the unfolded protein response (UPR) and ultimately lead to apoptosis.
Troubleshooting Guides
Issue 1: High Percentage of Annexin V-Positive T-Cells Observed
| Potential Cause | Troubleshooting Step | Expected Outcome |
| STING Agonist Concentration is Too High | Perform a dose-response experiment with a range of agonist concentrations (e.g., 0.1 µM to 50 µM). | Identify an optimal concentration that activates the desired downstream signaling (e.g., IFN-β production) with minimal apoptosis. |
| Prolonged Exposure to STING Agonist | Conduct a time-course experiment to assess T-cell viability at different time points post-treatment (e.g., 6, 12, 24, 48 hours). | Determine the optimal incubation time to achieve the desired effect before significant apoptosis occurs. |
| Intrinsic T-Cell Sensitivity | If possible, compare the response of different T-cell subsets (e.g., naive vs. memory) or T-cells from different donors. | Assess if the observed apoptosis is specific to a particular T-cell state or genetic background. |
| ER Stress-Mediated Apoptosis | Treat cells with an ER stress inhibitor (e.g., TUDCA or 4-PBA) prior to or concurrently with the STING agonist. | A reduction in T-cell apoptosis would suggest the involvement of the ER stress pathway. |
Issue 2: Reduced T-Cell Proliferation and Function
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Apoptosis-Independent Anti-Proliferative Effect | Measure proliferation using a CFSE dilution assay in the presence and absence of a pan-caspase inhibitor (e.g., z-VAD-FMK). STING activation can impair proliferation independently of apoptosis. | If proliferation is still inhibited with caspase inhibitors, it indicates a direct anti-proliferative effect of the STING agonist. |
| Sub-optimal T-Cell Activation | Ensure robust T-cell activation signals (e.g., anti-CD3/CD28 beads) are provided, as this can influence the outcome of STING agonism. | Proper T-cell activation may enhance desired effector functions while potentially modulating the apoptotic response. |
| Cytokine-Mediated Effects | Measure key cytokines (e.g., IFN-γ, TNF-α, IL-2) in the culture supernatant. | Understand the cytokine profile to determine if it contributes to reduced proliferation or function. |
Data Presentation
Table 1: Comparative Effect of Different STING Agonists on T-Cell Viability
| STING Agonist | Concentration Range | Cell Type | Incubation Time (hours) | % Apoptotic T-Cells (Range) | Reference |
| cGAMP | 1 - 40 µg/mL | Human CD4+ T-cells | 48 | 20 - 80% | |
| diABZI | 1 - 100 nM | Human Monocytes | 20 | Not specified for T-cells | |
| DMXAA | 10 - 100 µg/mL | Murine T-cells | 24 | 40 - 70% | |
| ADU-S100 | 50 µmol/L | Human T-cells | 72 | ~50% reduction in live cells | |
| SHR1032 | 10 - 1000 nM | THP-1 (monocytic) | 72 | Potent cell growth inhibition |
Note: The percentage of apoptosis can vary significantly based on experimental conditions.
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
-
Cell Preparation: Harvest T-cells after treatment with the STING agonist. Wash the cells once with cold 1X PBS.
-
Binding Buffer: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
PI Staining: Add 10 µL of PI staining solution (e.g., 50 µg/mL) to the cell suspension.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Mitigating T-Cell Apoptosis with a Caspase Inhibitor
-
Inhibitor Preparation: Prepare a stock solution of a pan-caspase inhibitor, such as z-VAD-FMK, in DMSO.
-
Pre-treatment: Pre-incubate the T-cell culture with the desired concentration of the caspase inhibitor (e.g., 20-50 µM) for 1-2 hours before adding the STING agonist.
-
STING Agonist Treatment: Add the STING agonist to the culture medium containing the caspase inhibitor.
-
Assay: Proceed with your downstream assays, such as Annexin V/PI staining or functional assays, at the desired time points.
-
Controls: Include a vehicle control (DMSO) and a STING agonist-only control.
Protocol 3: CFSE Proliferation Assay
-
Cell Labeling: Resuspend T-cells in pre-warmed PBS at 10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quenching: Quench the staining reaction by adding 5 volumes of cold complete culture medium.
-
Washing: Wash the cells twice with complete culture medium.
-
Cell Culture: Plate the CFSE-labeled T-cells under the desired stimulation conditions (e.g., with anti-CD3/CD28 beads) and treat with the STING agonist.
-
Analysis: Harvest the cells at different time points (e.g., day 3, 4, and 5) and analyze the CFSE fluorescence by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.
Visualizations
Caption: STING agonist-induced T-cell apoptosis signaling pathway.
Caption: A logical workflow for troubleshooting STING agonist-induced T-cell apoptosis.
Caption: A general experimental workflow for studying STING agonist effects on T-cells.
References
Technical Support Center: Improving the Therapeutic Window of STING Agonist-21
Welcome to the technical support center for STING Agonist-21. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, optimizing experimental protocols, and ultimately improving the therapeutic window of this compound and other STING agonists.
Frequently Asked Questions (FAQs)
Q1: We are not observing significant activation of the STING pathway after treating our cells with this compound. What are the potential causes and solutions?
A1: Several factors could contribute to a lack of STING pathway activation. Here’s a troubleshooting guide:
-
Low or Absent STING Expression: The cell line you are using may not express sufficient levels of STING protein.
-
Solution: Verify STING protein expression by Western blot. If expression is low, consider using a different cell line known to have a functional STING pathway (e.g., THP-1, RAW 264.7, or certain fibroblast lines).
-
-
Inefficient Cytosolic Delivery: As a charged molecule, this compound may not efficiently cross the cell membrane to reach its cytosolic target.
-
Solution: Utilize a transfection reagent (e.g., Lipofectamine) or electroporation to facilitate cytosolic delivery. The optimal delivery method may vary between cell types.
-
-
Agonist Degradation: this compound may be degraded by nucleases present in the serum of the cell culture medium or intracellularly.[1][2]
-
Solution: Prepare fresh solutions of the agonist for each experiment and minimize freeze-thaw cycles. Consider using serum-free media during the initial incubation period.
-
-
Defective Downstream Signaling: Components of the STING pathway downstream of STING itself may be non-functional in your cell line.
-
Solution: Check for the expression and phosphorylation of key downstream proteins like TBK1 and IRF3 by Western blot to pinpoint the issue in the signaling cascade.
-
Q2: We are observing high cytotoxicity in our cell cultures after treatment with this compound, even at low concentrations. How can we mitigate this?
A2: Excessive cell death can be a consequence of over-activating the inflammatory response.
-
Reduce Agonist Concentration: The most straightforward approach is to lower the concentration of this compound. A dose-response experiment is crucial to identify the optimal concentration that activates the pathway without causing excessive toxicity.
-
Optimize Incubation Time: Shortening the incubation time with the agonist can also reduce cytotoxicity. Time-course experiments can help determine the minimum time required for pathway activation.
-
Assess Cell Health: Ensure that the cells are healthy and not overly confluent before treatment, as stressed cells can be more susceptible to cytotoxic effects.
Q3: Our in vivo experiments with this compound are showing systemic toxicity. What strategies can we employ to improve its therapeutic window?
A3: Systemic toxicity is a significant challenge for STING agonists due to their potent inflammatory nature.[3] Improving the therapeutic window often involves enhancing local delivery to the target tissue (e.g., a tumor) while minimizing systemic exposure.
-
Intratumoral Injection: Direct injection into the tumor is a common strategy to localize the effect of the agonist.[3]
-
Novel Delivery Systems: Encapsulating this compound in nanoparticles, liposomes, or hydrogels can improve its pharmacokinetic profile, enhance tumor retention, and reduce systemic exposure.[4]
-
Combination Therapy: Combining a lower dose of this compound with other therapies, such as checkpoint inhibitors, can synergistically enhance the anti-tumor immune response without increasing toxicity.
Troubleshooting Guides
In Vitro Experimentation
| Problem | Possible Cause | Recommended Solution |
| No or weak phosphorylation of STING, TBK1, or IRF3 in Western blot | Low STING expression in the cell line. | Confirm STING expression via Western blot. Use a positive control cell line (e.g., THP-1). |
| Inefficient delivery of the agonist into the cytoplasm. | Use a transfection reagent or electroporation. Optimize the delivery protocol for your specific cell line. | |
| Poor antibody quality. | Use validated antibodies specific for the phosphorylated proteins. Include a positive control (e.g., lysate from a known responsive cell line treated with a potent agonist). | |
| Protein degradation during sample preparation. | Use lysis buffers containing phosphatase and protease inhibitors. Keep samples on ice. | |
| High background in ELISA for IFN-β | Non-specific binding. | Ensure proper blocking of the ELISA plate. Optimize antibody concentrations. |
| Contamination of reagents. | Use fresh, sterile reagents. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and growth conditions. |
| Degradation of this compound stock solution. | Aliquot the stock solution and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
In Vivo Experimentation
| Problem | Possible Cause | Recommended Solution |
| Lack of anti-tumor efficacy | Insufficient local concentration of the agonist. | Increase the dose for intratumoral injection, guided by toxicity studies. Consider using a delivery system to enhance tumor retention. |
| Poor immunogenicity of the tumor model. | Use a more immunogenic tumor model or combine the STING agonist with other immunotherapies like checkpoint inhibitors. | |
| Rapid degradation of the agonist in vivo. | Utilize a delivery system (e.g., nanoparticles, hydrogels) to protect the agonist from enzymatic degradation. | |
| Systemic toxicity (e.g., weight loss, cytokine storm) | High systemic exposure to the agonist. | Switch from systemic to local (intratumoral) administration. Encapsulate the agonist in a delivery system to control its release and biodistribution. |
| Over-stimulation of the immune system. | Reduce the dose of the STING agonist. A bell-shaped dose-response curve is often observed, where higher doses can lead to reduced efficacy and increased toxicity. |
Experimental Protocols
Protocol 1: Western Blot for STING Pathway Activation
This protocol details the steps to assess the phosphorylation of STING, TBK1, and IRF3 in cultured cells following treatment with a STING agonist.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
The following day, pre-treat cells with any inhibitors if necessary (e.g., for 2-4 hours).
-
Stimulate the cells with this compound at the desired concentrations for 1-3 hours. Include an unstimulated control.
-
-
Protein Extraction:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an ECL substrate and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 2: ELISA for IFN-β Secretion
This protocol describes the measurement of IFN-β in cell culture supernatants as an indicator of STING pathway activation.
-
Cell Culture and Stimulation:
-
Seed cells (e.g., THP-1 cells at 5 x 10^5 cells/well) in a 96-well cell culture plate.
-
Prepare serial dilutions of your STING agonist in cell culture medium. Include a vehicle control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared agonist dilutions or vehicle control.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Sample Collection:
-
After incubation, centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the supernatant, which will be used for the ELISA.
-
-
IFN-β Sandwich ELISA:
-
Perform the ELISA according to the manufacturer's instructions for your specific IFN-β ELISA kit. This typically involves the following steps:
-
Add standards and culture supernatants to the appropriate wells of the pre-coated 96-well plate.
-
Incubate to allow IFN-β to bind to the capture antibody.
-
Wash the plate and add the detection antibody.
-
Incubate to allow the detection antibody to bind to the captured IFN-β.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Incubate until color develops.
-
Add a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Determine the concentration of IFN-β in each sample by interpolating the mean absorbance value from the standard curve.
-
Data Presentation
Table 1: Dose-Response of STING Agonists on Cytokine Production in THP-1 Cells
| STING Agonist | EC50 for IFN-β Secretion (µM) | EC50 for TNF-α Secretion (µM) | EC50 for IL-6 Secretion (µM) |
| SNX281 | ~0.1 | ~0.2 | ~0.2 |
| ADU-S100 | Varies by cell type and delivery | Varies by cell type and delivery | Varies by cell type and delivery |
| cGAMP | Varies by cell type and delivery | Varies by cell type and delivery | Varies by cell type and delivery |
| diABZI | Potent, often in nM range | Potent, often in nM range | Potent, often in nM range |
| Note: EC50 values are approximate and can vary significantly based on the cell line, experimental conditions, and delivery method. |
Table 2: Comparison of Delivery Systems for STING Agonists
| Delivery System | Advantages | Disadvantages |
| Free Agonist | Simple to use in vitro. | Poor membrane permeability, rapid degradation in vivo, potential for systemic toxicity. |
| Liposomes | Can improve cytosolic delivery and protect from degradation. | Can be immunogenic and may be cleared by the reticuloendothelial system. |
| Nanoparticles | Can be engineered for targeted delivery and controlled release, improving tumor accumulation. | Complexity of formulation and potential for long-term toxicity. |
| Hydrogels | Allow for sustained local release at the injection site, reducing systemic exposure. | May not be suitable for all tumor locations; potential for local inflammation. |
| Antibody-Drug Conjugates (ADCs) | Highly targeted delivery to specific cell types (e.g., tumor cells expressing a certain antigen). | Complex to develop and manufacture; potential for off-target toxicity of the payload. |
Visualizations
Caption: Simplified STING signaling pathway upon activation by an agonist.
Caption: Troubleshooting workflow for low STING activation in vitro.
Caption: Logical relationship for improving the therapeutic window.
References
- 1. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating STING Agonist-21 Efficacy in Mouse Tumor Models: A Comparative Guide
This guide provides a comparative analysis of the efficacy of a representative STING (Stimulator of Interferon Genes) agonist, designated here as STING agonist-21 (using data from the well-documented agonist ADU-S100/MIW815), against other STING agonists and standard-of-care immunotherapies in preclinical mouse tumor models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design of immuno-oncology studies.
Overview of STING Agonists in Cancer Immunotherapy
The STING pathway is a critical component of the innate immune system that, when activated, can lead to potent anti-tumor responses. Activation of STING in tumor-resident antigen-presenting cells (APCs) triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells. STING agonists are a class of drugs designed to mimic the natural ligands of STING, thereby initiating this anti-tumor immune cascade.[1][2] Preclinical studies in various mouse tumor models have demonstrated that intratumoral administration of STING agonists can lead to the regression of established tumors and the generation of systemic, long-lasting anti-tumor immunity.[3]
Comparative Efficacy of STING Agonists
The following tables summarize the efficacy of this compound (ADU-S100/MIW815) in comparison to another STING agonist, BMS-986301, and an anti-PD-1 checkpoint inhibitor in the CT26 colon carcinoma and MC38 colorectal adenocarcinoma mouse models.
Table 1: Monotherapy Efficacy of STING Agonists in Syngeneic Mouse Tumor Models
| Treatment Group | Mouse Model | Endpoint | Result |
| This compound (ADU-S100) | CT26 & MC38 | Complete Regression (Injected & Non-injected Tumors) | 13% |
| BMS-986301 | CT26 & MC38 | Complete Regression (Injected & Non-injected Tumors) | >90% |
Data sourced from a preclinical evaluation of BMS-986301.[4][5]
Table 2: Combination Therapy Efficacy with Anti-PD-1 in the CT26 Mouse Model
| Treatment Group | Endpoint | Result |
| Anti-PD-1 Monotherapy | Complete Regression (Injected & Non-injected Tumors) | 0% |
| BMS-986301 + Anti-PD-1 | Complete Regression (Injected & Non-injected Tumors) | 80% |
Data sourced from a preclinical evaluation of BMS-986301.
Table 3: Efficacy of this compound (ADU-S100) in Combination with Checkpoint Inhibitors in Various Mouse Models
| Mouse Model | Combination Therapy | Key Findings |
| 4T1 Mammary Carcinoma (dual flank) | ADU-S100 + anti-PD-1 | Eradication of both injected and non-injected tumors; near-complete responses. |
| MC38 Colon Carcinoma (dual flank) | ADU-S100 + anti-PD-1 | Enhanced tumor control compared to monotherapies; protection from tumor rechallenge in cured mice. |
| B16.F10 Melanoma | ADU-S100 + anti-PD-1 + anti-CTLA-4 | Induced tumor-specific CD8+ T-cell responses and tumor control, leading to multiple complete responses and durable immunity. |
Experimental Protocols
Below are representative protocols for evaluating the efficacy of STING agonists in syngeneic mouse tumor models, synthesized from multiple preclinical studies.
In Vivo Mouse Tumor Model Protocol
1. Animal Models and Cell Lines:
-
Mice: 6-8 week old female BALB/c or C57BL/6 mice are commonly used for CT26/4T1 and MC38/B16.F10 models, respectively. Animals should be housed in specific-pathogen-free conditions.
-
Cell Lines: CT26 (colon carcinoma), 4T1 (mammary carcinoma), MC38 (colorectal adenocarcinoma), and B16.F10 (melanoma) cell lines are obtained from a certified cell bank (e.g., ATCC). Cells are cultured in recommended media and confirmed to be free of mycoplasma.
2. Tumor Inoculation:
-
Tumor cells are harvested during their exponential growth phase and resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
A total of 0.5 x 106 to 1 x 106 cells in a volume of 50-100 µL are injected subcutaneously into the flank of the mice.
-
For dual tumor models, tumors are implanted on both flanks.
3. Treatment Administration:
-
Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements at least twice weekly. Tumor volume is calculated using the formula: (Length x Width2) / 2.
-
Treatment Initiation: Treatment is initiated when tumors reach a predetermined size (e.g., 50-100 mm3).
-
STING Agonist Administration: STING agonists (e.g., ADU-S100 at 20-50 µg) are typically administered via intratumoral (i.t.) injection in a volume of 50 µL. The dosing schedule can vary, for example, once on day 7 post-tumor inoculation or on a weekly schedule.
-
Checkpoint Inhibitor Administration: Anti-PD-1 or other checkpoint inhibitors are typically administered intraperitoneally (i.p.) at a dose of 100-200 µg per mouse, often on a schedule of every 3-4 days for a total of 2-3 doses.
4. Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volumes are measured throughout the study and plotted over time.
-
Survival: Mice are monitored for survival, with endpoints defined by tumor size (e.g., >2000 mm3) or clinical signs of distress. Survival data is often presented as a Kaplan-Meier curve.
-
Immunophenotyping: At the end of the study, tumors and spleens can be harvested for analysis of immune cell populations by flow cytometry. This typically includes staining for CD4+ T cells, CD8+ T cells, regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and dendritic cells (DCs).
Visualizing Key Pathways and Processes
STING Signaling Pathway
Caption: Simplified STING signaling pathway.
Experimental Workflow for Efficacy Validation
Caption: Experimental workflow for in vivo efficacy studies.
Logical Framework for STING Agonist Comparison
Caption: Framework for comparing STING agonist efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
Head-to-Head Comparison of Novel STING Agonists: SNX281 vs. DW18343 in Vitro
For Researchers, Scientists, and Drug Development Professionals
The activation of the STING (Stimulator of Interferon Genes) pathway has emerged as a promising strategy in cancer immunotherapy. This guide provides a head-to-head in vitro comparison of two novel non-cyclic dinucleotide (non-CDN) STING agonists: SNX281 and DW18343. We present a summary of their performance based on available experimental data, detailed experimental protocols for key assays, and visualizations of the STING signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the in vitro activity of SNX281 and DW18343.
Table 1: In Vitro Potency of SNX281 in THP-1 Cells
| Parameter | SNX281 EC50 (µM) |
| IFN-β Induction | 6.6[1] |
| TNF-α Induction | 10.6[1] |
| IL-6 Induction | 13.9[1] |
Table 2: In Vitro Activity of DW18343
| Assay | Cell Line | Result |
| ISG Reporter Activity | THP1-Dual | Dose-dependent increase in ISG activity[2] |
| Cytokine mRNA Induction (qPCR) | RAW-Lucia | Dose-dependent increase in Ifn-β, Il-6, Cxcl-10, Tnf-α, Isg15, and Isg56 mRNA[3] |
Table 3: Binding Affinity of SNX281
| Parameter | SNX281 IC50 (µM) |
| [3H]-cGAMP Displacement | 4.1 |
Experimental Protocols
IFN-β Induction Assay in THP-1 Cells by ELISA
This protocol is designed to quantify the amount of Interferon-β (IFN-β) secreted by THP-1 cells following stimulation with STING agonists.
Materials:
-
THP-1 cells
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin/Streptomycin
-
STING agonists (e.g., SNX281, DW18343)
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.
-
Agonist Preparation: Prepare serial dilutions of the STING agonists in cell culture medium.
-
Stimulation: Add the diluted agonists to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator. Include a vehicle control (e.g., DMSO).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. Calculate the concentration of IFN-β in each sample by interpolating from a standard curve. The EC50 value can be determined by plotting the IFN-β concentration against the logarithm of the agonist concentration and fitting to a sigmoidal dose-response curve.
ISG Reporter Assay in THP-1 Dual™ KL-hSTING Cells
This assay measures the activation of the Interferon Stimulated Gene (ISG) promoter, a downstream event of STING activation, using a reporter cell line.
Materials:
-
THP-1 Dual™ KL-hSTING reporter cells
-
Assay medium (as recommended by the cell line provider)
-
STING agonists
-
96-well white, clear-bottom microplate
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the THP-1 reporter cells at a density of approximately 40,000 cells per well in 75 µl of assay medium in a 96-well plate.
-
Agonist Addition: Prepare serial dilutions of the STING agonists and add them to the wells.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 24 hours.
-
Luciferase Assay: Add the luciferase assay reagent to each well and incubate at room temperature for 15-30 minutes.
-
Data Analysis: Measure the luminescence using a luminometer. The fold induction is calculated by normalizing the luminescence of treated cells to that of untreated control cells.
Mandatory Visualization
References
A Comparative Guide to STING Agonist and Checkpoint Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The convergence of innate immune activation and the blockade of adaptive immune checkpoints represents a frontier in immuno-oncology. This guide provides an objective comparison of therapeutic strategies combining STING (Stimulator of Interferon Genes) agonists with immune checkpoint inhibitors. By transforming immunologically "cold" tumors into "hot," inflamed environments, STING agonists create a favorable landscape for checkpoint inhibitors to exert their full potential, leading to synergistic anti-tumor effects and durable immune responses.[1][2][3]
Mechanism of Action: A Synergistic Approach
STING agonists and checkpoint inhibitors work on two distinct but complementary stages of the cancer-immunity cycle.
STING Pathway Activation: STING is a critical signaling protein that detects the presence of cytosolic DNA, a danger signal often associated with viral infections or cellular damage, including that which occurs within tumor cells.[4][5] Pharmacological activation of STING by an agonist triggers a cascade of events:
-
Type I Interferon (IFN) Production: The pathway culminates in the production of Type I interferons (IFN-α/β).
-
Dendritic Cell (DC) Maturation: Type I IFNs are potent activators of dendritic cells, the most critical antigen-presenting cells (APCs).
-
T Cell Priming and Recruitment: Mature DCs present tumor antigens to naive T cells in the lymph nodes, priming them to become cytotoxic T lymphocytes (CTLs). The STING-activated tumor microenvironment also releases chemokines (e.g., CXCL9, CXCL10) that attract these newly activated CTLs to the tumor.
This process effectively converts tumors with a sparse immune infiltrate ("cold" tumors) into those rich with T cells ("hot" tumors), making them visible and vulnerable to the immune system.
Checkpoint Inhibition: While STING agonists marshal an army of T cells, tumors have a defense mechanism. They often express ligands like Programmed Death-Ligand 1 (PD-L1) on their surface. When PD-L1 binds to the PD-1 receptor on activated T cells, it delivers an inhibitory signal that "exhausts" the T cell, preventing it from attacking the tumor. Paradoxically, the IFN signaling induced by STING agonists can also upregulate PD-L1 on tumor cells, making the combination with a checkpoint inhibitor not just beneficial but necessary for optimal efficacy. Checkpoint inhibitors are monoclonal antibodies that block this interaction, releasing the "brakes" on T cells and allowing them to effectively kill cancer cells.
Performance Data: Preclinical and Clinical Evidence
The combination of STING agonists with checkpoint inhibitors has shown significant promise in both preclinical models and early-phase clinical trials across various cancer types. The following tables summarize key quantitative data from representative studies. Note: "this compound" is not a widely documented compound; this guide presents data from several well-characterized STING agonists.
Table 1: Preclinical Efficacy in Murine Models
| STING Agonist | Checkpoint Inhibitor | Tumor Model (Mouse Strain) | Key Outcomes (Combination vs. Monotherapy/Control) | Reference(s) |
| ADU-S100 | Anti-PD-1 | A20 Lymphoma (BALB/c) | Cured 50% of mice with distant tumors (vs. weak effect of STINGa alone). | |
| ADU-S100 | N/A (vs. Placebo) | Esophageal Adenocarcinoma (Rat) | -30.1% change in tumor volume vs. +76.7% in placebo group. | |
| MSA-2 | Anti-PD-1 | U14 & TC-1 Cervical Cancer (C57BL/6) | "Remarkably suppressive effect on tumor growth" compared to either monotherapy. | |
| MSA-1 | Anti-PD-1 (mDX400) | MC38, CT26, B16-F10 | Restored T-cell responses and provided long-lived immunologic memory in anti-PD-1 unresponsive models. | |
| Unnamed | Anti-PD-1 | High-Grade Serous Ovarian Cancer (C57BL/6) | Longest median overall survival (OS) in Carboplatin + STINGa + anti-PD-1 group (OS not reached at 90 days) vs. ~65 days for STINGa alone. | |
| ALG-031048 | Anti-CTLA-4 | CT26 Colon Carcinoma (BALB/c) | Synergistic anti-tumor effect; median time to endpoint increased from 17 days (vehicle) to 21 days (anti-CTLA-4), with significant further delay in combination. |
Table 2: Clinical Trial Efficacy in Human Patients
| STING Agonist | Checkpoint Inhibitor | Cancer Type | Phase | Key Outcomes (Combination vs. Monotherapy) | Reference(s) |
| Ulevostinag (MK-1454) | Pembrolizumab | HNSCC | II | Objective Response Rate (ORR): 50% (4 of 8 patients) vs. 10% (1 of 10) for Pembrolizumab alone. | |
| ADU-S100 (MIW815) | Spartalizumab | Advanced Solid Tumors / Lymphoma | Ib | ORR: 10.4% in a heavily pre-treated population. | |
| BMS-986301 | Nivolumab ± Ipilimumab | Advanced Solid Tumors | I | Trial ongoing to evaluate safety and preliminary efficacy. | |
| E7766 | N/A (Monotherapy) | Advanced Solid Tumors | I/Ib | Dose-escalation study to establish safety and MTD. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in the literature.
In Vivo Murine Antitumor Efficacy Study
This protocol outlines a typical experiment to assess the synergistic effect of a STING agonist and a checkpoint inhibitor in a syngeneic mouse model.
-
Animal Model: 6- to 8-week-old female C57BL/6 or BALB/c mice are used, depending on the tumor model.
-
Tumor Implantation: 5 x 10⁵ to 5 x 10⁶ tumor cells (e.g., MC38, CT26, or A20) are injected subcutaneously into the flank of each mouse. Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³).
-
Treatment Groups (n=8-10 mice/group):
-
Vehicle Control (e.g., PBS)
-
STING Agonist Monotherapy
-
Checkpoint Inhibitor Monotherapy
-
STING Agonist + Checkpoint Inhibitor Combination
-
-
Dosing and Administration:
-
STING Agonist: Administered via intratumoral (IT) injection. A typical dose might be 5-50 µg of the agonist (e.g., ADU-S100) in a 50 µL volume, given on days 6, 8, and 10 post-tumor implantation.
-
Checkpoint Inhibitor: Administered via intraperitoneal (IP) injection. A typical dose for an anti-PD-1 or anti-CTLA-4 antibody is 5-10 mg/kg (approx. 100-200 µ g/mouse ), given on alternate days for a total of 3-4 treatments.
-
-
Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x Length x Width²). Animal body weight and general health are monitored.
Flow Cytometry for Immune Cell Profiling
This protocol provides a method for analyzing immune cell populations within the tumor microenvironment (TME).
-
Tumor Dissociation: Excised tumors are mechanically minced and then enzymatically digested for 30-45 minutes at 37°C in a buffer containing RPMI media, collagenase IV (100 U/ml), and DNase I (50 µg/ml).
-
Cell Preparation: The resulting cell suspension is passed through a 40-70 µm cell strainer to obtain a single-cell suspension. Red blood cells are lysed using an RBC Lysis Buffer.
-
Staining:
-
Cells are washed and stained with a viability dye (e.g., Zombie Aqua, Live/Dead Blue) to exclude dead cells.
-
Fc receptors are blocked using an anti-CD16/32 antibody to prevent non-specific antibody binding.
-
Cells are stained with a cocktail of fluorescently-conjugated antibodies against surface markers. A typical panel might include:
-
General Immune: CD45
-
T Cells: CD3, CD4, CD8, PD-1
-
NK Cells: NK1.1, CD49b
-
Myeloid Cells: CD11b, CD11c, F4/80
-
-
For intracellular markers like FoxP3 (Tregs) or cytokines (IFN-γ), cells are fixed and permeabilized using a specialized buffer kit (e.g., eBioscience Foxp3/Transcription Factor Staining Buffer Set) before staining for the intracellular target.
-
-
Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. Data is analyzed using software like FlowJo, where cells are gated sequentially to identify specific populations (e.g., Live -> Singlets -> CD45+ -> CD3+ -> CD8+) and quantify their abundance as a percentage of parent populations.
Immunohistochemistry (IHC) for Infiltrating Lymphocytes
IHC allows for the visualization and quantification of immune cells within the spatial context of the tumor tissue.
-
Tissue Preparation: Tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Staining:
-
Endogenous peroxidase activity is blocked with a 3% hydrogen peroxide solution.
-
Slides are blocked with a protein block solution (e.g., serum from the secondary antibody host species).
-
Slides are incubated with a primary antibody (e.g., rabbit anti-CD8, rabbit anti-PD-L1) overnight at 4°C.
-
A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit) is applied.
-
The signal is developed using a chromogen like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.
-
Slides are counterstained with hematoxylin to visualize cell nuclei.
-
-
Analysis: Stained slides are scanned, and the number of positive cells (e.g., brown-stained CD8+ T cells) per unit area or as a percentage of total cells is quantified, often with the aid of digital image analysis software.
Conclusion
The combination of STING agonists and checkpoint inhibitors is a powerful therapeutic strategy with a strong mechanistic rationale and mounting evidence of synergistic efficacy. By activating the innate immune system to inflame the tumor microenvironment, STING agonists prime the tumor for a robust response to checkpoint blockade, which in turn sustains the activity of tumor-infiltrating T cells. Preclinical data are compelling, demonstrating significant tumor regression and the induction of long-term immunologic memory. Early clinical results, such as the impressive 50% objective response rate seen with ulevostinag plus pembrolizumab in HNSCC, are highly encouraging and support the continued development of this combination approach to overcome resistance to immunotherapy and improve patient outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Overall Survival with Combined Nivolumab and Ipilimumab in Advanced Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. esmo.org [esmo.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Brief report: STING expressed in tumor and non-tumor compartments has distinct roles in regulating anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Treatment Response: A Comparative Guide to Biomarker Analysis for STING Agonist-21
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biomarker analysis for evaluating the treatment response to STING Agonist-21 and other leading STING (Stimulator of Interferon Genes) agonists. Objective experimental data and detailed protocols are presented to inform preclinical and clinical research strategies.
The activation of the STING pathway has emerged as a promising strategy in cancer immunotherapy, converting "cold" tumors into "hot" ones by initiating a robust anti-tumor immune response.[1] STING agonists, such as the novel this compound, are designed to trigger this pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] This guide delves into the critical aspect of identifying and analyzing biomarkers to predict and monitor the efficacy of these therapies.
Mechanism of Action: The STING Signaling Cascade
STING agonists work by mimicking the natural ligand of STING, cyclic GMP-AMP (cGAMP), which is produced by the enzyme cGAS upon detection of cytosolic DNA.[4] This binding event triggers a conformational change in the STING protein, leading to its activation and downstream signaling through TBK1 and IRF3.[5] This cascade culminates in the transcription of type I IFNs and other inflammatory genes, which are crucial for activating dendritic cells (DCs), promoting the cross-priming of tumor-specific CD8+ T cells, and recruiting various immune cells into the tumor microenvironment (TME).
Figure 1: Simplified diagram of the cGAS-STING signaling pathway.
Comparative Analysis of STING Agonists and Associated Biomarkers
While "this compound" represents a novel agent, its biomarker profile is anticipated to align with the known mechanisms of other STING agonists. The following table compares key STING agonists and the biomarkers used to evaluate their activity and treatment response.
| STING Agonist | Type | Key Investigated Biomarkers | Key Findings |
| This compound (Hypothetical) | Small Molecule | IFN-β, CXCL10, CD8+ T cell infiltration, PD-L1 expression | Expected to induce a robust type I IFN response and promote a pro-inflammatory TME. |
| ADU-S100 (MIW815) | Cyclic Dinucleotide (CDN) | IFN-β, ISGs, CD8+ T cell expansion, PD-L1 upregulation | Intratumoral injection induced tumor-specific CD8+ T cells. Combination with anti-PD-1 showed synergistic effects. |
| SB 11285 | Small Molecule | Type I IFN production, Cytokine induction | Systemically bioavailable and has shown synergistic effects with chemotherapy in preclinical models. |
| BMS-986301 | Cyclic Dinucleotide (CDN) | Tumor regression (injected and non-injected tumors) | Showed potent anti-tumor activity and complete regression in a significant percentage of tumors in preclinical models. |
| TAK-676 | Cyclic Dinucleotide (CDN) | IFNα, IFNγ, CXCL10, TNFα, IL-6, NK and DC recruitment | Intravenous administration led to robust anti-tumor responses and immune cell recruitment in preclinical studies. |
Key Biomarker Categories for STING Agonist Treatment Response
The evaluation of STING agonist efficacy hinges on a multi-faceted biomarker approach, encompassing pharmacodynamic markers, immune activation markers, and potential predictive biomarkers.
Pharmacodynamic Biomarkers: Confirming Target Engagement
These biomarkers provide direct evidence of STING pathway activation.
-
Type I Interferons (IFN-α/β) and Interferon-Stimulated Genes (ISGs): The primary output of the STING pathway. Measurement of IFN-β in peripheral blood or tumor biopsies, and analysis of ISG expression (e.g., CXCL10, ISG15) are fundamental readouts of target engagement.
-
Phosphorylated STING, TBK1, and IRF3: Detecting the phosphorylated forms of these signaling proteins in tumor tissue can confirm pathway activation at a molecular level.
Immune Activation Biomarkers: Gauging the Anti-Tumor Immune Response
These markers assess the downstream immunological consequences of STING activation within the TME.
-
Immune Cell Infiltration and Activation: A key goal of STING agonists is to increase the infiltration and activation of cytotoxic immune cells. This is often measured by:
-
CD8+ T cells: Increased numbers and activation status (e.g., expression of Granzyme B, Ki-67).
-
Dendritic Cells (DCs): Maturation and activation markers (e.g., CD80, CD86, CD83).
-
Natural Killer (NK) cells: Increased infiltration and activation.
-
Macrophage Polarization: A shift from immunosuppressive M2 macrophages to pro-inflammatory M1 macrophages.
-
-
T-Cell Receptor (TCR) Clonality: An increase in TCR clonality within the tumor suggests an expansion of tumor-specific T cells.
-
Immune Checkpoint Expression: STING activation can lead to the upregulation of immune checkpoint molecules like PD-L1 on tumor cells, providing a rationale for combination therapies with checkpoint inhibitors.
Potential Predictive Biomarkers: Identifying Patients Likely to Respond
Research is ongoing to identify biomarkers that can predict which patients will benefit most from STING agonist therapy.
-
Baseline Tumor Microenvironment: The pre-existing immune infiltrate in a tumor may influence its response to STING agonists. Tumors with some level of immune infiltration may be more amenable to activation.
-
STING Expression: While some studies suggest that STING expression in cancer cells is not always necessary for a response (as immune and stromal cells in the TME can mediate the effect), its presence and functionality in these cell types are likely important.
-
Genetic Markers: Certain genetic alterations, such as MTAP deletion, have been suggested to potentially inform patient responses to STING agonist therapy.
Experimental Workflow for Biomarker Analysis
A comprehensive biomarker analysis strategy for a clinical trial involving this compound would involve the collection of patient samples at multiple time points (e.g., pre-treatment, on-treatment, and post-treatment) and the application of various analytical techniques.
Figure 2: A general workflow for biomarker analysis in STING agonist clinical trials.
Experimental Protocols
Multiplex Immunohistochemistry (IHC) for Immune Cell Infiltration
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Sections are blocked with a protein block solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a panel of primary antibodies targeting various immune cell markers (e.g., CD3, CD8, CD68, FoxP3, PD-L1) simultaneously or sequentially.
-
Secondary Antibody and Detection: Species-specific secondary antibodies conjugated to different fluorophores are used for detection.
-
Imaging and Analysis: Slides are scanned using a multispectral imaging system. Image analysis software is used to quantify the density and spatial distribution of different immune cell populations within the TME.
Flow Cytometry for Peripheral Blood Immune Monitoring
-
Sample Collection: Whole blood is collected in heparinized tubes.
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation: PBMCs are isolated using density gradient centrifugation (e.g., Ficoll-Paque).
-
Antibody Staining: PBMCs are stained with a cocktail of fluorescently-labeled antibodies against cell surface and intracellular markers to identify and phenotype various immune cell subsets (e.g., T cells, B cells, NK cells, monocytes, DCs) and their activation status.
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Data Analysis: Flow cytometry data is analyzed using specialized software to quantify the frequencies and characteristics of different immune cell populations.
Measurement of Cytokines by ELISA
-
Sample Preparation: Plasma or serum is isolated from peripheral blood samples.
-
ELISA Procedure: An enzyme-linked immunosorbent assay (ELISA) is performed according to the manufacturer's instructions for the specific cytokine of interest (e.g., IFN-β, CXCL10). This typically involves coating a microplate with a capture antibody, adding the sample, followed by a detection antibody, a substrate, and measuring the resulting colorimetric change.
-
Quantification: The concentration of the cytokine in the sample is determined by comparing its absorbance to a standard curve.
Logical Relationship of Biomarkers to Treatment Response
The interplay of these biomarkers provides a logical framework for understanding and predicting the response to this compound.
Figure 3: The logical cascade from drug administration to clinical response, informed by biomarkers.
Conclusion
The successful development of this compound and other STING-based immunotherapies will rely heavily on a robust and well-designed biomarker strategy. By employing a combination of pharmacodynamic, immune activation, and predictive biomarkers, researchers can gain crucial insights into the mechanism of action, patient selection, and clinical efficacy of these promising agents. The experimental approaches and comparative data presented in this guide offer a foundational framework for advancing the clinical development of the next generation of cancer immunotherapies.
References
- 1. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. Identification of a Novel Small Molecule STING Agonist Reshaping the Immunomicroenvironment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of prognostic biomarkers and correlations with immune infiltrates among cGAS-STING in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Off-Target Effects of Novel STING Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel STING (Stimulator of Interferon Genes) agonists holds significant promise for immunotherapy. However, a thorough assessment of off-target effects is critical to ensure safety and efficacy. This guide provides a framework for comparing the off-target profile of a novel compound, "STING Agonist-21," with established STING agonists, the non-cyclic dinucleotide diABZI and the natural cyclic dinucleotide 2'3'-cGAMP (hereafter referred to as cGAMP).
While "this compound" is presented here as a hypothetical compound, the methodologies and data presentation formats provided offer a robust template for the evaluation of any new STING agonist.
Comparative Analysis of Off-Target Effects
A comprehensive evaluation of off-target effects involves screening against a broad range of cellular targets and assessing general cytotoxicity. The following tables summarize key quantitative data that should be generated for a comparative analysis.
Kinase Selectivity Profile
STING activation involves downstream kinases such as TBK1. However, off-target kinase activity can lead to unintended signaling and toxicity. Kinase panel screening is a crucial assay to determine the selectivity of a STING agonist.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | This compound (% Inhibition @ 10 µM) | diABZI (% Inhibition @ 10 µM) | cGAMP (% Inhibition @ 10 µM) |
| TBK1 (On-Target) | User-provided data | >95% | >95% |
| IKKε (On-Target) | User-provided data | >90% | >90% |
| SRC | User-provided data | <10% | <5% |
| LCK | User-provided data | <10% | <5% |
| ERK1 | User-provided data | <5% | <5% |
| JNK1 | User-provided data | <5% | <5% |
| p38α | User-provided data | <10% | <5% |
| AKT1 | User-provided data | <5% | <5% |
| ... (additional kinases) | ... | ... | ... |
Note: Data for diABZI and cGAMP are representative and may vary based on the specific assay conditions.
Cytokine Release Profile
Off-target activation of other pattern recognition receptors or signaling pathways can lead to a differential cytokine release profile. A broad cytokine panel should be used to assess the specificity of the inflammatory response.
Table 2: In Vitro Cytokine Induction in Human PBMCs (pg/mL)
| Cytokine | This compound (1 µM) | diABZI (1 µM) | cGAMP (1 µM) | Vehicle Control |
| IFN-β | User-provided data | ~2500 | ~1500 | <50 |
| TNF-α | User-provided data | ~1200 | ~800 | <20 |
| IL-6 | User-provided data | ~3000 | ~1800 | <100 |
| IL-1β | User-provided data | <100 | <50 | <20 |
| IL-10 | User-provided data | <200 | <100 | <50 |
| CXCL10 (IP-10) | User-provided data | >5000 | >3000 | <100 |
| ... (additional cytokines) | ... | ... | ... | ... |
Note: Cytokine concentrations are illustrative and highly dependent on the cell type, donor variability, and assay conditions.
In Vitro Cytotoxicity
Assessing the impact on cell viability across a panel of cell lines, including cancer and normal cells, is essential to identify potential off-target cytotoxicity.
Table 3: Comparative Cytotoxicity (IC50 in µM)
| Cell Line | This compound | diABZI | cGAMP |
| A549 (Lung Carcinoma) | User-provided data | >10 | >50 |
| HEK293T (Human Kidney) | User-provided data | >10 | >50 |
| THP-1 (Monocytic) | User-provided data | ~5 | >50 |
| Primary Human Fibroblasts | User-provided data | >20 | >50 |
| ... (additional cell lines) | ... | ... | ... |
Note: Some level of cytotoxicity in immune cells like THP-1 can be expected due to the induction of inflammatory cell death pathways (pyroptosis/apoptosis) as a downstream consequence of STING activation.
Experimental Protocols
Detailed and standardized protocols are necessary for generating reproducible and comparable data.
Kinase Panel Screening
Objective: To determine the selectivity of the STING agonist against a broad panel of kinases.
Methodology:
-
A panel of recombinant kinases (e.g., Eurofins KinaseProfiler™ or similar service) is used.
-
The test compound (this compound, diABZI, cGAMP) is typically screened at a concentration of 10 µM.
-
The kinase activity is measured in the presence of the compound and compared to a vehicle control.
-
The results are expressed as the percentage of inhibition of kinase activity.
-
Follow-up dose-response curves are generated for any kinases that show significant inhibition to determine the IC50 value.
Multiplex Cytokine Analysis
Objective: To profile the cytokine and chemokine secretion induced by the STING agonist in primary human immune cells.
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.
-
Treat the cells with the STING agonists at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Analyze the supernatants using a multiplex bead-based immunoassay (e.g., Luminex) for a panel of cytokines and chemokines.
-
Quantify the cytokine concentrations based on standard curves.
Cell Viability Assay
Objective: To assess the cytotoxic effects of the STING agonist on various cell lines.
Methodology:
-
Plate the selected cell lines in 96-well plates at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the STING agonists or a vehicle control.
-
Incubate the cells for 72 hours.
-
Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay such as CellTiter-Glo®.
-
Calculate the IC50 values from the dose-response curves.
Visualizing Pathways and Workflows
Understanding the underlying biological pathways and experimental procedures is facilitated by clear visualizations.
A Comparative Analysis of Potency: diABZI vs. MSA-2 STING Agonists
A deep dive into the preclinical performance of two leading non-cyclic dinucleotide STING agonists, diABZI and MSA-2, reveals nuances in their potency and efficacy. This guide provides a comparative analysis of their ability to activate the STING pathway, induce critical cytokines, and mediate anti-tumor responses, supported by experimental data and detailed methodologies for researchers in immunology and drug development.
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA, which triggers potent anti-pathogen and anti-tumor responses. The development of small molecule STING agonists that can be administered systemically has been a major goal in cancer immunotherapy. Among the most promising non-cyclic dinucleotide (non-CDN) agonists are diABZI, a dimeric amidobenzimidazole derivative, and MSA-2, an orally available benzothiophene oxobutanoic acid derivative. Both compounds have demonstrated significant preclinical anti-tumor activity, but a direct comparative analysis is essential for researchers to understand their relative strengths and potential applications.
Quantitative Comparison of In Vitro Potency
The potency of STING agonists is typically determined by their ability to induce the expression of type I interferons, such as IFN-β, in various cell lines. The half-maximal effective concentration (EC50) is a standard measure of this activity, with lower values indicating higher potency.
| Agonist | Cell Line/System | Assay | EC50 Value | Citation |
| diABZI | Human PBMCs | IFN-β Secretion | 130 nM | [1][2] |
| THP1-Dual™ Cells (Human monocytes) | IRF-inducible luciferase reporter | 0.144 ± 0.149 nM (diABZI-amine) | [3] | |
| Murine Splenocytes | IFN-β ELISA | 0.17 ± 6.6 µM (diABZI-amine) | [3] | |
| MSA-2 | Human STING (WT isoform) expressing cells | IFN-β Reporter | 8.3 µM | [4] |
| Human STING (HAQ variant) expressing cells | IFN-β Reporter | 24 µM |
Based on the available data, diABZI demonstrates significantly higher potency in inducing IFN-β in human peripheral blood mononuclear cells (PBMCs) and reporter cell lines, with EC50 values in the nanomolar range. MSA-2, while also a potent agonist, exhibits EC50 values in the low micromolar range for human STING activation. It is important to note that the potency of MSA-2 is influenced by the acidic tumor microenvironment, where it forms noncovalent dimers that bind to STING with nanomolar affinity.
Cytokine Induction Profile
Activation of the STING pathway leads to the production of a cascade of pro-inflammatory cytokines and chemokines that are crucial for orchestrating an effective anti-tumor immune response.
| Agonist | Cytokine | System | Observation | Citation |
| diABZI | IFN-β, IL-6, TNF-α, CXCL10 | In vivo (mice) | Significant increase in serum levels. | |
| IFN-β, IL-6, TNFα | In vitro (Calu-3 cells) | Robust and transient induction. | ||
| MSA-2 | IFN-β, IL-6, TNF-α | In vivo (MC38 tumor-bearing mice) | Substantial elevations in both tumor and plasma. | |
| IFN-β, IL-6, TNF-α | In vitro (PK-15 cells) | Significant increase in mRNA levels. |
Both diABZI and MSA-2 induce a robust and broad spectrum of pro-inflammatory cytokines, including IFN-β, TNF-α, and IL-6, which are essential for T-cell priming and recruitment to the tumor microenvironment.
In Vivo Anti-Tumor Efficacy
The ultimate measure of a STING agonist's potential is its ability to control tumor growth in preclinical models.
| Agonist | Tumor Model | Administration Route | Key Findings | Citation |
| diABZI | CT26 (colorectal carcinoma) | Intravenous | Significant tumor growth inhibition and durable anti-tumor immunity. | |
| MSA-2 | MC38 (colon carcinoma) | Oral, Subcutaneous, Intratumoral | Dose-dependent antitumor activity with complete tumor regressions in 80-100% of animals. | |
| B16F10 (melanoma) | Intratumoral | Significant reduction in tumor growth and increased survival. |
Both agonists have demonstrated potent anti-tumor efficacy in syngeneic mouse models. A key differentiator for MSA-2 is its demonstrated oral bioavailability and efficacy, a significant advantage for clinical development. DiABZI has been shown to be highly effective when administered intravenously.
Signaling and Experimental Workflow Diagrams
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.
Experimental Protocols
In Vitro IFN-β Induction Assay
1. Cell Culture: Human PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. THP1-Dual™ reporter cells (InvivoGen), which express an IRF-inducible secreted luciferase reporter gene, are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 µg/ml Normocin, and 10 µg/ml Blasticidin.
2. Agonist Treatment: Cells are seeded in 96-well plates. Serial dilutions of STING agonists (diABZI or MSA-2) are prepared in the appropriate cell culture medium. The cells are then treated with the agonists for a specified period, typically 18-24 hours.
3. Quantification of IFN-β:
- ELISA: For PBMCs, the supernatant is collected, and the concentration of secreted IFN-β is quantified using a human IFN-β ELISA kit according to the manufacturer's instructions.
- Reporter Assay: For THP1-Dual™ cells, the activity of the secreted luciferase in the supernatant is measured using a luminometer and a luciferase detection reagent.
4. Data Analysis: The results are plotted as a dose-response curve, and the EC50 value is calculated using non-linear regression analysis.
In Vivo Anti-Tumor Efficacy Study
1. Animal Models: Syngeneic mouse tumor models, such as BALB/c mice bearing CT26 colorectal tumors or C57BL/6 mice bearing MC38 colon adenocarcinoma tumors, are commonly used.
2. Tumor Implantation: A suspension of tumor cells (e.g., 1 x 10^6 cells in PBS) is injected subcutaneously into the flank of the mice.
3. Agonist Administration: Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment and control groups. The STING agonist is administered via the specified route (e.g., intravenous for diABZI, oral gavage or subcutaneous injection for MSA-2) at a predetermined dose and schedule.
4. Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
5. Endpoint Analysis: The study is typically terminated when tumors in the control group reach a predetermined size. The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition between the treatment and control groups. Survival analysis is also performed. For mechanistic studies, tumors and spleens may be harvested for analysis of immune cell infiltration and cytokine levels by flow cytometry and ELISA, respectively.
Conclusion
Both diABZI and MSA-2 are highly potent non-CDN STING agonists with significant promise for cancer immunotherapy. DiABZI exhibits exceptional potency in in vitro assays, while MSA-2's unique pH-dependent activation mechanism and oral bioavailability represent significant advancements for systemic STING-targeted therapies. The choice between these or other STING agonists for further development will depend on a comprehensive evaluation of their efficacy, safety profiles, and pharmacokinetic properties in relevant preclinical and clinical settings. The data and protocols presented in this guide provide a foundation for researchers to design and interpret studies aimed at harnessing the therapeutic potential of the STING pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
Validating the On-Target Activity of STING Agonist-21 Using Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the on-target activity of a novel STING (Stimulator of Interferator of Interferon Genes) agonist, designated STING Agonist-21. The central approach discussed involves the use of STING knockout (KO) cells to definitively attribute the compound's biological effects to the specific activation of the STING pathway. This guide will objectively compare the performance of this compound with other alternatives and provide supporting experimental data.
Introduction to STING and its Agonists
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral or bacterial infection as well as cellular damage.[1][2] Activation of STING, an endoplasmic reticulum-resident protein, triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] This, in turn, orchestrates a robust anti-pathogen and anti-tumor immune response.[5]
STING agonists are molecules designed to activate this pathway and are of significant interest for their therapeutic potential in immuno-oncology and as vaccine adjuvants. Validating that a novel compound like this compound acts specifically through STING is a crucial step in its preclinical development. The use of knockout cell lines provides a powerful and unambiguous method for this purpose.
STING Signaling Pathway
The canonical STING signaling pathway is initiated by the binding of cyclic GMP-AMP (cGAMP), produced by cGMP-AMP synthase (cGAS) upon sensing cytosolic DNA, to STING. This binding event induces a conformational change in STING, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons and other interferon-stimulated genes (ISGs).
Experimental Workflow for On-Target Validation
To validate the on-target activity of this compound, a straightforward experimental workflow utilizing wild-type (WT) and STING knockout (KO) cells is employed. The fundamental principle is that a true STING agonist will elicit a biological response in WT cells but will have no effect in cells lacking STING.
Comparative Data Presentation
The following tables summarize hypothetical quantitative data from experiments designed to validate the on-target activity of this compound. These tables compare the responses in WT and STING KO cells to this compound and a known STING agonist, cGAMP.
Table 1: Phosphorylation of IRF3 and TBK1
| Cell Line | Treatment (10 µM) | p-IRF3 (Ser366) Level (Relative to loading control) | p-TBK1 (Ser172) Level (Relative to loading control) |
| WT THP-1 | Vehicle (DMSO) | 1.0 | 1.0 |
| cGAMP | 15.2 | 12.5 | |
| This compound | 12.8 | 10.3 | |
| STING KO THP-1 | Vehicle (DMSO) | 1.0 | 1.1 |
| cGAMP | 1.2 | 1.3 | |
| This compound | 1.1 | 1.2 |
Data are presented as fold change relative to the vehicle-treated control.
Table 2: IFN-β Secretion
| Cell Line | Treatment (10 µM) | IFN-β Concentration (pg/mL) |
| WT THP-1 | Vehicle (DMSO) | < 20 |
| cGAMP | 2540 | |
| This compound | 2150 | |
| STING KO THP-1 | Vehicle (DMSO) | < 20 |
| cGAMP | < 20 | |
| This compound | < 20 |
Data are presented as the mean concentration from three independent experiments.
Table 3: Interferon-Stimulated Gene (ISG) Expression
| Cell Line | Treatment (10 µM) | IFIT1 mRNA (Fold Change) | CXCL10 mRNA (Fold Change) |
| WT THP-1 | Vehicle (DMSO) | 1.0 | 1.0 |
| cGAMP | 85.6 | 120.4 | |
| This compound | 72.3 | 98.7 | |
| STING KO THP-1 | Vehicle (DMSO) | 1.0 | 1.1 |
| cGAMP | 1.3 | 1.5 | |
| This compound | 1.2 | 1.4 |
Data are presented as fold change in mRNA expression relative to the vehicle-treated control, normalized to a housekeeping gene.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Cell Culture and Treatment
-
Cell Lines: Human monocytic THP-1 cells (wild-type) and THP-1 STING knockout cells are used.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded at a density of 5 x 10^5 cells/well in a 24-well plate. The following day, cells are treated with this compound, cGAMP (positive control), or vehicle (DMSO) at the desired concentrations for the indicated times.
2. Western Blotting for Phosphorylated Proteins
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against p-IRF3 (Ser366), p-TBK1 (Ser172), and a loading control (e.g., GAPDH or β-actin). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3. Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β
-
Sample Collection: Cell culture supernatants are collected 24 hours after treatment.
-
ELISA Procedure: The concentration of IFN-β in the supernatants is quantified using a commercially available human IFN-β ELISA kit, following the manufacturer's instructions. A standard curve is generated using recombinant human IFN-β.
-
Data Analysis: The absorbance is read at 450 nm, and the concentration of IFN-β is calculated based on the standard curve.
4. Quantitative Real-Time PCR (qPCR) for ISG Expression
-
RNA Extraction: Total RNA is extracted from treated cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: qPCR is performed using a SYBR Green-based master mix and primers specific for the target ISGs (e.g., IFIT1, CXCL10) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.
Conclusion
The use of STING knockout cells is an indispensable tool for the unambiguous validation of the on-target activity of novel STING agonists like this compound. The experimental workflow and data presented in this guide provide a robust framework for confirming that the observed immunostimulatory effects are indeed mediated through the STING pathway. This validation is a critical milestone in the preclinical development of promising new immunotherapies.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 5. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
comparing the cytokine profiles induced by different STING agonists
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway is a potent mechanism to induce an anti-tumor immune response. STING agonists, by mimicking the natural ligands of this pathway, can trigger the production of a wide array of cytokines, shaping the tumor microenvironment and activating various immune cells. This guide provides an objective comparison of the cytokine profiles induced by different classes of STING agonists, supported by experimental data, to aid in the selection of appropriate candidates for research and therapeutic development.
The STING Signaling Pathway: A Central Hub of Innate Immunity
The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon binding to double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α/β) and other IFN-stimulated genes (ISGs). Concurrently, STING activation can also lead to the activation of the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines.
Comparative Analysis of STING Agonist-Induced Cytokine Profiles
The cytokine milieu induced by STING agonists can vary significantly depending on the specific agonist, its concentration, and the cell type being stimulated. This section provides a comparative summary of the cytokine profiles induced by four major classes of STING agonists: cyclic dinucleotides (e.g., cGAMP), amidobenzimidazoles (e.g., diABZI), non-nucleotide agonists (e.g., MSA-2), and xanthenone-based agonists (e.g., DMXAA).
Table 1: Comparative Cytokine Induction by Different STING Agonists
| Cytokine | cGAMP (Cyclic Dinucleotide) | diABZI (Amidobenzimidazole) | MSA-2 (Non-nucleotide) | DMXAA (Xanthenone-based) |
| IFN-β | +++ | +++ | +++ | +++ (mouse specific)[1] |
| TNF-α | ++ | ++ | ++ | +++ (mouse specific)[1] |
| IL-6 | ++ | ++ | ++ | +++ (mouse specific)[1] |
| CXCL10 (IP-10) | +++ | + | ++ | +++ (mouse specific)[2] |
| IL-1β | + | + | + | + (mouse specific)[2] |
| IL-10 | +/- | - | + | + (mouse specific) |
| CCL2 (MCP-1) | - | - | +/- | +++ (mouse specific) |
| CCL5 (RANTES) | +/- | - | +/- | +++ (mouse specific) |
Legend: +++ (High induction), ++ (Moderate induction), + (Low induction), +/- (Variable/context-dependent induction), - (No/minimal induction). Data is compiled from studies on human and murine cells. DMXAA is a potent activator of murine STING but has no effect on human STING.
Key Observations:
-
Type I Interferon Dominance: A hallmark of STING activation by all classes of agonists is the robust induction of Type I interferons, particularly IFN-β. This is a critical first step in initiating an anti-tumor immune response.
-
Pro-inflammatory Cytokine Production: All tested agonists induce the production of key pro-inflammatory cytokines such as TNF-α and IL-6.
-
Chemokine Induction: STING agonists also trigger the release of chemokines like CXCL10, which is crucial for the recruitment of cytotoxic T lymphocytes into the tumor microenvironment.
-
Agonist-Specific Signatures: While there are commonalities, distinct cytokine signatures are observed for different agonists. For instance, in a comparative in vivo study in mice, DMXAA was shown to induce a broader and more potent cytokine and chemokine response, including high levels of CCL2, CCL3, CCL4, CCL5, and IL-12p70, which were not significantly induced by diABZI or a cGAMP analog (CDA).
-
Dose-Dependent Effects: The concentration of the STING agonist can influence the cytokine profile. For example, at lower concentrations, some agonists may primarily induce an IFN-β response, while higher concentrations can lead to a broader inflammatory cytokine profile and, in some cases, cell death.
Detailed Methodologies
Reproducible and comparable data on cytokine profiles rely on standardized experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
Experimental Workflow: In Vitro STING Agonist Stimulation and Cytokine Analysis
1. In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell Isolation: Human PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated PBMCs are washed with phosphate-buffered saline (PBS) and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Stimulation: Cells are seeded in a 96-well plate at a density of 2 x 10^5 cells/well. STING agonists are added at various concentrations (e.g., 0.1, 1, 10, 100 µM). A vehicle control (e.g., DMSO) is included. The plate is incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, the plate is centrifuged, and the cell-free supernatant is collected and stored at -80°C until analysis.
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines (e.g., IFN-β, TNF-α, IL-6) in the collected supernatants.
-
Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
After blocking non-specific binding sites, standards of known cytokine concentrations and the collected supernatants are added to the wells.
-
A biotinylated detection antibody, also specific for the cytokine, is added.
-
Streptavidin-horseradish peroxidase (HRP) is then added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, and the HRP enzyme catalyzes a color change.
-
The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.
-
The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
-
3. Multiplex Cytokine Analysis (Luminex Assay)
-
Principle: A bead-based multiplex immunoassay (e.g., Luminex) is used for the simultaneous quantification of multiple cytokines in a single sample.
-
Procedure:
-
A mixture of fluorescently-coded beads, each coated with a capture antibody specific for a different cytokine, is added to the wells of a 96-well plate.
-
Standards and collected supernatants are added to the wells and incubated with the beads.
-
A cocktail of biotinylated detection antibodies for each cytokine is added.
-
Streptavidin-phycoerythrin (PE) is added, which binds to the biotinylated detection antibodies.
-
The beads are analyzed using a Luminex instrument, which identifies each bead by its fluorescent code and quantifies the amount of bound cytokine by the intensity of the PE signal.
-
The concentrations of multiple cytokines are determined simultaneously from their respective standard curves.
-
Conclusion
The choice of a STING agonist for therapeutic development requires careful consideration of its induced cytokine profile. While all STING agonists potently induce a type I interferon response, the breadth and magnitude of the accompanying pro-inflammatory cytokine and chemokine production can differ significantly. This guide provides a framework for comparing the cytokine profiles of different STING agonists and highlights the importance of standardized experimental protocols for generating reliable and comparable data. Further research, including head-to-head comparisons of emerging STING agonists in relevant preclinical models, will be crucial for optimizing their therapeutic potential in oncology and beyond.
References
STING Agonists Reawaken Anti-Tumor Immunity in Checkpoint Inhibitor-Resistant Cancers
A new wave of immune agonists targeting the STING (Stimulator of Interferon Genes) pathway is showing significant promise in overcoming resistance to checkpoint inhibitors, a major hurdle in cancer immunotherapy. Preclinical studies demonstrate that STING agonists, both alone and in combination, can convert immunologically "cold" tumors into "hot" ones, thereby rendering them susceptible to attack by the immune system.
Checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, have revolutionized cancer treatment, but a substantial number of patients do not respond or develop resistance.[1][2] A key reason for this is the lack of a pre-existing anti-tumor immune response, often characterized by a "cold" tumor microenvironment with few infiltrating T cells.[3] STING agonists are designed to kickstart this immune response.[1]
This guide provides a comparative overview of the efficacy of various STING agonists in preclinical models of checkpoint inhibitor resistance, presenting supporting experimental data and methodologies.
The STING Signaling Pathway: A Gateway to Anti-Tumor Immunity
The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal often associated with viral infections or cellular damage, including that occurring within cancer cells.[3] Activation of STING triggers a cascade of events leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These signaling molecules are crucial for the recruitment and activation of dendritic cells (DCs), which in turn prime tumor-specific CD8+ T cells—the primary effectors of anti-tumor immunity.
Efficacy of STING Agonists in Preclinical Models
A variety of STING agonists are under development, broadly categorized as cyclic dinucleotides (CDNs) and non-cyclic dinucleotides. These agents have demonstrated the ability to overcome resistance to checkpoint inhibitors in multiple preclinical cancer models.
Cyclic Dinucleotide (CDN) Analogs
CDN analogs are synthetic molecules that mimic the natural STING ligand, cGAMP. They have shown significant anti-tumor activity, particularly when combined with checkpoint inhibitors.
| STING Agonist | Cancer Model | Key Findings in Checkpoint Inhibitor-Resistant Setting | Citation |
| ADU-S100 (MIW815) | Colon (CT26), Breast (4T1), Melanoma (B16) | Intratumoral injection induced tumor-specific CD8+ T cells and led to tumor clearance. Combination with anti-PD-1 therapy significantly reduced tumor burden in a peritoneal carcinomatosis model of colon cancer. | |
| MK-1454 | Advanced Solid Tumors, Lymphomas | In a phase 1 trial, combination with the anti-PD-1 antibody pembrolizumab resulted in a 24% overall response rate in patients with advanced solid tumors or lymphomas, some of whom were refractory to prior anti-PD-1 therapy. | |
| BMS-986301 | Colon (CT26, MC38) | A single dose in combination with an anti-PD-1 agent led to complete regression of both injected and noninjected tumors in 80% of mice. In contrast, there were no responses to anti-PD-1 alone. | |
| SB 11285 | Solid Tumors | Preclinical studies showed a synergistic effect when combined with cyclophosphamide. A phase 1 trial is evaluating its combination with the anti-PD-L1 antibody atezolizumab in patients with advanced solid tumors. |
Non-Cyclic Dinucleotide (Non-CDN) Agonists
Non-CDN agonists are small molecules that activate STING through a different mechanism than CDNs. These agents may offer advantages in terms of systemic delivery and pharmacokinetic properties.
| STING Agonist | Cancer Model | Key Findings in Checkpoint Inhibitor-Resistant Setting | Citation |
| MSA-2 | Colorectal Cancer, Melanoma, Lung Cancer | Oral administration of MSA-2 led to complete tumor regressions in mice. In tumor models poorly responsive to PD-1 blockade, the combination of MSA-2 and an anti-PD-1 antibody outperformed either monotherapy in controlling tumor growth and prolonging survival. | |
| di-ABZI | Syngeneic Mouse Tumors | Demonstrated systemic efficacy and enhanced binding to STING. Synergized with anti-TGF-β/PD-L1 bispecific antibodies to overcome immunotherapy resistance. | |
| SNX281 | Advanced Solid Tumors | Early data from a phase 1 trial suggest that SNX281 can enhance anti-tumor immunity and potentially overcome resistance to checkpoint inhibitors. |
Novel Delivery Strategies
Innovative approaches are being explored to enhance the delivery and efficacy of STING agonists.
| Delivery Strategy | STING Agonist | Cancer Model | Key Findings in Checkpoint Inhibitor-Resistant Setting | Citation |
| Engineered Bacteria (SYNB1891) | Advanced Solid Tumors | Live, engineered E. coli produce a STING agonist directly within the tumor microenvironment, leading to localized immune activation and increased T cell infiltration. Being evaluated in combination with atezolizumab to enhance effectiveness in resistant tumors. | ||
| Exosome-based (exoSTING) | Solid Tumors | Delivers STING agonists specifically to the tumor, leading to robust local immune responses with minimal systemic side effects. Promising for treating tumors resistant to conventional therapies. |
Experimental Protocols
The evaluation of STING agonist efficacy in checkpoint inhibitor-resistant models typically involves a series of in vivo experiments.
A representative experimental protocol is as follows:
-
Cell Lines and Animal Models: Syngeneic mouse tumor models, such as CT26 (colon carcinoma) or B16-F10 (melanoma), are commonly used. These cell lines are implanted subcutaneously into immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Tumor Induction and Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. Treatments may include a vehicle control, a checkpoint inhibitor (e.g., anti-PD-1 antibody), the STING agonist, and the combination of the STING agonist and checkpoint inhibitor. The STING agonist can be administered intratumorally or systemically, depending on the compound.
-
Efficacy Assessment: Tumor growth is monitored regularly using calipers. Survival is also tracked as a primary endpoint.
-
Immunophenotyping: At the end of the study, tumors and draining lymph nodes are often harvested for immunological analysis. This can include flow cytometry to quantify the infiltration of various immune cells (e.g., CD8+ T cells, dendritic cells) and the expression of immune markers like PD-L1.
-
Statistical Analysis: Statistical methods, such as one-way ANOVA, are used to compare differences in tumor growth and survival between treatment groups.
Overcoming Resistance: A Multi-pronged Approach
While STING agonists show great potential, research also indicates that their activation can induce adaptive resistance mechanisms, such as the upregulation of PD-L1 on tumor cells. This provides a strong rationale for the combination of STING agonists with checkpoint inhibitors. Furthermore, combining STING agonists with other therapies like IDO inhibitors or COX2 inhibitors has also shown promise in preclinical models.
Conclusion
STING agonists represent a promising therapeutic strategy to overcome resistance to checkpoint inhibitors. By activating the innate immune system and promoting a T-cell-inflamed tumor microenvironment, these agents have the potential to significantly expand the number of patients who can benefit from immunotherapy. The ongoing clinical development of various STING agonists, both as monotherapies and in combination with other anti-cancer agents, holds the key to unlocking their full therapeutic potential.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of STING Agonist-21
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides detailed procedures for the safe disposal of STING agonist-21, a potent immunomodulatory compound. Adherence to these guidelines is crucial for minimizing environmental impact and maintaining a safe research environment.
Chemical and Safety Data
| Property | Data |
| CAS Number | 2375419-35-3 |
| Molecular Formula | C₁₇H₁₁F₆N₅O₂ |
| Molecular Weight | 431.29 g/mol |
| Appearance | Solid powder |
| Storage | Store at -20°C |
Step-by-Step Disposal Procedures
The proper disposal of this compound, as with any laboratory chemical, must comply with local, state, and federal regulations. The following steps provide a general framework for safe disposal.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in any form (solid or in solution).
2. Waste Segregation:
-
Solid Waste:
-
Collect any unused or expired this compound powder in its original container or a clearly labeled, sealed container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and "this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified. The container should be labeled as "Hazardous Chemical Waste" and specify the contents, including the solvent used.
-
3. Decontamination:
-
Decontaminate any surfaces or non-disposable equipment that have come into contact with this compound. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol), followed by a detergent solution. All cleaning materials must be disposed of as hazardous waste.
4. Waste Storage:
-
Store waste containers in a designated and secure area, away from incompatible materials. The storage area should be well-ventilated.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[1][2]
Experimental Workflow and Signaling Pathway
To provide further context for laboratory use, the following diagrams illustrate a typical experimental workflow for a STING agonist and the canonical STING signaling pathway.
References
Personal protective equipment for handling STING agonist-21
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides essential safety and logistical information for handling STING agonist-21, a potent small molecule activator of the Stimulator of Interferon Genes (STING) pathway. Researchers, scientists, and drug development professionals should review this guide thoroughly before handling, storing, or disposing of this compound.
Disclaimer: A specific Safety Data Sheet (SDS) for "this compound (compound 1)" from MedChemExpress (MCE) was not publicly available at the time of this writing. The following guidance is based on general safety protocols for handling potent, biologically active small molecules in a laboratory setting and information derived from patent documents and related scientific literature. It is imperative to supplement this guide with a compound-specific SDS if one becomes available and to adhere to all institutional and local safety regulations.
Hazard Identification and Personal Protective Equipment (PPE)
While specific GHS classifications for this compound are not available, it should be handled as a potentially hazardous substance due to its high biological potency. The following PPE is mandatory to prevent exposure:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before and during use. Change gloves frequently and immediately if contaminated.
-
Body Protection: A lab coat must be worn at all times. For procedures with a risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: For operations that may generate dust or aerosols (e.g., weighing, preparing stock solutions), a properly fitted NIOSH-approved respirator (e.g., N95 or higher) is required. All work with the solid compound or concentrated solutions should be performed in a certified chemical fume hood.
Handling and Storage
Operational Plan:
-
Preparation: Before handling, ensure that all necessary PPE is donned correctly and that a chemical fume hood is operational. Have a spill kit readily accessible.
-
Weighing: Weigh the solid compound within a chemical fume hood or a balance enclosure with appropriate exhaust ventilation to minimize inhalation of dust.
-
Solution Preparation: Prepare stock solutions in a chemical fume hood. Add solvent to the solid compound slowly to avoid splashing. Ensure the vial is securely capped before vortexing or sonicating to dissolve.
-
Use in Experiments: When adding the compound to cell cultures or animal models, use appropriate containment procedures to avoid generating aerosols.
Storage:
Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, follow the manufacturer's recommendations, which typically involve storage at -20°C or -80°C.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.
Quantitative Data Summary
As a specific SDS is unavailable, quantitative data is limited. The following table summarizes available information.
| Property | Value | Source |
| Biological Activity | ||
| EC50 (human STING) | 592.8 nM | MCE Product Page |
| Physical/Chemical Properties | ||
| Appearance | Solid | General knowledge |
| Solubility | Soluble in DMSO | General knowledge for similar compounds |
| Occupational Exposure Limits | ||
| OELs (e.g., PEL, TLV) | Not established | N/A |
Signaling Pathway and Experimental Workflow
STING Signaling Pathway
This compound is a non-nucleotide small molecule that activates the STING signaling pathway. This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.
Caption: The cGAS-STING signaling pathway activated by this compound.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from receipt to disposal.
Caption: Standard operational workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
